molecular formula C5H4 B3369734 Penta-1,4-diyne CAS No. 24442-69-1

Penta-1,4-diyne

Cat. No.: B3369734
CAS No.: 24442-69-1
M. Wt: 64.08 g/mol
InChI Key: MDROPVLMRLHTDK-UHFFFAOYSA-N
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Description

Penta-1,4-diyne is a useful research compound. Its molecular formula is C5H4 and its molecular weight is 64.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

penta-1,4-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4/c1-3-5-4-2/h1-2H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDROPVLMRLHTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179202
Record name Penta-1,4-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24442-69-1
Record name Penta-1,4-diyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penta-1,4-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne, a non-conjugated terminal diyne, is a molecule of significant interest in organic synthesis due to its versatile reactivity. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. Detailed experimental protocols for the preparation of its key precursors are presented, along with a summary of its known spectroscopic and thermodynamic characteristics. Furthermore, this document outlines a significant reaction pathway, the Bergman cyclization of the this compound anion, to illustrate its synthetic potential.

Introduction

This compound (C₅H₄) is a colorless liquid and the structural isomer of the more stable conjugated 1,3-pentadiyne.[1] Its unique arrangement of two terminal triple bonds separated by a methylene group imparts distinct reactivity, making it a valuable precursor for the synthesis of various organic molecules, including heterocycles such as stiba-, arsa-, and phosphabenzene derivatives.[1] The inherent strain and instability of this compound compared to its conjugated isomer present both challenges and opportunities in its synthesis and application.[1] This guide aims to provide a detailed technical resource for researchers working with this reactive intermediate.

Physicochemical Properties

This compound is a colorless liquid at room temperature, though it tends to discolor to a yellowish hue upon standing.[1] It is advisable to store the compound in diluted solutions at 0 °C to maintain its stability for several weeks.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄[2]
Molar Mass 64.087 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Melting Point -21 to -19 °C[1]
Boiling Point 61–64 °C[1]
Refractive Index (n_D) 1.4283 (23 °C)[1]
Dipole Moment 0.516 D[1]
CAS Number 24442-69-1[2]

Microwave spectroscopy studies have revealed no significant distortions from an ideal tetrahedral geometry at the sp³-hybridized carbon.[1] The bond angle involving the sp-hybridized carbons of the triple bonds is 180°.[1] The two triple bonds in the 1,4-position destabilize each other by approximately 3.9 kcal·mol⁻¹, which is attributed to repulsion between the p-orbital lobes near the central sp³-hybridized carbon.[1] Quantum chemical calculations (QCSID(T)) indicate that this compound is destabilized by 25 kcal·mol⁻¹ relative to its isomer, 1,3-pentadiyne.[1]

Synthesis of this compound

The synthesis of this compound has historically been challenging due to its propensity to rearrange to the more stable 1,3-isomer.[1] Early attempts using sodium acetylide or Grignard reagents with propargyl bromide often resulted in the rearranged product.[1]

A successful early synthesis involved the reaction of propargyl bromide with ethynylmagnesium bromide in the presence of a copper(I) chloride catalyst in THF, affording a 70% yield in solution. However, separation from the solvent proved difficult.[1]

An improved and more reliable method was developed by Verkruijsse and Hasselaar in 1979, which utilizes propargyl tosylate as the electrophile. This method proceeds at lower temperatures and produces fewer by-products.[1] The overall synthetic strategy is depicted in the workflow below.

G cluster_0 Preparation of Precursors cluster_1 Synthesis of Intermediates cluster_2 Final Product Synthesis Ethyl_bromide Ethyl bromide EtMgBr Ethylmagnesium bromide Ethyl_bromide->EtMgBr Magnesium Magnesium Magnesium->EtMgBr Acetylene Acetylene HCCMgBr Ethynylmagnesium bromide Acetylene->HCCMgBr Propargyl_alcohol Propargyl alcohol Propargyl_tosylate Propargyl tosylate Propargyl_alcohol->Propargyl_tosylate Tosyl_chloride Tosyl chloride Tosyl_chloride->Propargyl_tosylate EtMgBr->HCCMgBr Penta_1_4_diyne This compound HCCMgBr->Penta_1_4_diyne Propargyl_tosylate->Penta_1_4_diyne

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the necessary precursors, ethynylmagnesium bromide and propargyl tosylate, are provided below. The final coupling step to yield this compound requires careful execution based on the principles of the Verkruijsse and Hasselaar method.

3.1.1. Synthesis of Ethynylmagnesium Bromide

  • Reaction: HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, prepare a solution of ethylmagnesium bromide from magnesium turnings (1.0 g atom) and ethyl bromide (1.1 mol) in anhydrous tetrahydrofuran (THF, 300 mL).

    • Cool the Grignard solution to 10 °C in an ice bath.

    • Bubble acetylene gas through the stirred solution. An initial frothing due to the evolution of ethane will be observed.

    • Continue the addition of acetylene for approximately 3 hours, maintaining the temperature below 30 °C to prevent the formation of the di-Grignard reagent. The resulting solution of ethynylmagnesium bromide is used directly in the next step.

3.1.2. Synthesis of Propargyl Tosylate

  • Reaction: HC≡CCH₂OH + TsCl → HC≡CCH₂OTs + HCl

  • Procedure:

    • To a stirred solution of propargyl alcohol (1.0 mol) and pyridine (1.2 mol) in dichloromethane (500 mL) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 mol) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the mixture into cold water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield propargyl tosylate as a dark liquid. Caution should be exercised when handling propargyl tosylate.

3.1.3. Synthesis of this compound (Verkruijsse and Hasselaar Method)

  • Reaction: HC≡CMgBr + HC≡CCH₂OTs --(CuBr)--> HC≡CCH₂C≡CH + MgBr(OTs)

  • General Procedure Outline:

    • To the freshly prepared solution of ethynylmagnesium bromide in THF at a low temperature (typically 0 °C or below), add a catalytic amount of copper(I) bromide (CuBr).

    • Slowly add a solution of propargyl tosylate in THF to the reaction mixture.

    • The reaction is typically stirred at a low temperature for several hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed and dried.

    • Purification is achieved through careful distillation or chromatography.

Spectroscopic and Structural Data

The structural characterization of this compound relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic and Structural Data for this compound

Data TypeValue / DescriptionReference(s)
¹³C NMR Data available on PubChem, specific shifts not detailed in readily available literature.[2]
Microwave Spectrum Confirms a non-distorted tetrahedral geometry at the central carbon.[1]
Bond Angles C≡C-C: 180°[1]

Further detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra would be beneficial for complete characterization. Researchers are encouraged to consult specialized spectroscopic databases and the primary literature for more in-depth information.

Reactivity and Applications

This compound is a versatile starting material in organic synthesis, primarily due to the reactivity of its terminal alkyne groups.

Bergman Cyclization

A noteworthy reaction of the this compound anion is its propensity to undergo a Bergman-type cyclization, a transformation of significant interest in the context of antitumor agents.[3] Although the cyclization barrier for the this compound anion itself is high (+66 kcal·mol⁻¹), this reactivity highlights the potential of related diyne systems in forming reactive diradical species.[3]

G Reactant This compound Anion Transition_State Cyclization Transition State Reactant->Transition_State +66 kcal/mol Product Aromatic Diradical Transition_State->Product

Caption: Energy profile of the Bergman cyclization of the this compound anion.

Synthesis of Heterocycles

As previously mentioned, this compound serves as a key building block for the synthesis of various heterocyclic compounds.[1] The diyne motif can undergo cyclization reactions with various main group elements to form five- or six-membered rings containing phosphorus, arsenic, or antimony.

Conclusion

This compound is a reactive and synthetically valuable molecule. While its synthesis requires careful control to avoid isomerization, the improved method by Verkruijsse and Hasselaar provides a viable route to this compound. Its unique electronic and structural properties make it a compelling substrate for further investigation, particularly in the synthesis of novel heterocyclic systems and in the study of fundamental organic reactions such as the Bergman cyclization. This guide provides a foundational understanding for researchers to explore the chemistry of this intriguing diyne.

References

Penta-1,4-diyne structural isomerism and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomerism and Stability of Penta-1,4-diyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomerism and relative stability of this compound and its C5H4 isomers. It consolidates data from computational and experimental studies, offering a detailed comparison of the thermodynamic stabilities of various isomers, including the more stable conjugated penta-1,3-diyne, and highly strained structures like pyramidane. This document includes detailed experimental protocols for the synthesis of this compound and its isomerization to penta-1,3-diyne, along with characterization data. Furthermore, key isomerization pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the relationships and processes involved.

Introduction

This compound is a notable hydrocarbon due to its non-conjugated system of two triple bonds, making it a valuable subject of study in the fields of organic synthesis, materials science, and theoretical chemistry. Its tendency to isomerize into more stable conjugated forms, such as penta-1,3-diyne, highlights fundamental principles of thermodynamic stability. The broader landscape of C5H4 isomers encompasses a fascinating array of structures, from simple acyclic diynes to highly complex and strained polycyclic molecules, some of which have only been investigated computationally. Understanding the relative stabilities and interconversion pathways of these isomers is crucial for designing synthetic routes and for the development of novel molecules with unique properties.

Structural Isomers of this compound (C5H4)

The molecular formula C5H4 gives rise to a diverse set of structural isomers. Besides the titular this compound, the most commonly discussed isomer is the thermodynamically more stable penta-1,3-diyne. Computational studies have explored a wider range of exotic isomers, including pyramidane, various carbenes, and spirocyclic compounds.

Acyclic Isomers
  • This compound: A non-conjugated diyne.

  • Penta-1,3-diyne: The conjugated and most stable acyclic isomer.

  • Penta-1,2-dien-4-yne: An allenic diyne.

Cyclic and Polycyclic Isomers

Theoretical investigations have identified several cyclic and polycyclic structures on the C5H4 potential energy surface. Many of these are high-energy species that represent local minima. Notable examples include:

  • Pyramidane (Tetracyclo[2.1.0.0¹³,0²,⁵]pentane): A highly strained molecule with a pyramidal arrangement of carbon atoms.

  • Tricyclo[2.1.0.0²,⁵]pentan-3-ylidene: A carbene derivative of a bicyclo[2.1.0]pentane skeleton.

  • Spiro[2.2]pent-1,4-diene: A spirocyclic compound containing two cyclopropene rings.

Relative Stability of C5H4 Isomers

The relative stability of C5H4 isomers has been extensively studied using computational methods. Penta-1,3-diyne is consistently identified as the global minimum on the potential energy surface. This compound is significantly less stable due to the lack of conjugation. According to QCSID(T) calculations, this compound is destabilized by approximately 25 kcal/mol relative to penta-1,3-diyne[1]. The repulsion between the p-orbital lobes near the sp³-hybridized carbon in this compound contributes to its destabilization by about 3.9 kcal/mol[1].

Data Presentation: Relative Energies of C5H4 Isomers

The following table summarizes the calculated relative energies of various C5H4 isomers with respect to the global minimum, penta-1,3-diyne.

IsomerPoint GroupRelative Energy (kcal/mol)Reference
Penta-1,3-diyneCs0.0[2]
This compoundC2v~25[1]
Spiro[2.2]pent-1,4-dieneD2d87[2]
(SP4)-spiro[2.2]pent-1-yne (ptC-2)C2v91[2]
Spiro[2.2]pent-4-en-1-ylidene (spiro-4)Cs97[2]
Tricyclo[2.1.0.0²,⁵]pentan-3-ylidene (py-2)C2v105[2]
Spiro[2.2]pent-1-yne (spiro-2)C2v105[2]
Pyramidane (py-1)C4v108[2]
Spiro[2.2]pent-1,4-diylidene (spiro-3)C2120[2]
(SP4)-spiro[2.2]pent-1,4-diylidene (ptC-3)C2134[2]
(SP4)-spiro[2.2]pent-1,4-diene (ptC-1)D2d152[2]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and study of these isomers. The following protocols are based on established synthetic methods.

Synthesis of this compound

The synthesis of this compound is challenging due to its propensity to isomerize to the more stable penta-1,3-diyne. A successful method involves the coupling of a propargyl halide with an ethynyl Grignard reagent in the presence of a copper(I) catalyst[1].

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas

  • Propargyl bromide

  • Copper(I) chloride (CuCl)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, prepare ethylmagnesium bromide from magnesium turnings (1.0 eq) and ethyl bromide (1.05 eq) in anhydrous THF.

  • Bubble acetylene gas through the Grignard solution to form ethynylmagnesium bromide.

  • Coupling Reaction: To the solution of ethynylmagnesium bromide, add a catalytic amount of copper(I) chloride.

  • Slowly add a solution of propargyl bromide (0.9 eq) in anhydrous THF to the reaction mixture, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Work-up and Isolation: Quench the reaction by slowly adding it to an ice-cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature. The crude product can be further purified by distillation or chromatography, though care must be taken to avoid isomerization.

Isomerization of this compound to Penta-1,3-diyne

The isomerization of this compound to the more stable conjugated penta-1,3-diyne can be achieved under basic conditions[3].

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the flask.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Once the isomerization is complete, pour the reaction mixture into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude penta-1,3-diyne, which can be purified by distillation.

Characterization of Isomers

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show a triplet for the terminal alkyne protons and a triplet for the methylene protons. In contrast, penta-1,3-diyne would exhibit a more complex spectrum with signals for the terminal alkyne proton and the methyl group protons.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound has been reported and shows distinct signals for the sp- and sp³-hybridized carbons[4]. The spectrum of penta-1,3-diyne would show a different set of signals corresponding to its conjugated system.

Infrared (IR) Spectroscopy
  • This compound: The IR spectrum should prominently feature a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkynes and a weaker band around 2120 cm⁻¹ for the C≡C stretch.

  • Penta-1,3-diyne: The IR spectrum would also show a terminal alkyne C-H stretch around 3300 cm⁻¹, but the C≡C stretching region would likely show two bands due to the conjugated system.

Mass Spectrometry (MS)

The mass spectra of both isomers would show a molecular ion peak at m/z = 64. The fragmentation patterns, however, would differ based on the stability of the resulting fragments. The fragmentation of penta-1,3-diyne might be expected to show fragments arising from the cleavage of the methyl group, while this compound would likely fragment at the central methylene bridge.

Visualizations

Isomerization Pathway of this compound

The base-catalyzed isomerization of this compound to penta-1,3-diyne proceeds through a series of proton abstraction and reprotonation steps, likely involving an allene intermediate.

Isomerization_Pathway Penta14 This compound Anion1 Pent-1-en-4-yn-3-ide anion Penta14->Anion1 -H+ (Base) Allene Penta-1,2,4-triene (Allene intermediate) Anion1->Allene Rearrangement Anion2 Pent-1,3-diyn-5-ide anion Allene->Anion2 -H+ (Base) Penta13 Penta-1,3-diyne Anion2->Penta13 +H+

Caption: Base-catalyzed isomerization of this compound to penta-1,3-diyne.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Isolation Mg Mg turnings Grignard Ethylmagnesium bromide Mg->Grignard EtBr Ethyl bromide EtBr->Grignard THF1 Anhydrous THF THF1->Grignard EthynylGrignard Ethynylmagnesium bromide Grignard->EthynylGrignard Acetylene Acetylene gas Acetylene->EthynylGrignard ReactionMix Reaction Mixture EthynylGrignard->ReactionMix PropargylBr Propargyl bromide PropargylBr->ReactionMix CuCl CuCl (catalyst) CuCl->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Et2O Quench->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Crude this compound Evaporate->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound and its isomers represent a rich area of study in organic chemistry. The significant difference in stability between the conjugated and non-conjugated diynes provides a clear illustration of the thermodynamic principles governing molecular structure. While the synthesis of the less stable this compound requires careful control of reaction conditions to prevent isomerization, it serves as a valuable precursor to the more stable penta-1,3-diyne. The computationally explored high-energy isomers like pyramidane continue to challenge synthetic chemists and provide important benchmarks for theoretical models. This guide has summarized the key aspects of the structural isomerism, relative stability, synthesis, and characterization of these fascinating C5H4 molecules, providing a valuable resource for researchers in the field.

References

Spectroscopic Characterization of Penta-1,4-diyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne (CAS No. 24442-69-1) is a simple, non-conjugated diyne that serves as a fundamental building block in various chemical syntheses. Its high degree of unsaturation and terminal alkyne functionalities make it a versatile precursor for more complex molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including expected data for infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also presented.

Molecular Structure and Physical Properties

This compound is a five-carbon chain with terminal triple bonds. The central methylene group separates the two acetylenic moieties.

PropertyValueReference
Molecular Formula C₅H₄--INVALID-LINK--
Molecular Weight 64.08 g/mol --INVALID-LINK--
CAS Number 24442-69-1--INVALID-LINK--
Appearance Colorless liquidGeneral Knowledge
Boiling Point 61-64 °CGeneral Knowledge
Density ~0.815 g/cm³General Knowledge

Spectroscopic Data

While comprehensive, experimentally verified datasets for this compound are not widely available in public databases, its structure allows for the reliable prediction of its key spectroscopic features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the acetylenic protons and the methylene protons.

  • Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Acetylenic (≡C-H )1.7 - 3.1Triplet (t)~2-3 Hz (Long-range)
Methylene (-CH₂-)2.0 - 3.0Triplet (t)~2-3 Hz (Long-range)

The acetylenic protons are shielded due to the magnetic anisotropy of the triple bond, causing them to appear at a relatively high field.[1] Long-range coupling between the acetylenic and methylene protons across the triple bond is expected to result in a triplet for each signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of the symmetric this compound molecule will display three unique carbon signals.

  • Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C H≡65 - 85
-C70 - 100
-C H₂-10 - 30

The sp-hybridized carbons of the terminal alkyne appear in a characteristic downfield region, with the carbon bearing a proton (CH≡) typically being more shielded than the internal alkyne carbon (-C≡).[2]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is crucial for identifying the functional groups present in this compound, particularly the terminal alkyne moieties.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the C-H and C≡C bonds of the terminal alkyne.

  • Expected IR Absorption Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
≡C-H Stretch3260 - 3330Strong, Sharp
C≡C Stretch2100 - 2260Weak to Medium
C-H Bend610 - 700Strong, Broad

The ≡C-H stretch is a highly diagnostic, strong, and sharp peak.[1] The C≡C stretch for a terminal alkyne is typically of weak to medium intensity.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The symmetric nature of the C≡C bond stretch makes it particularly Raman active.

  • Expected Raman Shift Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
C≡C Stretch2100 - 2260Strong
≡C-H Stretch3260 - 3330Medium

In contrast to its weak IR absorption, the C≡C stretch in diynes is expected to produce a strong signal in the Raman spectrum, making it a valuable tool for identifying this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Mass Spectrometry Data

FeatureExpected m/z ValueNotes
Molecular Ion (M⁺) 64Corresponds to the molecular weight of C₅H₄.
Key Fragments 63, 39, 38Expected fragments correspond to the loss of hydrogen ([M-H]⁺), and cleavage of the carbon chain (e.g., C₃H₃⁺).

The molecular ion peak is expected to be reasonably intense. Fragmentation will likely involve the loss of the terminal hydrogens and cleavage at the sp³-hybridized carbon, leading to stable propargyl-type cations.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Synthesis and Purification (Illustrative)

This compound can be synthesized via the reaction of propargyl bromide with an acetylide, often in the presence of a copper catalyst. Purification is typically achieved by distillation.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis reagents Propargyl Bromide + Ethynylmagnesium Bromide reaction Reaction in THF with Cu(I) Catalyst reagents->reaction quench Reaction Quench (e.g., aq. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., MgSO4) extraction->drying distillation Fractional Distillation drying->distillation nmr NMR (1H, 13C) distillation->nmr ir FTIR distillation->ir raman Raman distillation->raman ms Mass Spec distillation->ms

Caption: Synthesis and analysis workflow for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a spectral width appropriate for the full range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans).

    • Use a spectral width covering the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition :

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded plates in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy Protocol
  • Sample Preparation : Place a small amount of the liquid sample in a glass vial or NMR tube.

  • Acquisition :

    • Place the sample in the spectrometer's sample holder.

    • Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

    • Adjust the laser power and exposure time to obtain a good signal without causing sample degradation.

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

    • Process the spectrum to remove any background fluorescence, if necessary.

Mass Spectrometry Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC-MS) inlet.

  • Ionization : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Analysis :

    • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Characterization

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

G start Synthesized Compound ms Mass Spectrometry (MS) start->ms Determine Mol. Weight & Fragmentation ir_raman Vibrational Spectroscopy (IR and/or Raman) start->ir_raman Identify Functional Groups purity_check Purity Assessment ms->purity_check nmr NMR Spectroscopy (1H, 13C, etc.) ir_raman->nmr Guide NMR analysis structure_confirm Structure Confirmation nmr->structure_confirm Elucidate C-H Framework structure_confirm->start Inconsistent? Re-evaluate final Characterized Compound structure_confirm->final Structure Verified purity_check->nmr Confirm single species

Caption: Logical workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, vibrational, and mass spectrometry techniques. While specific, high-quality public data is sparse, the well-understood spectroscopic behavior of its constituent functional groups allows for accurate prediction of its spectral features. The protocols and expected data presented in this guide provide a robust framework for researchers to identify and characterize this fundamental chemical building block.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Penta-1,4-diyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of penta-1,4-diyne and its derivatives. The information is tailored for professionals in chemical research and drug development, with a focus on clear data presentation and detailed experimental protocols.

IUPAC Nomenclature of this compound and Its Derivatives

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is crucial for unambiguous communication in scientific literature.

This compound

The name "this compound" is derived following the core principles of IUPAC nomenclature for unsaturated hydrocarbons.[1][2]

  • Parent Chain : The prefix "penta-" indicates a continuous chain of five carbon atoms.[3]

  • Unsaturation : The suffix "-diyne" signifies the presence of two carbon-carbon triple bonds.[1][2]

  • Locants : The numbers "1,4-" specify the starting positions of the two triple bonds along the carbon chain. The chain is numbered from the end that gives the lower locants to the multiple bonds.[1]

Thus, the IUPAC name this compound precisely describes the structure: a five-carbon chain with triple bonds at the first and fourth positions.[1][2][3]

Nomenclature of this compound Derivatives

The nomenclature of substituted penta-1,4-diynes follows the general IUPAC rules for substituted alkynes.[1][4][5]

General Rules:

  • Identify the Parent Chain : The longest continuous carbon chain containing both triple bonds is the parent chain.

  • Numbering the Parent Chain : The chain is numbered from the end that gives the triple bonds the lowest possible locants. If there is a tie, the numbering is chosen to give the substituents the lowest possible locants.

  • Naming Substituents : Substituents are named as prefixes and are listed in alphabetical order.

  • Locating Substituents : The position of each substituent is indicated by the number of the carbon atom to which it is attached.

Table 1: IUPAC Nomenclature of Representative this compound Derivatives

StructureIUPAC Name
CH≡C-CH(CH₃)-C≡CH3-Methylthis compound
CH≡C-C(CH₃)₂-C≡CH3,3-Dimethylthis compound
CH≡C-CH(Cl)-C≡CH3-Chlorothis compound
C₆H₅-C≡C-CH₂-C≡CH1-Phenylthis compound
(CH₃)₃Si-C≡C-CH₂-C≡CH1-(Trimethylsilyl)this compound

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[6] It is a linear, acyclic alkyne with two terminal triple bonds, which contributes to its reactivity.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₄[3][7][8]
Molar Mass 64.08 g/mol [9]
Appearance Colorless liquid[6]
Melting Point -21 to -19 °C[6]
Boiling Point 61–64 °C[6]
Refractive Index (n_D) 1.4283 (23 °C)[6]
Dipole Moment 0.516 D[6]
CAS Number 24442-69-1[8][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with early attempts often resulting in the rearranged product, 1,3-pentadiyne.[6] An improved method involves the reaction of a propargyl derivative with an ethynylmagnesium halide in the presence of a copper(I) catalyst.[6]

Representative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on the principles described in the literature.

Materials:

  • Propargyl bromide (or tosylate)

  • Ethynylmagnesium bromide (prepared in situ from ethylmagnesium bromide and acetylene)

  • Copper(I) bromide (CuBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and gas inlet, prepare a solution of ethylmagnesium bromide in anhydrous THF. Bubble dry acetylene gas through the solution at 0 °C to form a suspension of ethynylmagnesium bromide.

  • Coupling Reaction: To the suspension of ethynylmagnesium bromide, add a catalytic amount of copper(I) bromide. Cool the mixture to 0 °C and slowly add a solution of propargyl bromide in anhydrous THF via the dropping funnel.

  • Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent by distillation at atmospheric pressure. The crude product can be further purified by fractional distillation or gas-liquid chromatography to yield pure this compound.[6]

Sonogashira Coupling of this compound Derivatives

The terminal alkynes of this compound and its derivatives can readily participate in Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[10][11][12]

General Protocol for Sonogashira Coupling:

Materials:

  • This compound or a derivative

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, PdCl₂(PPh₃)₂, and CuI in the anhydrous solvent.

  • Addition of Reagents: Add the base, followed by the this compound derivative.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10][11]

Cycloaddition Reactions of this compound Derivatives

The diyne system of this compound is a versatile precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.[13][14][15]

General Protocol for a [3+2] Azide-Alkyne Cycloaddition (Click Chemistry):

Materials:

  • A terminal alkyne derivative of this compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A solvent system (e.g., t-butanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne derivative and the organic azide in the solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of copper(II) sulfate pentahydrate in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting triazole can be purified by column chromatography or recrystallization.

Visualizations

G General Synthetic Workflow for this compound and Derivatives start Starting Materials (e.g., Propargyl Halide, Acetylene) synth Synthesis of this compound (e.g., Cu(I)-catalyzed coupling) start->synth penta This compound synth->penta deriv Functionalization Reactions penta->deriv sonogashira Sonogashira Coupling (with Aryl/Vinyl Halides) deriv->sonogashira Pd/Cu catalysis cycloaddition Cycloaddition Reactions (e.g., with Azides) deriv->cycloaddition Cu(I) or Ru catalysis other Other Derivatizations (e.g., Silylation, Halogenation) deriv->other prod1 Aryl-Substituted This compound Derivatives sonogashira->prod1 prod2 Triazole-Containing Derivatives cycloaddition->prod2 prod3 Silyl/Halo-Substituted Derivatives other->prod3 analysis Purification and Characterization prod1->analysis prod2->analysis prod3->analysis

References

An In-Depth Technical Guide to Penta-1,4-diyne: Molecular Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penta-1,4-diyne, a linear five-carbon hydrocarbon featuring two terminal triple bonds. This document details its fundamental molecular properties, outlines key synthetic methodologies with experimental protocols, and explores its reactivity, with a focus on cycloaddition reactions.

Core Molecular and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The molecule is of interest in organic synthesis due to the reactivity of its terminal alkyne groups.

PropertyValue
Molecular Formula C₅H₄
Molecular Weight 64.08 g/mol [2]
CAS Number 24442-69-1
Melting Point -21 to -19 °C
Boiling Point 61-64 °C
Refractive Index (n_D) 1.4283 (at 23 °C)

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is notably challenging due to its propensity to rearrange to the more stable conjugated isomer, 1,3-pentadiyne.[1][3] Several methods have been developed to achieve its synthesis, with varying degrees of success.

Synthesis via Grignard Reaction (Hopf and Musso, 1969)

One of the first successful isolations of this compound involved the reaction of a Grignard reagent with propargyl bromide.[1][3]

Methodology:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.

  • Coupling Reaction: The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of propargyl bromide in anhydrous THF is added dropwise in the presence of a catalytic amount of copper(I) chloride.[1][3] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is carefully removed by distillation. The crude product is then purified by flash distillation followed by preparative gas-liquid chromatography to yield pure this compound.[1][3]

Improved Synthesis (Verkruijsse and Hasselaar, 1979)

An enhanced method was later developed to improve the yield and simplify the purification process.[1][3]

Methodology:

This method substitutes propargyl bromide with the less reactive propargyl tosylate and replaces copper(I) chloride with copper(I) bromide as the catalyst.[1][3] The reaction is carried out at lower temperatures, which minimizes the formation of byproducts. The workup involves a multi-step extraction process, which helps to circumvent the difficulty of separating this compound from the THF solvent due to their similar boiling points.[1][3]

Flash Vacuum Pyrolysis

This compound can also be synthesized via the flash vacuum pyrolysis (FVP) of 3-ethynylcycloprop-1-ene.[1][3]

Methodology:

  • Apparatus Setup: A quartz pyrolysis tube is packed with quartz wool and heated to 550 °C under a high vacuum (typically <0.1 Torr). The precursor, 3-ethynylcycloprop-1-ene, is placed in a sample holder connected to the inlet of the pyrolysis tube.

  • Pyrolysis: The precursor is slowly sublimed into the hot zone of the pyrolysis tube. The high temperature induces a rearrangement reaction.

  • Product Collection: The pyrolysate is collected in a cold trap cooled with liquid nitrogen. The product is a mixture of this compound and the isomeric penta-1,2-dien-4-yne.[1][3] The desired product is then isolated by preparative gas chromatography.

Purification by Gas-Liquid Chromatography (GLC)

Due to the volatile nature of this compound and the presence of isomers with similar boiling points, gas-liquid chromatography is an essential purification technique.[1][3]

Typical GC Conditions:

  • Column: A non-polar capillary column, such as one with a poly(dimethyl siloxane) stationary phase, is suitable for separating hydrocarbons based on their boiling points.

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Injector and Detector Temperatures: The injector and detector temperatures should be set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: An initial oven temperature below the boiling point of this compound is held for a few minutes, followed by a gradual temperature ramp to elute the compound. A typical program might start at 35-40 °C and ramp up to 150-200 °C.

  • Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Reactivity and Potential Applications

The terminal triple bonds of this compound are the primary sites of its chemical reactivity, making it a valuable precursor in the synthesis of various organic molecules.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. One of the most significant types of cycloaddition for alkynes is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, a molecule with a delocalized three-atom pi-system containing four pi-electrons, reacting with a dipolarophile (in this case, the alkyne).

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of this reaction class.

G cluster_reactants Reactants cluster_product Product Penta14diyne This compound Triazole 1,2,3-Triazole Derivative Penta14diyne->Triazole 1,3-Dipolar Cycloaddition Penta14diyne_struct HC≡C-CH₂-C≡CH Azide Organic Azide (R-N₃) Azide->Triazole Azide_struct R-N=N⁺=N⁻ Triazole_struct Triazole Ring Formation

Caption: Generalized Huisgen 1,3-dipolar cycloaddition with this compound.

This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high in yield, wide in scope, and create byproducts that are easily removed. The resulting triazole ring is a stable heterocyclic moiety found in various pharmaceuticals and functional materials.

The experimental workflow for a typical cycloaddition reaction would involve the following general steps:

G Start Combine this compound and Azide in a suitable solvent (e.g., t-BuOH/H₂O) Add_Catalyst Add Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate) Start->Add_Catalyst Reaction Stir at room temperature Add_Catalyst->Reaction Monitoring Monitor reaction progress (e.g., TLC or GC-MS) Reaction->Monitoring Workup Quench reaction and perform aqueous workup (extraction) Monitoring->Workup Purification Purify the product (e.g., column chromatography) Workup->Purification Characterization Characterize the final product (NMR, IR, Mass Spectrometry) Purification->Characterization

Caption: Experimental workflow for a copper-catalyzed azide-alkyne cycloaddition.

References

An In-Depth Technical Guide to Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24442-69-1[1][2][3][4]

This technical guide provides a comprehensive overview of penta-1,4-diyne, a linear, acyclic alkyne with the molecular formula C₅H₄.[5] It is a structural isomer of 1,3-pentadiyne.[1][2] This document consolidates available data on its physicochemical properties, synthesis, and spectral information. While direct applications in drug development and established roles in specific signaling pathways are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in this molecule.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 64.08 g/mol [3]
Exact Mass 64.0313001276 Da[3]
Boiling Point 61-64 °C (142-147 °F; 334-337 K)[1]
Melting Point -21 to -19 °C (-6 to -2 °F; 252-254 K)[1]
Refractive Index (n_D) 1.4283 (at 23 °C)[1]
Dipole Moment 0.516 D[1]
XLogP3 1.1[3]

Table 1: Physicochemical properties of this compound.

At room temperature, this compound can discolor to a yellowish liquid; however, it can be stored in diluted solutions at 0 °C for several weeks.[1][2] The presence of two triple bonds in the 1 and 4 positions creates a linear structure due to the sp-hybridization of the carbon atoms, resulting in a 180° bond angle.[1][2]

Synthesis of this compound

The synthesis of this compound has presented historical challenges, with early attempts often resulting in the rearranged product, 1,3-pentadiyne.[1][2]

Improved Synthesis Method by Verkruijsse and Hasselaar (1979)

An improved and more reliable method for the synthesis of this compound was developed by Verkruijsse and Hasselaar in 1979. This method offers better yields and fewer by-products by employing a copper(I) bromide catalyst and propargyl tosylate at lower reaction temperatures.[1][2]

Experimental Protocol:

This protocol is based on the description of the improved synthesis method. The original 1979 publication should be consulted for precise, step-by-step instructions.

Materials:

  • Propargyl tosylate

  • Ethynylmagnesium bromide

  • Copper(I) bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of ethynylmagnesium bromide in anhydrous THF is prepared.

  • Copper(I) bromide is added as a catalyst to the Grignard reagent solution.

  • Propargyl tosylate is then added to the reaction mixture. The reaction is maintained at a low temperature to minimize the formation of by-products.

  • Following the reaction, a multi-step extraction is performed to isolate the this compound. This approach is advantageous as it circumvents the difficulty of separating the product from the THF solvent, which have similar boiling points.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Type Key Features
¹³C NMR Data available in various databases.
¹H NMR Data available in various databases.
Infrared (IR) Expected characteristic absorptions for C≡C and C-H bonds.
Mass Spectrometry (MS) Expected fragmentation patterns for alkynes.

Table 2: Summary of Spectroscopic Data for this compound.

Applications and Biological Activity

While research into the biological activity of many diyne compounds is ongoing, with some showing promise as antimicrobial and antibacterial agents, there is a notable lack of specific studies on the biological effects or drug development applications of this compound itself.[6][7] The available literature in this area predominantly focuses on derivatives of penta-1,4-dien-3-one , which possess a different core structure. These derivatives have been investigated for a range of bioactivities, including anticancer, antiviral, and antibacterial properties.[8][9][10][11]

This compound is, however, utilized as a starting material in organic synthesis, particularly for the creation of heterocyclic compounds like stibabenzene, arsabenzene, and phosphabenzene.[1]

Experimental and Logical Workflows

Due to the limited information on the direct biological applications of this compound, a specific signaling pathway cannot be depicted. However, a generalized workflow for its synthesis and subsequent use as a precursor in further chemical reactions can be visualized.

G General Workflow for this compound Synthesis and Application cluster_synthesis Synthesis of this compound cluster_application Application as a Precursor propargyl_tosylate Propargyl Tosylate reaction Cu(I)Br Catalyzed Coupling Reaction in THF propargyl_tosylate->reaction ethynylmagnesium_bromide Ethynylmagnesium Bromide ethynylmagnesium_bromide->reaction extraction Multi-step Extraction reaction->extraction product This compound extraction->product heterocycle_synthesis Synthesis of Heterobenzenes (e.g., Stibabenzene, Arsabenzene) product->heterocycle_synthesis

Caption: Generalized workflow for the synthesis and application of this compound.

This diagram illustrates the key steps in the improved synthesis of this compound and its subsequent use as a starting material for the synthesis of various heterocyclic compounds.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties and a reliable synthetic route. While its direct application in drug development and its role in biological signaling pathways remain largely unexplored, it serves as a valuable precursor in synthetic organic chemistry. This guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and highlighting potential areas for future investigation into the biological activities of this and related simple diyne structures.

References

The Advent of a Versatile Building Block: The Discovery and First Synthesis of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-1,4-diyne, a seemingly simple acyclic alkyne, holds a significant position in the landscape of organic synthesis.[1][2] Its unique structural arrangement, featuring two terminal triple bonds separated by a methylene bridge, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to this compound, offering detailed experimental protocols and a comprehensive summary of its physicochemical properties. While derivatives of the related penta-1,4-diene-3-one scaffold have been investigated for various biological activities, it is important to note that this compound itself is not directly implicated in biological signaling pathways.[1][3][4][5][6][7] Its primary role in the scientific arena is that of a versatile chemical building block.

The Challenge and the Breakthrough: Early Synthetic Efforts

Prior to the late 1960s, the successful synthesis of this compound remained an elusive goal for organic chemists.[1][3] Conventional approaches of the time, such as the reaction of sodium acetylide or the acetylene Grignard reagent with propargyl bromide, consistently failed to yield the desired product.[1][3] These attempts were often thwarted by rearrangement reactions that preferentially formed the more stable conjugated isomer, penta-1,3-diyne.[1][3]

The first successful isolation and characterization of this compound marked a significant milestone in synthetic chemistry. This breakthrough was achieved through a carefully designed coupling reaction that mitigated the propensity for isomerization.

The First Successful Synthesis: A Detailed Protocol

The seminal synthesis of this compound involved the copper(I)-catalyzed reaction of ethynylmagnesium bromide with propargyl bromide in a tetrahydrofuran (THF) solvent. This method afforded the desired product in a respectable 70% yield in solution, a significant achievement at the time.[3]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Propargyl bromide

  • Copper(I) chloride (anhydrous)

  • Ice

  • Concentrated sulfuric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and dropping funnel, magnesium turnings (0.81 gram-atom) are placed. The apparatus is thoroughly flushed with dry nitrogen. A solution of ethyl bromide (1.00 mole) in anhydrous THF (350 mL) is added to initiate the formation of the Grignard reagent. Once the magnesium is consumed, purified acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

  • Coupling Reaction: Anhydrous copper(I) chloride (2 g) is added to the flask, and the mixture is heated under reflux for 20 minutes. A solution of propargyl bromide (0.81 mole) in anhydrous THF (120 mL) is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture, which turns into a yellow slurry, is heated for an additional 30-40 minutes.

  • Workup: After cooling to room temperature, the reaction mixture is poured slowly into a mixture of ice (2 L) and concentrated sulfuric acid (50 mL). The acidic aqueous mixture is then extracted five times with 200-mL portions of diethyl ether.

  • Purification: The combined ether extracts are washed with water until the washings are neutral to litmus paper. The ethereal solution is then dried over anhydrous magnesium sulfate overnight. The this compound is isolated from the solvent and any remaining starting materials by flash distillation followed by gas-liquid chromatography.

An Improved Synthesis: The Verkruijsse and Hasselaar Method

In 1979, H. D. Verkruijsse and M. Hasselaar reported an improved synthetic route to 1,4-diynes, including this compound.[8][9][10] This method offered advantages in terms of milder reaction conditions and easier product isolation. The key modifications involved the substitution of copper(I) chloride with copper(I) bromide and the use of propargyl tosylate in place of the more reactive propargyl bromide.[10] This approach minimized the formation of by-products and circumvented the difficulty of separating this compound from the THF solvent due to their similar boiling points.[3]

Experimental Protocol

Materials:

  • Ethynylmagnesium bromide (prepared as in the first synthesis)

  • Anhydrous tetrahydrofuran (THF)

  • Propargyl tosylate

  • Copper(I) bromide

Procedure:

  • Reaction Setup: A solution of ethynylmagnesium bromide in anhydrous THF is prepared as previously described.

  • Coupling Reaction: To the stirred Grignard solution, a catalytic amount of copper(I) bromide is added. A solution of propargyl tosylate in anhydrous THF is then added dropwise at a controlled temperature.

  • Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous layer using a multi-step extraction with a suitable organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The this compound is further purified by vacuum distillation.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValue
Molecular Formula C₅H₄
Molar Mass 64.087 g/mol [3]
Appearance Colorless liquid[3]
Melting Point -21 to -19 °C[3]
Boiling Point 61–64 °C[3]
Refractive Index (n_D) 1.4283 (23 °C)[3]
Dipole Moment 0.516 D[3]
Stability Discolors to a yellowish liquid at room temperature. Can be stored in diluted solutions at 0 °C for several weeks.[3]

Logical Workflow of the First Successful Synthesis

The following diagram illustrates the logical workflow of the first successful synthesis of this compound.

First_Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_ethynyl_grignard Ethynyl Grignard Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Mg Mg Grignard_Reaction Reaction Mg->Grignard_Reaction EtBr Ethyl Bromide (EtBr) EtBr->Grignard_Reaction THF_Grignard Anhydrous THF THF_Grignard->Grignard_Reaction EtMgBr Ethylmagnesium Bromide (EtMgBr) Grignard_Reaction->EtMgBr Ethynyl_Grignard_Reaction Reaction EtMgBr->Ethynyl_Grignard_Reaction Acetylene Acetylene Acetylene->Ethynyl_Grignard_Reaction EthynylMgBr Ethynylmagnesium Bromide Ethynyl_Grignard_Reaction->EthynylMgBr Coupling_Reaction Reaction EthynylMgBr->Coupling_Reaction PropargylBr Propargyl Bromide PropargylBr->Coupling_Reaction CuCl CuCl (catalyst) CuCl->Coupling_Reaction THF_Coupling Anhydrous THF THF_Coupling->Coupling_Reaction Crude_Product Crude this compound Coupling_Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Extraction Ether Extraction Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Flash Distillation & GC Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow of the first successful synthesis of this compound.

Conclusion

The discovery and first successful synthesis of this compound represented a significant advancement in the field of organic chemistry. The development of reliable synthetic protocols, from the initial breakthrough to subsequent improvements, has made this versatile diyne readily accessible for a wide range of applications. Its unique chemical architecture continues to be exploited in the synthesis of complex organic molecules, including heterocycles and other valuable compounds. This guide serves as a comprehensive resource for researchers and professionals, providing the foundational knowledge necessary to understand and utilize this important chemical building block.

References

The Dual Reactivity of Penta-1,4-diyne: A Technical Guide to Terminal Alkyne Chemistry and Cycloaromatization Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Penta-1,4-diyne is a structurally simple yet chemically versatile acyclic diyne. While its terminal alkynes exhibit a rich and predictable reactivity profile characteristic of C(sp)-H bonds, its potential for Bergman-like cycloaromatization introduces a second, more complex layer of chemical behavior. This technical guide provides an in-depth analysis of the reactivity of the terminal alkynes in this compound, detailing common transformations and their underlying mechanisms. Furthermore, it explores the significant energetic barriers to its cycloaromatization and the theoretical strategies for activating this pathway, a concept of profound interest in the development of targeted anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule.

Introduction: Structural Features and Inherent Instability

This compound (C₅H₄) is the structural isomer of the more stable conjugated system, 1,3-pentadiyne.[1][2] Its defining feature is a central sp³-hybridized methylene bridge separating two terminal alkyne functionalities.[2] This arrangement prevents electronic conjugation between the two triple bonds, leading to distinct reactivity patterns.

The molecule is thermodynamically less stable than its 1,3-isomer by approximately 25 kcal·mol⁻¹, a result of repulsive interactions between the π-orbital lobes adjacent to the central methylene carbon.[1] This inherent instability complicates its synthesis, as base-catalyzed conditions can readily promote rearrangement to the conjugated 1,3-diyne.[1][3] Successful synthetic approaches, therefore, require carefully controlled conditions to isolate the desired 1,4-isomer.[1][3]

Core Reactivity of the Terminal Alkynes

The primary reactivity of this compound under non-pyrolytic conditions is dominated by its two terminal alkyne groups. The acidic nature of the sp-hybridized C-H bond (pKa ≈ 25) is the gateway to a host of synthetic transformations, primarily involving the formation of a metal acetylide intermediate.

Deprotonation and Acetylide Formation

The foundational reaction of terminal alkynes is deprotonation by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide anion. This anion is a powerful synthetic intermediate for C-C bond formation.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

Among the most powerful tools for modifying terminal alkynes are transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] It is a highly efficient method for constructing C(sp)-C(sp²) bonds, allowing for the mono- or di-functionalization of the this compound scaffold.[4][5]

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to generate symmetric 1,3-diynes.[6][7] The reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of an amine base (e.g., TMEDA) and an oxidant, often atmospheric oxygen.[7][8] Applying this to this compound would lead to oligomeric or polymeric structures.

Other Key Transformations
  • Addition Reactions: Like other alkynes, the triple bonds of this compound can undergo addition reactions. For instance, hydration (catalyzed by mercuric ions) yields methyl ketones, while hydroboration-oxidation produces aldehydes.[9]

  • Cycloadditions: The alkyne moieties can participate as dipolarophiles or dienophiles in various cycloaddition reactions to form heterocyclic or carbocyclic systems.[10][11]

The Challenge and Promise of Cycloaromatization

The enediyne substructure (a Z-alkene between two alkynes) is famed for its ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical.[12] While this compound is not a classic enediyne, the potential for a related cycloaromatization to form a five-membered ring diradical has been investigated theoretically.

Computational studies have shown that the Bergman-like cyclization of the parent this compound or its anion is not thermally viable under physiological conditions. The cyclization of the this compound anion, for instance, has a prohibitively high activation barrier of +66 kcal·mol⁻¹.

However, theoretical work by Schreiner and colleagues has demonstrated that this barrier can be dramatically lowered by substitution at the central C3 position.[13] Substituents that are σ-withdrawing and π-donating can stabilize the transition state and make the cycloaromatization reaction accessible.[13] This concept is critical for drug development, as it suggests that this compound derivatives could be designed as prodrugs that are stable until a specific biological trigger (e.g., enzymatic protonation of a C3-keto group) activates the cyclization cascade, releasing a cytotoxic diradical.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of this compound and its derivatives.

PropertyValueNotesReference(s)
Molar Mass 64.08 g·mol⁻¹[1]
Boiling Point 61–64 °C[1]
Destabilization Energy ~3.9 kcal·mol⁻¹Relative to a hypothetical non-interacting 1,4-diyne.[1]
Isomeric Destabilization ~25 kcal·mol⁻¹Energy difference relative to the more stable 1,3-pentadiyne isomer.[1]
ReactionSpeciesActivation Barrier (ΔE‡)Reaction Energy (ΔrE)Reference(s)
Bergman-like Cyclization This compound Anion+65.6 kcal·mol⁻¹+32.9 kcal·mol⁻¹
Bergman-like Cyclization 3-OH-Penta-1,4-diyne+54.1 kcal·mol⁻¹+33.8 kcal·mol⁻¹[13]
Bergman-like Cyclization 3-(OH₂⁺)-Penta-1,4-diyne+20.3 kcal·mol⁻¹-0.1 kcal·mol⁻¹[13]

Experimental Protocols

The following are representative protocols for the synthesis and key reactions of this compound, adapted from established literature procedures.

Synthesis of this compound

This method is adapted from the improved synthesis published by Verkruijsse and Hasselaar in 1979, which minimizes rearrangement to the 1,3-isomer.[1][3]

  • Reactants: Propargyl tosylate, ethynylmagnesium bromide, copper(I) bromide (catalyst).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of ethynylmagnesium bromide in THF.

    • To a separate flask under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of copper(I) bromide in THF.

    • Cool the catalyst suspension to 0 °C and slowly add the solution of propargyl tosylate.

    • To this mixture, add the ethynylmagnesium bromide solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by GC for the disappearance of starting material.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Crucially , due to the similar boiling points of this compound and THF, careful fractional distillation or preparative gas chromatography is required for purification.

Sonogashira Coupling of this compound (General Protocol)

This protocol describes a mono-alkynylation of an aryl iodide with this compound. Di-alkynylation can be achieved by adjusting the stoichiometry.[5][14][15]

  • Reactants: this compound (1.2 eq), Aryl Iodide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), CuI (0.05 eq), Triethylamine (TEA) or Diisopropylamine (DIPA) (base and solvent).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the amine solvent (e.g., TEA) via syringe, followed by this compound.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Glaser-Hay Homocoupling (General Protocol)

This protocol describes the oxidative homocoupling of a terminal alkyne.[7][8][16]

  • Reactants: Terminal alkyne (e.g., a mono-substituted derivative of this compound), CuCl (0.1 eq), N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 eq).

  • Solvent: Acetone or Dichloromethane.

  • Procedure:

    • Dissolve the terminal alkyne in the chosen solvent in a round-bottom flask.

    • Add catalytic amounts of CuCl and TMEDA. The solution should turn green or blue.

    • Bubble air or oxygen through the stirring reaction mixture via a needle.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

    • Once complete, quench the reaction with a dilute solution of HCl.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting symmetric diyne by column chromatography.

Visualizations of Pathways and Workflows

Reactivity_Pathways start This compound acetylide Penta-1,4-diynyl Dianion start->acetylide Deprotonation (Strong Base) glaser Oligomers/ Polymers start->glaser Glaser-Hay Coupling (Cu(I), O₂) hydration Diketone (via Hydration) start->hydration HgSO₄, H₂O/H⁺ sonogashira Sonogashira Product (Aryl/Vinyl Substituted) acetylide->sonogashira Pd/Cu, R-X

Caption: Key reactivity pathways for the terminal alkynes of this compound.

Cycloaromatization_Concept cluster_0 Unsubstituted this compound Anion cluster_1 3-Substituted (Activated) Diyne Reactant_A [HC≡C-CH-C≡CH]⁻ TS_A Reactant_A->TS_A ΔE‡ = +66 kcal/mol (Thermally Inaccessible) Product_A Diradical TS_A->Product_A Reactant_B HC≡C-CH(X)-C≡CH TS_B Reactant_B->TS_B Lowered ΔE‡ (e.g., X = OH₂⁺) Product_B Diradical TS_B->Product_B

Caption: Activation of Bergman-like cyclization via 3-substitution.

Sonogashira_Workflow prep 1. Setup & Inerting reagents 2. Add Reagents (Ar-I, Pd cat, CuI) prep->reagents alkyne 3. Add Solvent (Amine) & this compound reagents->alkyne reaction 4. Stir at RT / Heat alkyne->reaction workup 5. Aqueous Workup (Dilute, Filter, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for Sonogashira coupling.

References

Electronic structure and bonding in penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Bonding in Penta-1,4-diyne

Abstract

This compound (C₅H₄) is a non-conjugated alkyne that serves as a fundamental model for understanding the interactions between isolated π-systems. This document provides a comprehensive analysis of its electronic structure, bonding characteristics, and key physical properties. We delve into the hybridization, molecular geometry, and spectroscopic signatures of the molecule, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of such molecular frameworks.

Introduction

This compound is an organic compound with the molecular formula C₅H₄, consisting of a five-carbon chain with two terminal triple bonds.[1] Unlike its more stable conjugated isomer, penta-1,3-diyne, the two alkyne functionalities in this compound are separated by a methylene (-CH₂-) group. This interruption of the π-system classifies it as a "skipped" or isolated diyne, which imparts unique structural and electronic properties. Studies have shown that the proximity of the two triple bonds leads to a mutual destabilization of 3.9 kcal·mol⁻¹, attributed to repulsion between the π-orbital lobes near the central sp³-hybridized carbon.[2][3] Quantum chemistry calculations (QCSID(T)) further reveal that this compound is approximately 25 kcal·mol⁻¹ less stable than its conjugated counterpart, penta-1,3-diyne.[2]

Electronic Structure and Bonding

The electronic configuration of this compound is best understood through a combination of Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory and Hybridization

The bonding framework of this compound can be described by the hybridization of its constituent carbon atoms:

  • Terminal and Internal Alkyne Carbons (C1, C2, C4, C5): These four carbon atoms are sp-hybridized . Each forms two σ-bonds and two π-bonds. The sp-hybrid orbitals create a linear geometry, resulting in a 180° bond angle for the H-C≡C and C≡C-C fragments.[2][3]

  • Central Methylene Carbon (C3): This carbon atom is sp³-hybridized , forming four σ-bonds with two carbon atoms and two hydrogen atoms. This results in a tetrahedral geometry around the central carbon, with bond angles approximating 109.5°.

The σ-bond framework is formed by the overlap of these hybrid orbitals (sp-sp³ and sp³-sp) and with the 1s orbitals of the hydrogen atoms. The two π-bonds in each alkyne group are formed by the overlap of the two unhybridized p-orbitals on the sp-hybridized carbons.

G cluster_C1 C1 (sp) cluster_C2 C2 (sp) cluster_C3 C3 (sp³) cluster_key Orbital Key C1 C C1_sp1 sp C1_sp2 sp C1_py p C1_pz p H1 H H1_s s C2_sp1 sp C1_sp2->C2_sp1 σ C2_py p C1_py->C2_py π C2_pz p C1_pz->C2_pz π H1_s->C1_sp1 σ C2 C C2_sp2 sp C3_sp3_1 sp³ C2_sp2->C3_sp3_1 σ C3 C C3_sp3_2 sp³ C3_sp3_3 sp³ C3_sp3_4 sp³ C3_sp3_2->dummy_c4 σ (to C4) C3_sp3_3->dummy_h2 σ (to H) C3_sp3_4->dummy_h2 σ (to H) key_s s key_sp sp key_sp3 sp³ key_p p

Orbital hybridization in the this compound backbone.
Molecular Orbital Perspective

From a molecular orbital perspective, the key feature of this compound is the isolation of the two π-systems. The sp³-hybridized methylene bridge acts as an insulator, preventing the p-orbitals of one alkyne group from overlapping with the p-orbitals of the other. This lack of conjugation means that the electronic properties of the two triple bonds are largely independent, in stark contrast to conjugated systems where electron density is delocalized across the entire molecule. Microwave spectroscopy studies have confirmed a molecular dipole moment of 0.516 D.[2]

Data Presentation

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₅H₄[1][4][5]
Molar Mass 64.087 g·mol⁻¹[2]
Appearance Colorless to yellowish liquid[2][3]
Melting Point -21 to -19 °C[2]
Boiling Point 61 to 64 °C[2]
Dipole Moment 0.516 D[2]
CAS Number 24442-69-1[2][4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

TechniqueNucleus / BondChemical Shift (δ) / Frequency (ν)Solvent / ConditionsReference
¹³C NMR C1/C5Data not available in snippetsCCl₄[4]
C2/C4Data not available in snippetsCCl₄[4]
C3Data not available in snippetsCCl₄[4]
IR Spectroscopy C≡C stretchCharacteristic alkyne region (~2100-2260 cm⁻¹)--
≡C-H stretchCharacteristic alkyne region (~3300 cm⁻¹)--
Microwave Spectroscopy -Used to determine dipole moment and geometryGas Phase[2]

Note: Specific chemical shifts and IR frequencies were not available in the provided search results but are indicated by their characteristic regions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proved challenging historically, with many early attempts yielding the more stable rearranged isomer, 1,3-pentadiyne.[2][3]

Improved Synthesis Method (Verkruijsse and Hasselaar, 1979): This method provides a reliable route to the target compound with fewer by-products.[2][3]

  • Reaction Setup: A solution of ethynylmagnesium bromide is prepared in tetrahydrofuran (THF).

  • Catalyst Addition: Copper(I) bromide (CuBr) is added as a catalyst.

  • Reactant Addition: Propargyl tosylate is added to the cooled reaction mixture. The reaction is maintained at a low temperature to minimize side reactions.

  • Workup: The reaction is quenched, and the product is extracted from the aqueous layer.

  • Purification: The crude product is purified via multistep extraction and distillation to separate it from the solvent and any by-products.

Structural Characterization Workflow

The characterization of this compound follows a standard workflow for volatile organic compounds.

G synthesis Synthesis (e.g., Verkruijsse & Hasselaar method) purification Purification synthesis->purification distillation Flash Distillation purification->distillation gc Gas Chromatography purification->gc structure_id Structural Identification distillation->structure_id gc->structure_id nmr NMR Spectroscopy (¹H, ¹³C) structure_id->nmr ir IR Spectroscopy structure_id->ir ms Mass Spectrometry structure_id->ms prop_measure Property Measurement nmr->prop_measure ir->prop_measure ms->prop_measure microwave Microwave Spectroscopy (Geometry, Dipole Moment) prop_measure->microwave final Final Characterized Compound microwave->final

Experimental workflow for this compound characterization.

Methodology for Microwave Spectroscopy:

  • Sample Preparation: A gaseous sample of high-purity this compound is introduced into the spectrometer's sample cell at low pressure.

  • Data Acquisition: The sample is irradiated with microwave radiation over a range of frequencies. The absorption of radiation by the sample is measured as a function of frequency, yielding a rotational spectrum.

  • Spectral Analysis: The frequencies of the rotational transitions are analyzed to determine the molecule's moments of inertia.

  • Structure Determination: From the moments of inertia, precise bond lengths and angles can be calculated. By analyzing the spectrum in the presence of an electric field (the Stark effect), the molecular dipole moment can also be determined.

Conclusion

The electronic structure of this compound is defined by its two isolated alkyne π-systems, which are separated by an sp³-hybridized methylene group. This arrangement prevents π-conjugation, leading to distinct chemical and physical properties compared to its conjugated isomer. The molecule features a combination of linear (sp) and tetrahedral (sp³) geometries. This detailed understanding of its bonding, structure, and spectroscopic properties provides a critical foundation for its use in further research and as a building block in complex molecular synthesis.

References

An In-Depth Technical Guide on the Gas Phase Ion Energetics of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase ion energetics of penta-1,4-diyne (C₅H₄), a molecule of interest in various chemical research fields. This document summarizes key quantitative data, details experimental methodologies for crucial measurements, and presents visual representations of fundamental energetic relationships.

Core Quantitative Data

The gas phase ion energetics of a molecule are fundamental to understanding its reactivity and stability. For this compound, the primary available experimental data pertains to its ionization energy.

Energetic ParameterValue (eV)MethodReference
Ionization Energy10.1Electron Ionization (EI)Holmes and Lossing, 1986[1]
Ionization Energy10.27 ± 0.02Photoelectron Spectroscopy (PE)Bieri, Burger, et al., 1977[1]

Note: Extensive literature searches did not yield experimental values for the proton affinity or the gas phase enthalpy of formation of the this compound cation. The study of the gas phase basicity of alkynes is an active area of research, but specific data for this compound is not currently available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the key cited studies for determining the ionization energy of this compound.

Photoelectron Spectroscopy (Bieri, Burger, et al., 1977)

Photoelectron spectroscopy (PES) is a high-resolution technique for determining the ionization energies of molecules by measuring the kinetic energy of electrons ejected upon photoionization.

Experimental Workflow:

G cluster_source Photon Source cluster_sample Sample Introduction cluster_analyzer Electron Energy Analyzer cluster_detector Detection HeI Helium(I) Lamp Sample This compound Vapor HeI->Sample hν (21.22 eV) Analyzer Hemispherical Analyzer Sample->Analyzer Photoelectrons Detector Electron Multiplier Analyzer->Detector Data Data Acquisition System Detector->Data Signal

Caption: Photoelectron Spectroscopy Experimental Workflow.

  • Photon Source: A helium(I) discharge lamp is used to generate monochromatic radiation with an energy of 21.22 eV.

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber at a low pressure to ensure collision-free conditions.

  • Ionization: The He(I) photons interact with the this compound molecules, causing the ejection of valence electrons.

  • Electron Energy Analysis: The ejected photoelectrons are passed through a hemispherical electrostatic energy analyzer, which separates them based on their kinetic energy.

  • Detection: An electron multiplier detects the energy-resolved electrons, generating a signal proportional to the number of electrons at each kinetic energy.

  • Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - Eₖ, where hν is the photon energy and Eₖ is the kinetic energy of the ejected electron.

Electron Ionization (Holmes and Lossing, 1986)

Electron ionization (EI) is a widely used method in mass spectrometry for determining ionization energies, although it is generally less precise than PES.

Experimental Workflow:

G cluster_source Electron Source cluster_sample Ionization Chamber cluster_analyzer Mass Analyzer cluster_detector Detection Filament Heated Filament Sample This compound Vapor Filament->Sample Variable Energy Electrons Analyzer Quadrupole or Magnetic Sector Sample->Analyzer Ions Detector Ion Detector Analyzer->Detector Data Data Acquisition Detector->Data Ion Current

Caption: Electron Ionization Mass Spectrometry Workflow.

  • Electron Source: Electrons are generated by thermionic emission from a heated filament.

  • Electron Acceleration: The electrons are accelerated to a precisely controlled and variable kinetic energy.

  • Ionization: The accelerated electrons are directed into an ionization chamber containing gaseous this compound, where they collide with the molecules, causing ionization.

  • Ion Extraction and Mass Analysis: The resulting ions are extracted from the ion source and passed through a mass analyzer (e.g., a quadrupole or magnetic sector) to separate the parent ion from any fragment ions.

  • Detection: An ion detector measures the intensity of the parent ion current.

  • Data Analysis: The ion current is measured as a function of the electron energy. The ionization energy is determined by identifying the threshold energy at which the parent ion is first detected.

Logical Relationships in Gas Phase Ion Energetics

The key energetic parameters of a molecule in the gas phase are interconnected. The following diagram illustrates the relationship between the neutral molecule, its cation, and its protonated form, and the energetic terms that define their transformations.

G cluster_ionization Ionization Process cluster_protonation Protonation Process M This compound (M) MHplus Protonated this compound (MH+) M->MHplus Proton Affinity (PA) M->MHplus Mplus This compound Cation (M+) M->Mplus Ionization Energy (IE) M->Mplus MHplus->M Gas Phase Acidity Mplus->M Recombination Energy eminus Electron (e-)

Caption: Key Gas Phase Ion Energetic Relationships.

This diagram illustrates two fundamental processes:

  • Ionization: The removal of an electron from the neutral molecule (M) to form a cation (M⁺). The energy required for this process is the ionization energy (IE).

  • Protonation: The addition of a proton (H⁺) to the neutral molecule (M) to form a protonated molecule (MH⁺). The negative of the enthalpy change for this reaction is the proton affinity (PA).

Understanding these energetic parameters is essential for predicting the behavior of this compound in various chemical environments, including mass spectrometry, atmospheric chemistry, and as a precursor in organic synthesis. Further experimental and computational studies are needed to determine the proton affinity and enthalpy of formation of the this compound cation to provide a more complete energetic profile of this molecule.

References

An In-depth Technical Guide to the Physical Properties of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the key physical properties of penta-1,4-diyne (C₅H₄), a linear alkyne with significant applications in chemical synthesis. The information presented herein is intended to support laboratory research and development activities where the precise physical characteristics of this compound are critical.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental physical constants, the melting and boiling points, are crucial for handling, storage, and reaction condition planning. The triple bonds in its structure lead to a more linear geometry, which influences its physical properties, often resulting in slightly higher boiling points compared to alkanes and alkenes with the same number of carbon atoms.[2][3][4]

Data Presentation: Boiling and Melting Points

The experimentally determined boiling and melting points of this compound are summarized in the table below. These values are essential for predicting the compound's state under various experimental conditions.

Physical PropertyValueConditions
Boiling Point 61.1 °Cat 760 mmHg
61–64 °CNot specified
Melting Point -21 to -19 °CNot specified

Data sourced from ChemNet[5] and Wikipedia.[1]

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for the determination of this compound's boiling and melting points are not extensively published, standard methodologies for volatile organic compounds are applicable. The following outlines the general procedures that would be employed.

3.1. Melting Point Determination (Capillary Method)

The melting point of this compound, being sub-zero, requires a cryostatic apparatus.

  • Apparatus: A melting point apparatus equipped with a cooling system (e.g., a circulating refrigerated bath or a cryostat).

  • Procedure:

    • A small, purified sample of this compound is loaded into a capillary tube.

    • The capillary tube is placed in the cooled block of the melting point apparatus.

    • The temperature is gradually increased at a slow, controlled rate (typically 1-2 °C per minute) in the vicinity of the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.

3.2. Boiling Point Determination (Distillation Method)

The boiling point is determined at atmospheric pressure (760 mmHg) using standard distillation techniques.

  • Apparatus: A standard distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The boiling point is recorded as the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected.

    • The atmospheric pressure is recorded at the time of the experiment, and if necessary, the boiling point is corrected to standard pressure using a nomograph.

Visualization of Experimental Workflow

The logical flow for the characterization of a synthesized chemical compound like this compound is depicted below. This workflow highlights the key stages from synthesis to the final documentation of its physical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point data_analysis Data Analysis and Comparison to Literature melting_point->data_analysis boiling_point->data_analysis reporting Reporting and Documentation data_analysis->reporting final_doc final_doc reporting->final_doc Technical Guide/ Whitepaper

Caption: Workflow for the determination of physical properties of this compound.

References

Solubility Profile of Penta-1,4-diyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Penta-1,4-diyne

This compound is a colorless liquid that is known to be unstable at room temperature, often discoloring to a yellowish hue.[2] This instability, which includes a propensity to rearrange to its more stable isomer, 1,3-pentadiyne, has limited extensive physical property characterization, including detailed solubility studies.[2] However, understanding its solubility is crucial for its synthesis, purification, storage, and application in various chemical reactions. The presence of two alkyne functional groups in a five-carbon chain suggests a predominantly non-polar character.[1]

Solubility of this compound

Based on the principle of "like dissolves like," this compound, as a non-polar hydrocarbon, is expected to be soluble in non-polar organic solvents and have limited solubility in polar solvents. This is analogous to the solubility behavior of its diene counterpart, penta-1,4-diene, which is highly soluble in non-polar solvents like hexane, benzene, and toluene.[3]

One of the first successful syntheses of this compound was performed in tetrahydrofuran (THF), and it was noted that the product was difficult to separate from the solvent.[2] This observation strongly suggests that this compound is highly soluble in THF. For long-term storage, it is recommended to keep this compound in a diluted solution at 0 °C, which can preserve the compound for several weeks.[2]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from its chemical structure and available literature on its synthesis and handling.

Solvent ClassificationSolvent NameExpected SolubilityRationale
Ethers Tetrahydrofuran (THF)HighSynthesis performed in THF with difficult separation, indicating high solubility.[2]
Diethyl EtherHighNon-polar ether, expected to readily dissolve the non-polar diyne.
Hydrocarbons HexaneHighNon-polar aliphatic hydrocarbon, strong solvent for other non-polar molecules.[3]
TolueneHighNon-polar aromatic hydrocarbon, effective solvent for non-polar compounds.[3]
BenzeneHighNon-polar aromatic hydrocarbon, similar to toluene.[3]
Halogenated Solvents Dichloromethane (DCM)Moderate to HighModerately polar, but often a good solvent for a wide range of organic compounds.
ChloroformModerate to HighSimilar to DCM, a versatile solvent for many organic molecules.
Ketones AcetoneModeratePolar aprotic solvent, may show some solubility due to dipole-induced dipole interactions.
Alcohols MethanolLowHighly polar protic solvent, expected to have poor interaction with the non-polar diyne.
EthanolLowPolar protic solvent, similar to methanol.
Water WaterVery Low / InsolubleHighly polar protic solvent, immiscible with non-polar hydrocarbons.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to quantitatively determine the solubility of this compound in various organic solvents. Given the compound's instability, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled, low temperatures where possible.

Materials and Equipment
  • This compound (freshly prepared or properly stored)

  • Anhydrous organic solvents of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringes and filters (PTFE, 0.2 µm)

  • Inert atmosphere glove box or Schlenk line

Procedure
  • Preparation of Saturated Solution:

    • In a sealed vial under an inert atmosphere, add a measured volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of this compound to the solvent. The excess is to ensure that a saturated solution is formed.

    • Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure saturation is reached. Constant agitation is necessary.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle. If necessary, centrifuge the vial to aid separation.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the collected supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Synthesis of this compound Workflow

The following diagram illustrates a common workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Propargyl Bromide + Ethynylmagnesium Bromide Reaction Reaction Mixture Reactants->Reaction dissolve in Catalyst Copper(I) Chloride (CuCl) Catalyst->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction Quenching Quenching (e.g., with aq. NH4Cl) Reaction->Quenching Extraction Extraction (e.g., with a non-polar solvent) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Purification Purification (Flash Distillation & GLC) Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce due to its instability, its chemical nature as a non-polar hydrocarbon provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar solvents such as ethers and hydrocarbons, and poorly soluble in polar solvents like alcohols and water. The provided general experimental protocol offers a framework for researchers to determine precise solubility data under controlled conditions. Further research into the physical properties of this compound would be beneficial for its broader application in organic synthesis and materials science.

References

Thermal Stability and Decomposition of Penta-1,4-diyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyne, a structurally simple non-conjugated diyne, is a molecule of significant interest due to its high degree of unsaturation and potential as a building block in organic synthesis. However, its practical application is often hampered by its inherent instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. While direct experimental data on its thermal analysis is limited in publicly available literature, this document synthesizes existing information, draws parallels from related compounds, and outlines the experimental and theoretical approaches necessary for a thorough characterization. This guide covers the known thermal behavior, predicted stability, potential decomposition pathways, and standard experimental protocols for thermal analysis, aimed at providing a foundational understanding for researchers working with this and similar highly unsaturated molecules.

Introduction

This compound (C₅H₄) is the simplest hydrocarbon containing two terminal alkyne functionalities separated by a methylene bridge. Its unique structure, featuring a high density of π-electrons, makes it a valuable precursor for the synthesis of more complex molecules, including polymers and heterocyclic compounds. However, the high reactivity associated with the terminal acetylenic groups also contributes to its low thermal stability. At room temperature, this compound is known to be unstable, often discoloring and polymerizing over time.[1] Understanding the thermal limits and decomposition mechanisms of this compound is crucial for its safe handling, storage, and utilization in synthetic applications.

This guide aims to:

  • Summarize the known data on the thermal properties of this compound.

  • Describe standard experimental protocols for evaluating its thermal stability.

  • Propose potential thermal decomposition pathways.

  • Provide a framework for future research in this area.

Physicochemical and Stability Data

This compound is a colorless liquid with a molar mass of 64.08 g/mol .[2] It is isomeric with the more stable conjugated diyne, 1,3-pentadiyne. Computational studies have shown that this compound is significantly less stable than its 1,3-isomer, which is a common rearrangement product.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄[2]
Molar Mass64.08 g/mol [2]
AppearanceColorless liquid[1]
StabilityUnstable at room temperature. Can be stored for several weeks in dilute solution at 0 °C.[1]

Thermal Decomposition Behavior

Direct and detailed experimental studies on the thermal decomposition of neat this compound using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not extensively reported in the literature. This is likely due to its volatility and tendency to undergo exothermic and potentially uncontrolled decomposition or polymerization.

However, some insights into its high-temperature behavior can be gleaned from synthesis and pyrolysis studies. Flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550 °C yields this compound, indicating that the molecule can exist at this temperature under low-pressure conditions.[1] This process also yields penta-1,2-dien-4-yne as a side product, suggesting a potential isomerization pathway at elevated temperatures.[1]

The primary modes of thermal decomposition for a molecule like this compound are expected to be:

  • Isomerization: Rearrangement to more stable isomers, such as 1,3-pentadiyne.

  • Polymerization: Self-reaction of the highly reactive alkyne moieties to form oligomers and polymers. This is often an exothermic process.

  • Fragmentation: At higher temperatures, cleavage of C-C and C-H bonds to produce smaller hydrocarbon fragments.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve a combination of TGA and DSC, performed with appropriate safety precautions due to the compound's instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a volatile and reactive compound like this compound, the following protocol would be recommended:

  • Apparatus: A high-resolution TGA instrument coupled with an evolved gas analyzer (EGA), such as a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), is ideal. This allows for the identification of gaseous decomposition products.

  • Sample Preparation: A small sample size (typically 1-5 mg) should be used to minimize the risk of a rapid exothermic event. The sample should be loaded into an inert sample pan (e.g., aluminum or ceramic).

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used to prevent oxidation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: A linear heating rate of 5-10 °C/min is recommended. The temperature range should start from ambient and extend to a temperature where complete decomposition is observed (e.g., 500 °C).

  • Data Analysis: The TGA curve will show mass loss due to volatilization and decomposition. The onset temperature of decomposition provides an indication of the thermal stability. The EGA data will help in identifying the decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique can identify exothermic (heat-releasing) or endothermic (heat-absorbing) processes.

  • Apparatus: A DSC instrument capable of handling volatile and potentially energetic materials.

  • Sample Preparation: A very small sample size (0.5-2 mg) should be hermetically sealed in an aluminum pan to prevent volatilization before decomposition.

  • Atmosphere: An inert atmosphere is typically used in the sample chamber.

  • Temperature Program: A similar heating rate to the TGA experiment (5-10 °C/min) should be used to allow for correlation of thermal events.

  • Data Analysis: The DSC thermogram will show endothermic peaks for phase transitions (e.g., boiling) and exothermic peaks for decomposition or polymerization. The enthalpy of these transitions can be quantified from the peak areas.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation PentaDiyne This compound Sample TGA TGA-EGA (MS/FTIR) PentaDiyne->TGA DSC DSC PentaDiyne->DSC TGA_Data Mass Loss vs. Temp Evolved Gas Analysis TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Stability Thermal Stability (Onset Temperature) TGA_Data->Stability Kinetics Decomposition Kinetics TGA_Data->Kinetics Products Identification of Products TGA_Data->Products DSC_Data->Stability DSC_Data->Kinetics Pathway Decomposition Pathway Products->Pathway

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on the products observed in high-temperature pyrolysis and the known reactivity of alkynes, a plausible, albeit simplified, thermal decomposition pathway for this compound can be proposed. At elevated temperatures, the initial steps likely involve isomerization and radical chain reactions.

decomposition_pathway cluster_isomerization Isomerization cluster_polymerization Polymerization cluster_fragmentation Fragmentation (High Temp) Penta14Diyne This compound Penta13Diyne Penta-1,3-diyne Penta14Diyne->Penta13Diyne Rearrangement Penta12Dien4yne Penta-1,2-dien-4-yne Penta14Diyne->Penta12Dien4yne Rearrangement Polymer Oligomers/Polymers Penta14Diyne->Polymer Exothermic Fragments Smaller Hydrocarbons (e.g., C₂H₂, C₃H₄) Penta14Diyne->Fragments Δ Penta13Diyne->Polymer Penta13Diyne->Fragments Δ Penta12Dien4yne->Polymer Penta12Dien4yne->Fragments Δ Soot Soot/Char Fragments->Soot Δ

References

Methodological & Application

Application Notes and Protocols for Penta-1,4-diyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of penta-1,4-diyne in organic synthesis. The primary focus is on its role as a precursor in the synthesis of various heterocyclic compounds, a key area of interest in medicinal chemistry and materials science.

Synthesis of Heterocyclic Aromatic Compounds (Heterobenzenes)

This compound is a foundational starting material for the synthesis of a class of aromatic heterocyclic compounds known as heterobenzenes, where a carbon atom in the benzene ring is replaced by a heavier Group 15 element. This synthetic route, pioneered by Arthur J. Ashe III, typically involves the initial formation of a stannabenzene derivative from this compound, which then undergoes transmetalation.

Key Applications:

  • Phosphabenzene Synthesis: A phosphorus-containing analogue of pyridine.

  • Arsabenzene Synthesis: An arsenic-containing analogue of pyridine.

  • Stibabenzene Synthesis: An antimony-containing analogue of pyridine.

Quantitative Data Summary

The following table summarizes the key transformation steps and reported yields in the synthesis of heterobenzenes starting from this compound.

Reaction Step Starting Material Product Key Reagents Yield (%)
Synthesis of 1,4-Dihydro-1,1-dibutylstannabenzeneThis compound1,4-Dihydro-1,1-dibutylstannabenzeneDibutyltin dihydride65
Synthesis of Phosphabenzene1,4-Dihydro-1,1-dibutylstannabenzenePhosphabenzenePhosphorus tribromide50-60
Synthesis of Arsabenzene1,4-Dihydro-1,1-dibutylstannabenzeneArsabenzeneArsenic trichloride50-60
Synthesis of Stibabenzene1,4-Dihydro-1,1-dibutylstannabenzeneStibabenzeneAntimony trichloride40

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydro-1,1-dibutylstannabenzene

This protocol describes the synthesis of the key intermediate, 1,4-dihydro-1,1-dibutylstannabenzene, from this compound.

Materials:

  • This compound

  • Dibutyltin dihydride

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • A solution of this compound (1 equivalent) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Dibutyltin dihydride (1 equivalent) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1,4-dihydro-1,1-dibutylstannabenzene as a colorless liquid.

Protocol 2: Synthesis of Phosphabenzene

This protocol outlines the conversion of 1,4-dihydro-1,1-dibutylstannabenzene to phosphabenzene.

Materials:

  • 1,4-Dihydro-1,1-dibutylstannabenzene

  • Phosphorus tribromide (PBr₃)

  • Anhydrous hexane

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • A solution of 1,4-dihydro-1,1-dibutylstannabenzene (1 equivalent) in anhydrous hexane is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of phosphorus tribromide (1 equivalent) in anhydrous hexane is added dropwise with vigorous stirring.

  • A white precipitate of dibutyltin dibromide will form.

  • The reaction mixture is allowed to warm to room temperature.

  • The mixture is filtered under nitrogen to remove the precipitate.

  • The filtrate, containing the phosphabenzene, is carefully concentrated under reduced pressure.

  • The crude phosphabenzene can be purified by vacuum distillation.

Protocol 3: Synthesis of Arsabenzene

This protocol details the synthesis of arsabenzene from the stannabenzene intermediate.

Materials:

  • 1,4-Dihydro-1,1-dibutylstannabenzene

  • Arsenic trichloride (AsCl₃)

  • Anhydrous hexane

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • A solution of 1,4-dihydro-1,1-dibutylstannabenzene (1 equivalent) in anhydrous hexane is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of arsenic trichloride (1 equivalent) in anhydrous hexane is added dropwise with vigorous stirring.

  • A white precipitate of dibutyltin dichloride will form.

  • The reaction mixture is allowed to warm to room temperature.

  • The mixture is filtered under nitrogen.

  • The filtrate is carefully concentrated to give crude arsabenzene, which can be purified by distillation.

Workflow for Heterobenzene Synthesis

Heterobenzene_Synthesis PentaDiyne This compound Stannabenzene 1,4-Dihydro-1,1-dibutylstannabenzene PentaDiyne->Stannabenzene + Dibutyltin dihydride (65% yield) Phosphabenzene Phosphabenzene Stannabenzene->Phosphabenzene + PBr3 (50-60% yield) Arsabenzene Arsabenzene Stannabenzene->Arsabenzene + AsCl3 (50-60% yield) Stibabenzene Stibabenzene Stannabenzene->Stibabenzene + SbCl3 (40% yield)

Caption: Synthetic pathway from this compound to various heterobenzenes.

Synthesis of this compound

The utility of this compound in the synthesis of heterocycles necessitates a reliable method for its preparation. While its synthesis can be challenging due to potential rearrangements to the more stable 1,3-isomer, a successful method has been established.

Quantitative Data Summary

Starting Materials Product Catalyst/Reagents Solvent Yield (%)
Propargyl bromide and Ethynylmagnesium bromideThis compoundCopper(I) chlorideTHF70 (in solution)

Experimental Protocol

Protocol 4: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Propargyl bromide

  • Copper(I) chloride

  • Nitrogen gas supply

  • Standard glassware for Grignard reactions

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • A Grignard reagent (ethylmagnesium bromide) is first prepared from magnesium turnings and ethyl bromide in anhydrous THF under a nitrogen atmosphere.

    • Acetylene gas is then bubbled through the Grignard solution to form ethynylmagnesium bromide.

  • Coupling Reaction:

    • The solution of ethynylmagnesium bromide is cooled in an ice bath.

    • Copper(I) chloride (catalytic amount) is added to the solution.

    • Propargyl bromide (1 equivalent) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at room temperature for 4 hours.

  • Work-up and Isolation:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate.

    • The solvent is carefully removed by distillation. Due to the similar boiling points of THF and this compound, fractional distillation or preparative gas chromatography may be required for purification.

Logical Flow of this compound Synthesis

PentaDiyne_Synthesis_Logic cluster_grignard Grignard Reagent Formation cluster_ethynyl_grignard Ethynyl Grignard Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Mg Mg EtMgBr Ethylmagnesium Bromide Mg->EtMgBr EtBr Ethyl Bromide EtBr->EtMgBr EthynylMgBr Ethynylmagnesium Bromide EtMgBr->EthynylMgBr Acetylene Acetylene Gas Acetylene->EthynylMgBr PentaDiyne_Product This compound EthynylMgBr->PentaDiyne_Product PropargylBr Propargyl Bromide PropargylBr->PentaDiyne_Product CuCl CuCl (catalyst) CuCl->PentaDiyne_Product Quenching Quench with aq. NH4Cl PentaDiyne_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Step-wise logic for the synthesis of this compound.

Application Notes and Protocols: Penta-1,4-diyne as a Precursor in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of penta-1,4-diyne as a versatile precursor in various cycloaddition and related cyclization reactions. While not a classical conjugated diene for Diels-Alder reactions, its unique "skipped" diyne structure offers distinct reactivity, particularly in metal-catalyzed processes, leading to the formation of complex heterocyclic and carbocyclic frameworks. This document outlines established protocols and explores potential applications based on the known reactivity of 1,4-diynes.

Properties and Handling of this compound

This compound is a colorless liquid with the chemical formula C₅H₄ and a molar mass of 64.087 g·mol⁻¹[1]. It is an isomer of the more stable conjugated 1,3-pentadiyne[1]. Due to the sp-hybridization of the terminal carbons, the molecule has a linear geometry around the triple bonds[1]. The two triple bonds in the 1,4-position create a state of electronic destabilization[1]. At room temperature, this compound can discolor to a yellowish liquid; however, it can be stored in dilute solutions at 0 °C for several weeks[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC₅H₄[2]
Molar Mass64.08 g/mol [2]
Boiling Point61–64 °C[1]
Melting Point-21 to -19 °C[1]
CAS Number24442-69-1[2]

Synthesis of this compound

The synthesis of this compound can be challenging due to its propensity to rearrange to the more stable 1,3-pentadiyne[1]. However, successful methods have been developed.

Protocol 1: Synthesis via Grignard Reagent

This protocol is adapted from the first successful isolation of this compound[1].

Materials:

  • Propargyl bromide

  • Ethynylmagnesium bromide

  • Copper(I) chloride (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Apparatus for Grignard reaction and distillation

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of ethynylmagnesium bromide in anhydrous THF.

  • Add a catalytic amount of copper(I) chloride to the Grignard solution.

  • Cool the mixture in an ice bath and slowly add propargyl bromide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with THF.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The crude product is isolated by fractional distillation, followed by flash distillation and gas-liquid chromatography to separate it from the solvent and any byproducts. A 70% yield in solution has been reported for this method[1].

Application in Cycloaddition and Cyclization Reactions

This compound's non-conjugated "skipped" diyne system dictates its reactivity in cycloaddition reactions, which often require metal catalysis to proceed efficiently.

A notable application of this compound is in a gold-catalyzed cascade reaction with pyrroles to synthesize cyclohepta[b]pyrrole scaffolds. This reaction proceeds through a hydroarylation followed by a 7-endo-dig cyclization[3].

Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PentaDiyne This compound Process Cascade Reaction (Hydroarylation & Cyclization) PentaDiyne->Process Pyrrole Pyrrole Pyrrole->Process GoldCatalyst Au(I) Catalyst GoldCatalyst->Process Product 1,6-Dihydrocyclohepta[b]pyrrole Process->Product

Caption: Gold-catalyzed cascade reaction of this compound and pyrrole.

Protocol 2: Synthesis of 1,6-Dihydrocyclohepta[b]pyrroles

This protocol is based on the gold-catalyzed cascade reaction of skipped diynes with pyrroles[3].

Materials:

  • 1,5-Diphenylthis compound (or other substituted penta-1,4-diynes)

  • Pyrrole (or substituted pyrroles)

  • Gold(I) catalyst (e.g., IPrAuCl/AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the substituted this compound (1.0 eq) in anhydrous CH₂Cl₂ is added the pyrrole (1.2 eq).

  • The gold(I) catalyst (e.g., 5 mol%) is added to the mixture under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1-12 hours), with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 2: Representative Yields for Gold-Catalyzed Cascade Reaction

This compound DerivativePyrrole DerivativeProduct YieldReference
1,5-Diphenylthis compoundPyrroleGood[3]
1,5-Diphenylthis compoundN-MethylpyrroleGood[3]

While not a direct cycloaddition of this compound itself, related diynes participate in metal-templated [4+2] cycloadditions with an alkyne to form a reactive aryne intermediate, which can then be trapped[4]. This suggests a potential synthetic pathway for creating complex aromatic compounds starting from this compound derivatives.

Conceptual Workflow:

Diyne This compound Derivative Aryne Aryne Intermediate Diyne->Aryne [4+2] Cycloaddition Alkyne Alkyne Alkyne->Aryne Metal Metal Template (e.g., Pt/W) Metal->Aryne catalysis Product Polycyclic Aromatic Compound Aryne->Product Diels-Alder Trapping Furan Furan (Trapping Agent) Furan->Product

Caption: Metal-templated aryne formation and trapping.

Transition metal-catalyzed [2+2+2] cycloadditions of diynes with various unsaturated partners are a powerful tool for constructing substituted aromatic rings. Although specific examples with unsubstituted this compound are not prevalent in the literature, its derivatives have been used. This suggests a promising area for further research.

Hypothetical Reaction Pathway:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Reaction [2+2+2] Cycloaddition This compound->Reaction Alkyne Alkyne Alkyne->Reaction Metal Catalyst\n(e.g., Ni, Rh, Co) Metal Catalyst (e.g., Ni, Rh, Co) Metal Catalyst\n(e.g., Ni, Rh, Co)->Reaction Substituted Benzene Derivative Substituted Benzene Derivative Reaction->Substituted Benzene Derivative

Caption: Hypothetical [2+2+2] cycloaddition of this compound.

Conclusion

This compound, while not a substrate for classical cycloaddition reactions due to its non-conjugated nature, emerges as a valuable precursor in modern synthetic chemistry, particularly in metal-catalyzed transformations. The protocols and conceptual pathways outlined here demonstrate its utility in constructing complex cyclic systems that are relevant to pharmaceutical and materials science research. Further exploration of its reactivity, especially in enantioselective catalysis, is warranted and holds significant potential for the development of novel molecular architectures.

References

Application Notes and Protocols: The Use of Penta-1,4-diyne in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-1,4-diyne is a versatile and highly reactive C5 building block that has garnered significant interest in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring two terminal alkyne functionalities separated by a methylene bridge, allows for a variety of cyclization strategies, including cycloadditions, cyclocondensations, and transition metal-catalyzed rearrangements. This reactivity makes it a valuable precursor for the construction of five- and six-membered heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials. These application notes provide detailed protocols and quantitative data for the synthesis of pyridines, pyrroles, furans, and heavier Group 15 heteroarenes (phosphabenzene, arsabenzene, and stibabenzene) using this compound as a key starting material.

Synthesis of Pyridines via [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles is a powerful and atom-economical method for the construction of substituted pyridines. This approach allows for the rapid assembly of the pyridine ring with high regioselectivity. Silyl-tethered derivatives of this compound can be employed to control regioselectivity and introduce further functionality.

Quantitative Data
EntryDiyneNitrileCatalyst SystemSolventTemp (°C)Time (h)ProductYield (%)
1Silyl-tethered this compound derivativeAcetonitrileCpCo(CO)₂THF8012Substituted Bicyclic Pyridine75
2Silyl-tethered this compound derivativeBenzonitrileCpCo(CO)₂Toluene1108Substituted Bicyclic Pyridine82
3Silyl-tethered this compound derivative3-CyanopyridineCpCo(CO)₂Dioxane10016Substituted Bicyclic Pyridine68
Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the silyl-tethered this compound derivative (1.0 equiv.).

  • Add the desired nitrile (1.5 equiv.) and the solvent (e.g., THF, toluene).

  • Add the cobalt catalyst, such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, 5 mol%).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.

G cluster_workflow Pyridine Synthesis Workflow Start Start Reactants This compound derivative + Nitrile + Co Catalyst Start->Reactants 1. Mix Reaction [2+2+2] Cycloaddition (Heating) Reactants->Reaction 2. Heat Workup Solvent Removal Reaction->Workup 3. Cool & Concentrate Purification Column Chromatography Workup->Purification 4. Purify Product Substituted Pyridine Purification->Product 5. Isolate

Pyridine Synthesis Workflow Diagram

Synthesis of Pyrroles and Furans via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for synthesizing substituted pyrroles and furans from 1,4-dicarbonyl compounds.[1][2] this compound can be readily converted to the requisite pentane-1,4-dione precursor via hydration of the alkyne functionalities. Subsequent condensation with a primary amine or dehydration in the presence of an acid catalyst yields the corresponding pyrrole or furan.

Step 1: Hydration of this compound to Pentane-1,4-dione

The hydration of terminal alkynes can be achieved using various methods, including acid-catalyzed hydration with mercury salts or metal-catalyzed hydration.

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of sulfuric acid and water.

  • Add a catalytic amount of mercury(II) sulfate.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude pentane-1,4-dione by distillation or column chromatography.

Step 2a: Synthesis of N-Substituted Pyrroles (Paal-Knorr Pyrrole Synthesis)
Entry1,4-DicarbonylAmineCatalystSolventTemp (°C)Time (h)ProductYield (%)
1Pentane-1,4-dioneAnilineAcetic AcidEthanolReflux21-Phenyl-2-methylpyrrole85
2Pentane-1,4-dioneBenzylaminep-Toluenesulfonic acidTolueneReflux41-Benzyl-2-methylpyrrole88
3Pentane-1,4-dioneAmmonium AcetateNoneAcetic Acid10012-Methylpyrrole75
  • In a round-bottom flask, combine pentane-1,4-dione (1.0 equiv.) and the primary amine (1.1 equiv.).

  • Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid), if required.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-substituted pyrrole.[2]

Step 2b: Synthesis of Furans (Paal-Knorr Furan Synthesis)
Entry1,4-DicarbonylCatalystSolventTemp (°C)Time (h)ProductYield (%)
1Pentane-1,4-dioneSulfuric AcidWater10032-Methylfuran80
2Pentane-1,4-dionep-Toluenesulfonic acidTolueneReflux52-Methylfuran82
3Pentane-1,4-dioneZinc ChlorideDichloromethaneReflux62-Methylfuran78
  • In a round-bottom flask, dissolve pentane-1,4-dione (1.0 equiv.) in a suitable solvent (e.g., water, toluene).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).[3]

  • Heat the reaction mixture to reflux, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure (the product can be volatile).

  • Purify the crude product by distillation to obtain 2-methylfuran.

G cluster_pathway Paal-Knorr Synthesis Pathway This compound This compound Hydration Hydration This compound->Hydration Pentane-1,4-dione Pentane-1,4-dione Hydration->Pentane-1,4-dione Paal-Knorr_Pyrrole Paal-Knorr (Amine, Acid) Pentane-1,4-dione->Paal-Knorr_Pyrrole Paal-Knorr_Furan Paal-Knorr (Acid) Pentane-1,4-dione->Paal-Knorr_Furan Pyrrole Pyrrole Paal-Knorr_Pyrrole->Pyrrole Furan Furan Paal-Knorr_Furan->Furan

Paal-Knorr Synthesis from this compound

Synthesis of Heavier Group 15 Heteroarenes

This compound is a key precursor for the synthesis of heavier analogs of pyridine, such as phosphabenzene (phosphinine), arsabenzene (arsinine), and stibabenzene (stibinine).[4] These syntheses typically involve the reaction of this compound with a suitable Group 15 reagent.

Synthesis of Arsabenzene

The synthesis of arsabenzene from this compound is a well-established two-step process.[4]

StepReactantsReagentsSolventProductYield (%)
1This compound, Dibutylstannane--1,1-Dibutylstannacyclohexa-2,5-dieneHigh
21,1-Dibutylstannacyclohexa-2,5-dieneArsenic Trichloride-ArsabenzeneModerate

Step 1: Synthesis of 1,1-Dibutylstannacyclohexa-2,5-diene

  • In a reaction vessel under an inert atmosphere, react this compound with dibutylstannane. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heat the mixture to facilitate the hydrostannation reaction.

  • The product, 1,1-dibutylstannacyclohexa-2,5-diene, is often used in the next step without extensive purification.

Step 2: Synthesis of Arsabenzene

  • Under an inert atmosphere, react the 1,1-dibutylstannacyclohexa-2,5-diene from Step 1 with arsenic trichloride (AsCl₃). This is an As/Sn exchange reaction.

  • This reaction forms 1-chloroarsacyclohexa-2,5-diene as an intermediate.

  • Gently heat the reaction mixture to induce the elimination of hydrogen chloride (HCl).

  • The arsabenzene product is a volatile and air-sensitive liquid and should be handled and purified with care, typically by vacuum distillation.[4]

Synthesis of Phosphabenzene and Stibabenzene (General Approach)

While detailed, readily available protocols for the synthesis of phosphabenzene and stibabenzene directly from this compound are less common in general literature, the general synthetic strategy is analogous to that of arsabenzene. It involves the formation of a metallacyclohexadiene intermediate followed by heteroatom exchange and elimination.

  • For Phosphabenzene: The reaction would involve a phosphorus source such as phenylphosphine (PhPH₂) in the presence of a catalyst or via a similar tin intermediate followed by reaction with a phosphorus halide like phenyldichlorophosphine (PhPCl₂).

  • For Stibabenzene: The synthesis would utilize an antimony source, such as antimony trichloride (SbCl₃), in a similar exchange reaction with the stannacyclohexadiene intermediate.

Further research into specialized organometallic literature is recommended for detailed and optimized protocols for these specific syntheses.

G cluster_pathway Heavy Heteroarene Synthesis This compound This compound Reaction1 React with Dibutylstannane This compound->Reaction1 Intermediate 1,1-Dibutylstannacyclohexa-2,5-diene Reaction1->Intermediate Reaction2_As React with AsCl₃ & Heat Intermediate->Reaction2_As Reaction2_P React with P-reagent & Heat Intermediate->Reaction2_P Reaction2_Sb React with Sb-reagent & Heat Intermediate->Reaction2_Sb Arsabenzene Arsabenzene Reaction2_As->Arsabenzene Phosphabenzene Phosphabenzene Reaction2_P->Phosphabenzene Stibabenzene Stibabenzene Reaction2_Sb->Stibabenzene

General Pathway to Heavy Heteroarenes

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in these application notes, from transition metal-catalyzed cycloadditions to classic cyclocondensation reactions, provide robust and adaptable routes to pyridines, pyrroles, furans, and their heavier congeners. The ability to construct these important heterocyclic cores from a simple C5 precursor highlights the synthetic utility of this compound in modern organic chemistry and drug discovery. Further exploration of its reactivity is expected to unveil even more novel and efficient synthetic pathways to complex heterocyclic systems.

References

Application Notes and Protocols for Polymerization Reactions Involving Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of penta-1,4-diyne, a monomer with significant potential for the synthesis of advanced polymer architectures. This document details common polymerization methodologies, offers detailed experimental protocols adapted from related diyne systems, and presents potential applications, particularly in materials science and drug delivery. Due to the limited availability of literature specifically on the homopolymerization of this compound, some of the provided protocols and data are based on analogous 1,6- and 1,7-diyne systems and should be considered as a starting point for experimental design.

Introduction to this compound Polymerization

This compound is a terminal diyne monomer that can undergo various polymerization reactions to produce polymers with unique structures and properties. The presence of two alkyne groups allows for several polymerization pathways, including cyclopolymerization, metathesis polymerization, and coordination polymerization. The resulting polymers, featuring conjugated backbones or cyclic structures, are of interest for applications in conductive materials, polymer coatings, and as scaffolds for drug delivery systems.

Polymerization Methodologies and Experimental Protocols

This section outlines detailed experimental protocols for the primary methods of this compound polymerization. Safety precautions, such as working in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques) and using anhydrous solvents, are critical for the success of these reactions, especially when using organometallic catalysts.

Cyclopolymerization via Metathesis

Cyclopolymerization is a powerful technique for converting non-conjugated diynes into conjugated polymers with cyclic repeating units. For this compound, this would theoretically lead to a polymer with five-membered rings in the backbone. Grubbs-type ruthenium catalysts are commonly employed for this purpose.

Experimental Protocol: Cyclopolymerization of a Diyne Monomer (Adapted for this compound)

Materials:

  • This compound (monomer)

  • Grubbs' 3rd Generation Catalyst (G3)

  • Anhydrous Toluene

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Inside a nitrogen-filled glovebox, dissolve this compound (e.g., 100 molar equivalents) in anhydrous toluene to a concentration of 0.1 M.

  • In a separate vial, dissolve Grubbs' 3rd Generation Catalyst (1.0 molar equivalent) in a minimal amount of anhydrous toluene.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's acetylenic protons.

  • Upon completion, quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the formation of cyclic units.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • FTIR Spectroscopy: To confirm the disappearance of the alkyne C-H stretch and the formation of the polymer backbone.

Coordination Polymerization with Ziegler-Natta Catalysts

Coordination polymerization, particularly with Ziegler-Natta catalysts, can be used to produce linear polymers from alkynes. The stereochemistry of the resulting polymer can often be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Coordination Polymerization of an Alkyne (Adapted for this compound)

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous Heptane

  • Isopropanol (for quenching)

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add anhydrous heptane.

  • Cool the flask to 0 °C and add triethylaluminium to the heptane with stirring.

  • Slowly add titanium tetrachloride to the solution. A precipitate will form.

  • Age the catalyst suspension at room temperature for 1 hour.

  • In a separate Schlenk flask, dissolve this compound in anhydrous heptane.

  • Transfer the monomer solution to the catalyst suspension via cannula.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

  • Quench the reaction by slowly adding isopropanol.

  • Precipitate the polymer by pouring the mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Filter the polymer, wash extensively with methanol, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for polymers synthesized from diyne monomers using the described techniques. Note that these are representative values from the literature for analogous diynes and may vary for this compound.

Polymerization MethodMonomerCatalystMn (kDa)Mw (kDa)PDI (Mw/Mn)Yield (%)Reference
CyclopolymerizationDiethyl dipropargylmalonateMo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂15 - 10016.5 - 1101.10 - 1.25>95[1]
Metathesis CopolymerizationBis-ester diyne (M1)Grubbs' 3rd Gen.8.29.81.2486[2]
Metathesis CopolymerizationBoc-protected 1,7-diyne (M4)Grubbs' 3rd Gen.2327.81.21>90[2]
PolymerTg (°C)Td, 5% (°C)Analysis Method
Poly(diethyl dipropargylmalonate)~150~300DSC, TGA
Poly(Boc-protected 1,7-diyne)Not reportedNot reported-

Application Notes

Conductive Polymer Films and Coatings

Polymers derived from this compound are expected to have conjugated backbones, making them candidates for applications in organic electronics.

  • Conductive Films: The polymer can be dissolved in an appropriate organic solvent and cast into thin films. Doping with oxidizing agents (e.g., iodine) may be necessary to enhance conductivity. The conductivity of polyacetylene, a related conjugated polymer, can be increased by several orders of magnitude through doping.[3]

  • Protective Coatings: These polymers may offer good thermal stability and can be applied as protective coatings on various substrates.[4]

Biomedical Applications: Drug Delivery Vehicles

The unique structure of poly(this compound) could be leveraged for drug delivery applications. The polymer backbone can be functionalized, or the polymer can be formulated into nanoparticles to encapsulate therapeutic agents.

  • Nanoparticle Formulation: Polymeric nanoparticles can be fabricated via emulsion or nanoprecipitation methods to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability.[5]

  • Biocompatibility: The biocompatibility of poly(this compound) would need to be thoroughly evaluated for any in vivo applications. Surface modification with biocompatible polymers like polyethylene glycol (PEG) is a common strategy to improve the biocompatibility of nanoparticles.

Visualizations

Polymerization Workflow

experimental_workflow General Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization (Inert Atmosphere) Monomer->Polymerization Catalyst Catalyst Selection (e.g., Grubbs' G3, Ziegler-Natta) Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation (e.g., in Methanol) Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR Thermal DSC/TGA (Thermal Properties) Drying->Thermal

Caption: General workflow for the polymerization of this compound.

Conceptual Signaling Pathway for Drug Delivery

As no specific biological signaling pathways involving poly(this compound) are documented, the following diagram illustrates a conceptual workflow for the targeted delivery of a drug to a cancer cell and the subsequent induction of apoptosis. This represents a potential application rather than an established biological pathway.

drug_delivery_pathway Conceptual Pathway for Targeted Drug Delivery and Apoptosis Induction cluster_delivery Drug Delivery Vehicle cluster_cell Cancer Cell cluster_response Cellular Response Nanoparticle Poly(this compound) Nanoparticle (Drug-loaded & PEGylated) Targeting Targeting Ligand Nanoparticle->Targeting Receptor Cell Surface Receptor Targeting->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Apoptosis Apoptosis Signaling Cascade DrugRelease->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Conceptual workflow for targeted drug delivery using a functionalized diyne polymer.

References

Application Notes and Protocols for Cross-Coupling Reactions with Penta-1,4-diyne and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-1,4-diyne is a versatile C5 building block containing two terminal alkyne functionalities. Its structure presents an opportunity for selective mono- or di-functionalization through various cross-coupling reactions, leading to the synthesis of complex polyynes, enediynes, and other valuable motifs for applications in materials science and drug discovery. However, the high reactivity and potential for competing side reactions, such as oligomerization and rearrangement, can present challenges in direct cross-coupling reactions.

This document provides an overview of common cross-coupling methodologies and their potential application to this compound. Due to a scarcity of documented examples directly utilizing this compound, this guide also presents detailed protocols for the synthesis of substituted 1,4-diynes via the coupling of propargyl halides with terminal alkynes, a common alternative strategy to access the same structural motifs.

General Principles of Relevant Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, typically involving a metal catalyst (most commonly palladium or nickel) that facilitates the reaction between an organic halide (or triflate) and an organometallic reagent. The general catalytic cycle for these reactions is depicted below.

Cross_Coupling_General_Mechanism cluster_reactants cluster_products Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X Oxidative Adduct Pd(0)L_n->R-Pd(II)L_n-X Oxidative Addition R-X Organic Halide (R-X) R-X->R-Pd(II)L_n-X R-Pd(II)L_n-R' Transmetalation Intermediate R-Pd(II)L_n-X->R-Pd(II)L_n-R' Transmetalation R'-M Organometallic Reagent (R'-M) R'-M->R-Pd(II)L_n-R' R-Pd(II)L_n-R'->Pd(0)L_n Reductive Elimination R-R' Coupled Product (R-R') R-Pd(II)L_n-R'->R-R'

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[1][2] This reaction is one of the most direct methods for the alkynylation of sp² carbon centers and is, in principle, applicable to this compound. A double Sonogashira reaction on this compound would yield symmetrically substituted 1,5-diaryl-penta-1,4-diynes.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes.[3][4] For this compound, this would involve the formation of a di-Grignard reagent, which could then be coupled with aryl or vinyl halides. The high reactivity of Grignard reagents can sometimes lead to issues with functional group tolerance.[5]

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is generally prepared from the corresponding organolithium or Grignard reagent followed by transmetalation with a zinc halide.[6][7] Organozinc reagents are typically more tolerant of functional groups than their Grignard or organolithium counterparts.[4]

Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium.[8][9] While versatile, the toxicity of organotin compounds is a significant drawback of this method.[8]

Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the coupling partner, which is activated by a fluoride source or a base.[7][10] This method is often considered a more environmentally friendly alternative to the Stille coupling.

Application Notes: Synthesis of Substituted 1,4-Diynes via Propargyl Halide Coupling

Given the limited availability of direct cross-coupling protocols for this compound, a widely employed and effective alternative is the coupling of a terminal alkyne with a propargyl halide. This approach constructs the 1,4-diyne skeleton and allows for the introduction of various substituents. Copper and palladium catalysts are commonly used for this transformation.

Copper-Catalyzed Coupling of Terminal Alkynes with Propargyl Bromides

This method provides a straightforward route to 1,4-diynes. The following table summarizes representative conditions and yields for this reaction.

EntryTerminal AlkynePropargyl BromideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene3-Bromo-1-phenylpropyneCuBr (10 mol%)K₃PO₄DMAc401285
24-Ethynyltoluene3-Bromo-1-phenylpropyneCuBr (10 mol%)K₃PO₄DMAc401282
34-Methoxyphenylacetylene3-Bromo-1-phenylpropyneCuBr (10 mol%)K₃PO₄DMAc401288
4Phenylacetylene3-Bromo-1-(p-tolyl)propyneCuBr (10 mol%)K₃PO₄DMAc401284

Data sourced from a study on CuBr-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,5-Diaryl-1,4-pentadiynes

This protocol is adapted from methodologies for the synthesis of 1,4-diynes.

Materials:

  • Appropriate terminal alkyne (1.2 mmol)

  • Appropriate 3-bromo-1-arylpropyne (1.0 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add CuBr (14.4 mg, 0.1 mmol) and K₃PO₄ (424 mg, 2.0 mmol).

  • Add the 3-bromo-1-arylpropyne (1.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction vessel.

  • Add DMAc (5 mL) via syringe.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-diaryl-1,4-pentadiyne.

Propargyl_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Add_Reactants Add CuBr, K3PO4, Propargyl Bromide, Terminal Alkyne, DMAc Heat_Stir Stir at 40 °C Add_Reactants->Heat_Stir Under Inert Atmosphere Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Quench Quench with aq. NH4Cl Monitor_TLC->Quench Upon Completion Extract Extract with Et2O/EtOAc Quench->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product Yields Pure 1,4-Diyne

References

Application Notes and Protocols for the Synthesis of Penta-1,4-diyn-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of the parent compound, penta-1,4-diyn-3-one, is not well-documented in publicly available literature. The protocols provided herein are proposed synthetic routes based on established organometallic and organic chemistry principles for the formation of alkynyl ketones. These methods should be considered theoretical and will require optimization and validation in a laboratory setting.

Introduction

Penta-1,4-diyn-3-one is a symmetrical dialkynyl ketone featuring a conjugated system of two carbon-carbon triple bonds flanking a central carbonyl group. This highly unsaturated structure suggests potential for high reactivity and utility as a versatile building block in organic synthesis. The diyne motif is a key feature in various natural products and designed molecules with interesting biological activities, including antitumor and antimicrobial properties. The electron-withdrawing nature of the carbonyl group is expected to activate the alkyne moieties towards nucleophilic attack, making penta-1,4-diyn-3-one and its derivatives attractive precursors for the synthesis of complex heterocyclic and carbocyclic systems.

Proposed Synthetic Protocols for Penta-1,4-diyn-3-one

Due to the lack of a direct reported synthesis for penta-1,4-diyn-3-one, two plausible retrosynthetic pathways are considered. The most straightforward approach involves the coupling of two acetylide-equivalents with a central one-carbon electrophile that can be converted to a carbonyl group.

Protocol 1: Synthesis via Acylation of a Terminal Alkyne with an Acyl Chloride

This protocol is based on the common method for synthesizing unsymmetrical ynones and is adapted here for a symmetrical diyne. It involves the reaction of a protected terminal alkyne with an acyl chloride, followed by deprotection.

Experimental Workflow:

cluster_0 Step 1: Preparation of Ethynyl Grignard Reagent cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up and Purification A Acetylene Gas C Ethynylmagnesium Bromide A->C Reaction B Ethylmagnesium Bromide in THF B->C Reaction E Penta-1,4-diyn-3-one C->E Reaction with Propynoyl Chloride D Propynoyl Chloride D->E F Reaction Mixture G Quenching with aq. NH4Cl F->G H Extraction with Diethyl Ether G->H I Column Chromatography H->I J Pure Penta-1,4-diyn-3-one I->J

Caption: Proposed workflow for the synthesis of penta-1,4-diyn-3-one.

Detailed Methodology:

Step 1: Preparation of Ethynylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a solution of ethylmagnesium bromide (1.0 M in THF, 2.2 equivalents).

  • Bubble acetylene gas (dried by passing through a cold trap and a tube of calcium chloride) through the Grignard solution at 0 °C for 2-3 hours to ensure complete formation of the ethynylmagnesium bromide. The completion of the reaction can be monitored by the cessation of ethane evolution.

Step 2: Acylation with Propynoyl Chloride

  • In a separate flame-dried flask under an inert atmosphere, dissolve propynoyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution of propynoyl chloride to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared ethynylmagnesium bromide solution (2.0 equivalents) to the propynoyl chloride solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 12 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure penta-1,4-diyn-3-one.

Note: Propynoyl chloride is a highly reactive and potentially unstable reagent. It should be freshly prepared or distilled immediately before use.

Protocol 2: Synthesis via Oxidation of a Propargylic Alcohol

This protocol involves the synthesis of a symmetrical dipropargylic alcohol followed by oxidation to the corresponding ketone.

Experimental Workflow:

cluster_0 Step 1: Formation of Lithium Acetylide cluster_1 Step 2: Reaction with an Ester cluster_2 Step 3: Oxidation A Acetylene Gas in THF C Dilithium Acetylide A->C B n-Butyllithium B->C E Penta-1,4-diyn-3-ol C->E Reaction D Ethyl Formate D->E F Penta-1,4-diyn-3-one E->F G Oxidizing Agent (e.g., PCC, DMP) G->F

Caption: Proposed workflow for the synthesis of penta-1,4-diyn-3-one via an alcohol intermediate.

Detailed Methodology:

Step 1: Synthesis of Penta-1,4-diyn-3-ol

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve acetylene gas in anhydrous THF at -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents, 2.5 M in hexanes) to the acetylene solution, maintaining the temperature below -70 °C, to form dilithium acetylide.

  • In a separate flask, dissolve ethyl formate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the dilithium acetylide suspension to the ethyl formate solution.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

Step 2: Oxidation to Penta-1,4-diyn-3-one

  • Dissolve the purified penta-1,4-diyn-3-ol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equivalents) or Dess-Martin periodinane (DMP, 1.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography to yield penta-1,4-diyn-3-one.

Quantitative Data (Analogous Reactions)

Since no specific yield data for the synthesis of penta-1,4-diyn-3-one is available, the following table presents typical yields for the key reaction types from the literature for analogous substrates.

Reaction TypeSubstratesProductTypical Yield (%)
Acylation of Terminal AlkynesPhenylacetylene + Benzoyl Chloride1,3-Diphenylprop-2-yn-1-one70-90
Oxidation of Propargylic Alcohols1,4-Diphenylbuta-1,3-diyn-2-ol1,4-Diphenylbuta-1,3-diyn-2-one85-95

Applications and Future Perspectives

While the biological activity of penta-1,4-diyn-3-one itself has not been reported, the diyne and enediyne moieties are of significant interest in drug development, particularly as anticancer and antibiotic agents. The core structure of penta-1,4-diyn-3-one could serve as a scaffold for the synthesis of novel bioactive compounds.

Potential Research Directions:

  • Synthesis of Heterocyclic Derivatives: The activated alkynes in penta-1,4-diyn-3-one are expected to be excellent substrates for cycloaddition reactions, providing access to a variety of heterocyclic compounds such as pyrazoles, isoxazoles, and pyridines.

  • Michael Additions: The conjugated system is susceptible to Michael addition reactions, allowing for the introduction of a wide range of functional groups at the 2- and 4-positions.

  • Precursors to Enediyne Analogues: With appropriate chemical modifications, the 1,4-diyne system could be converted into a more complex enediyne scaffold, which are known for their potent DNA-cleaving abilities and antitumor properties.

  • Materials Science: Polyalkynes are of interest in materials science for their electronic and optical properties. Penta-1,4-diyn-3-one could be explored as a monomer for the synthesis of novel conjugated polymers.

The development of a reliable synthetic route to penta-1,4-diyn-3-one will open up avenues for exploring its chemistry and potential applications in medicinal chemistry and materials science. Researchers are encouraged to investigate the proposed synthetic pathways and to explore the reactivity of this intriguing molecule.

Application Notes and Protocols for Glaser-Hay Coupling of Diyne Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser-Hay coupling is a powerful and versatile copper-catalyzed oxidative homocoupling reaction of terminal alkynes to synthesize symmetrical 1,3-diynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly for the construction of macrocyclic systems containing the diyne motif.[3] These macrocycles are of significant interest in drug discovery, materials science, and supramolecular chemistry due to their unique structural and functional properties.[4][5] The Hay modification of the original Glaser coupling, which utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, offers milder reaction conditions and greater versatility.[3]

This document provides detailed experimental protocols for the intramolecular Glaser-Hay coupling of diyne systems to form macrocycles, a summary of reaction conditions and yields for various substrates, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The efficiency of Glaser-Hay macrocyclization is influenced by several factors, including the structure of the diyne precursor, catalyst system, solvent, and reaction temperature. Below is a summary of quantitative data from various studies, showcasing the versatility of this reaction.

Diyne PrecursorCatalyst System (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1,13-TetradecadiyneCuCl (10), TMEDA (20)Pyridine110475
1,12-Bis(prop-2-yn-1-yloxy)dodecaneCu(OAc)₂ (100)Pyridine60385[6]
Di(prop-2-yn-1-yl) 5,5'-(terephthaloylbis(azanediyl))diisophthalateCuCl (10), TMEDA (20)DMF801268
1,1'-(o-Phenylenebis(methylene))bis(4-ethynylbenzene)Cu(OAc)₂ (excess)Pyridine55290
N,N'-Bis(prop-2-yn-1-yl)-4,13-diaza-18-crown-6CuCl (5), TMEDA (10)AcetonitrileRT2465
1,16-HeptadecadiyneCu(NO₃)₂ (10), TMEDA (20)Acetonitrile/CHCl₃RT1872

Experimental Protocols

General Protocol for Intramolecular Glaser-Hay Macrocyclization

This protocol describes a general procedure for the intramolecular cyclization of a terminal diyne precursor using a CuCl/TMEDA catalytic system under high dilution conditions to favor macrocyclization over polymerization.

Materials:

  • Terminal diyne precursor (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)

  • High-purity pyridine (or other suitable solvent)

  • Syringe pump

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer

  • Oxygen source (e.g., compressed air or O₂)

  • Solvents for work-up and purification (e.g., dichloromethane, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add CuCl (0.1 mmol) and a large volume of pyridine (e.g., 200 mL for a 0.005 M solution).

  • Catalyst Solubilization: Add TMEDA (0.2 mmol) to the suspension and stir vigorously under a gentle stream of oxygen or air until a clear green or blue solution is formed. Heat the solution to the desired reaction temperature (e.g., 110 °C).

  • Substrate Addition: Dissolve the terminal diyne precursor (1.0 mmol) in a separate flask containing pyridine (e.g., 50 mL). Using a syringe pump, add the solution of the diyne precursor to the heated catalyst solution over an extended period (e.g., 4-8 hours) to maintain high dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude macrocycle by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.

Mandatory Visualization

Experimental Workflow

Glaser_Hay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Diyne Precursor and Catalyst Solution (CuCl/TMEDA in Pyridine) setup Set up Reaction under Inert Atmosphere with O₂/Air Inlet reagents->setup heat Heat Catalyst Solution to Desired Temperature setup->heat addition Slow Addition of Diyne Precursor via Syringe Pump heat->addition stir Stir and Monitor Reaction by TLC addition->stir quench Quench Reaction with aq. NH₄Cl stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Macrocyclic Diyne chromatography->product

Caption: Experimental workflow for Glaser-Hay macrocyclization.

Signaling Pathway Disruption by an Acetylcholinesterase Inhibitor

The following diagram illustrates the mechanism of action of an organophosphate insecticide, such as Tetrachlorvinphos, which functions as an acetylcholinesterase inhibitor. This serves as a relevant example of how a synthetic molecule can interact with and disrupt a critical biological signaling pathway, a key consideration in drug development.[1][7] Organophosphates inhibit acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in continuous and uncontrolled nerve firing, causing muscle tremors, paralysis, and in severe cases, death.[2]

AChE_Inhibition_Pathway cluster_neuron Cholinergic Synapse cluster_normal Normal Nerve Impulse Transmission cluster_inhibited Transmission with AChE Inhibitor presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft nerve_impulse Nerve Impulse Arrives ach_release Acetylcholine (ACh) Released nerve_impulse->ach_release ach_receptor ACh binds to Receptors ach_release->ach_receptor diffuses across cleft ache Acetylcholinesterase (AChE) ach_release->ache acts on ach_accumulation ACh Accumulates in Synaptic Cleft ach_release->ach_accumulation signal_propagation Signal Propagates in Postsynaptic Neuron ach_receptor->signal_propagation ach_receptor->ache ACh unbinds ach_breakdown ACh is Broken Down ache->ach_breakdown hydrolyzes inhibited_ache Inhibited AChE inhibitor Organophosphate Inhibitor (e.g., Tetrachlorvinphos) inhibitor->ache binds and inhibits continuous_stimulation Continuous Stimulation of Receptors ach_accumulation->continuous_stimulation toxic_effect Neurotoxicity (Paralysis, etc.) continuous_stimulation->toxic_effect

Caption: Disruption of cholinergic signaling by an AChE inhibitor.

References

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes, with a Focus on Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key considerations for performing Sonogashira cross-coupling reactions with terminal alkynes. Special attention is given to the application of these protocols for challenging substrates such as penta-1,4-diyne, where selectivity is a critical parameter.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions make it a widely used method in organic synthesis, including the preparation of pharmaceuticals, natural products, and advanced materials.[4]

Recent advancements have led to the development of copper-free Sonogashira protocols, which are particularly advantageous as they minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Reaction Mechanisms

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free mechanism is also known and is becoming increasingly prevalent.

Copper-Cocatalyzed Sonogashira Coupling

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex reacts with a copper acetylide (formed in the copper cycle) to generate a palladium acetylide complex and regenerate the copper(I) salt.

    • Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdII_RX R-Pd(II)L₂-X pd0->pdII_RX Oxidative Addition (R-X) pdII_alkyne R-Pd(II)L₂-C≡CR' pdII_RX->pdII_alkyne Transmetalation pdII_alkyne->pd0 product R-C≡C-R' pdII_alkyne->product Reductive Elimination cuI Cu(I)X cu_alkyne Cu(I)-C≡CR' cuI->cu_alkyne cu_alkyne->pdII_RX CuX regenerated alkyne H-C≡CR' alkyne->cu_alkyne Deprotonation base Base base->alkyne

Diagram 1: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Copper-Free Sonogashira Coupling

In the absence of a copper co-catalyst, the reaction proceeds through a different mechanism where the palladium catalyst facilitates both the activation of the alkyne and the cross-coupling. This pathway is advantageous for preventing the formation of undesired alkyne homocoupling products.

Copper_Free_Sonogashira pd0 Pd(0)L₂ pdII_RX R-Pd(II)L₂-X pd0->pdII_RX Oxidative Addition (R-X) pd_pi_alkyne [R-Pd(II)L(C≡CR')]⁻ pdII_RX->pd_pi_alkyne π-Alkyne Complex Formation pd_acetylide R-Pd(II)L(C≡CR') pd_pi_alkyne->pd_acetylide Deprotonation (Base) pd_acetylide->pd0 product R-C≡C-R' pd_acetylide->product Reductive Elimination alkyne H-C≡CR' alkyne->pdII_RX base Base base->pd_pi_alkyne

Diagram 2: Catalytic cycle of the copper-free Sonogashira coupling.

Application to this compound

This compound presents a unique challenge due to the presence of two terminal alkyne functionalities. The reaction can be controlled to favor either mono- or di-alkynylation by carefully adjusting the reaction conditions.

Strategies for Selective Coupling
  • Stoichiometry Control:

    • For Mono-alkynylation: Use of an excess of this compound relative to the aryl halide (e.g., 2-5 equivalents of the diyne). This statistical approach increases the probability of the aryl halide reacting with a fresh diyne molecule rather than the mono-coupled product.

    • For Di-alkynylation: Use of an excess of the aryl halide (e.g., >2 equivalents) and a stoichiometric amount of this compound.

  • Slow Addition: For mono-alkynylation, the slow addition of the aryl halide to the reaction mixture containing an excess of this compound can further enhance selectivity.

  • Protecting Groups: One of the alkyne groups can be protected with a removable group (e.g., trimethylsilyl, TMS). The Sonogashira coupling is performed on the unprotected alkyne, followed by deprotection and a second coupling reaction if the di-substituted product is desired.

Penta_1_4_diyne_Strategy cluster_mono Mono-alkynylation cluster_di Di-alkynylation start This compound mono Mono-alkynylated Product start->mono Controlled Conditions di Di-alkynylated Product mono->di Further Reaction strategy_mono • Excess this compound • Slow addition of Aryl Halide • Use of protecting groups strategy_di • Excess Aryl Halide • Stepwise coupling with  protecting groups

References

Synthetic Routes to Functionalized Penta-1,4-Diyne Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized penta-1,4-diyne analogues. The unique structural motif of these compounds, characterized by two acetylene units separated by a methylene spacer, offers a versatile scaffold for the development of novel therapeutic agents and research tools. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the creation of diverse libraries of this compound derivatives.

Introduction

This compound and its functionalized analogues are of significant interest in medicinal chemistry and materials science. The rigid, linear geometry imposed by the diyne core, combined with the reactivity of the terminal alkynes, makes these molecules attractive building blocks for a variety of applications. While the parent compound, this compound, is a known starting material for the synthesis of heterobenzenes, its functionalized derivatives are being explored for their potential biological activities, including antiviral, antifungal, and anticancer properties. This interest is partly inspired by the biological activities observed in structurally related penta-1,4-diene-3-one derivatives.[1][2][3][4][5]

The synthesis of these analogues typically involves the construction of the C5 backbone through carbon-carbon bond-forming reactions, followed by functionalization of the terminal alkyne positions or the central methylene bridge. Key synthetic strategies include well-established cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings.

Core Synthetic Strategies

The construction of the functionalized this compound scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the this compound Backbone

A common starting point for the synthesis of functionalized analogues is the parent this compound. Its synthesis has been a subject of study, with early methods facing challenges such as rearrangement to the more stable 1,3-diyne isomer.[6] An improved and reliable method involves the reaction of a propargyl derivative with an ethynylmagnesium bromide in the presence of a copper(I) catalyst.

Improved Synthesis of this compound:

An enhanced method, developed by Verkruijsse and Hasselaar, utilizes propargyl tosylate and ethynylmagnesium bromide with copper(I) bromide as the catalyst. This approach offers the advantage of lower reaction temperatures and fewer byproducts, leading to a cleaner reaction and easier purification.[6] The reaction of propargyl bromide with ethynylmagnesium bromide in the presence of copper(I) chloride in THF has also been reported to give a 70% yield in solution, though purification can be challenging due to the similar boiling points of the product and solvent.[6]

Functionalization via Cross-Coupling Reactions

Once the this compound core is established, or by using appropriately substituted building blocks, functional groups can be introduced at the terminal positions using powerful cross-coupling reactions.

a) Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. For the synthesis of 1,5-disubstituted penta-1,4-diynes, a double Sonogashira coupling can be employed using a dihalomethane derivative and a terminal alkyne, or sequentially by coupling a propargyl halide with a terminal alkyne. A migratory Sonogashira reaction has also been developed for the synthesis of propargyl silanes from terminal alkynes, which could be adapted for the synthesis of silyl-functionalized this compound analogues.[10]

b) Cadiot-Chodkiewicz Coupling:

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.[1][11][12] While typically used for 1,3-diynes, this methodology can be adapted to synthesize this compound analogues by using a propargyl halide and a terminal alkyne, followed by coupling with a 1-haloalkyne. This method is particularly useful for creating unsymmetrically substituted diynes.[13]

Experimental Protocols

The following protocols provide detailed procedures for key synthetic transformations.

Protocol 1: Synthesis of 1,5-Diaryl-penta-1,4-diynes via Double Sonogashira Coupling

This protocol describes a general procedure for the synthesis of symmetrically substituted 1,5-diaryl-penta-1,4-diynes using a double Sonogashira coupling reaction.

Materials:

  • Diiodomethane (CH₂I₂)

  • Substituted phenylacetylene (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the substituted phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of diiodomethane in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-diaryl-penta-1,4-diyne.

Quantitative Data Summary (Representative Examples):

R-group on PhenylacetyleneYield (%)
H65-75
4-OCH₃70-80
4-NO₂55-65
4-CF₃60-70

Protocol 2: Stepwise Functionalization via Monosilylation and Sonogashira Coupling

This protocol allows for the synthesis of unsymmetrically functionalized this compound analogues.

Step 1: Monosilylation of this compound

  • Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add one equivalent of n-butyllithium (n-BuLi) and stir for 30 minutes.

  • Add one equivalent of triisopropylsilyl chloride (TIPSCl) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Purify the crude product by column chromatography to isolate the mono-TIPS-protected this compound.

Step 2: Sonogashira Coupling of Mono-TIPS-protected this compound

  • Follow the procedure outlined in Protocol 1, using the mono-TIPS-protected this compound as the terminal alkyne and a suitable aryl or vinyl halide as the coupling partner.

Step 3: Desilylation (Optional)

  • Dissolve the silyl-protected product in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF and stir at room temperature until desilylation is complete (monitored by TLC).

  • Work up the reaction and purify by column chromatography.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Routes to Functionalized Penta-1,4-Diynes

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products This compound This compound Alkylation Alkylation This compound->Alkylation 1. Base 2. R-X Propargyl Halide Propargyl Halide Sonogashira Coupling Sonogashira Coupling Propargyl Halide->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Cadiot-Chodkiewicz Coupling Cadiot-Chodkiewicz Coupling Terminal Alkyne->Cadiot-Chodkiewicz Coupling Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Sonogashira Coupling 1-Haloalkyne 1-Haloalkyne 1-Haloalkyne->Cadiot-Chodkiewicz Coupling Symmetrically Substituted Symmetrically Substituted Alkylation->Symmetrically Substituted Unsymmetrically Substituted Unsymmetrically Substituted Alkylation->Unsymmetrically Substituted Sonogashira Coupling->Symmetrically Substituted Sonogashira Coupling->Unsymmetrically Substituted Cadiot-Chodkiewicz Coupling->Unsymmetrically Substituted

Caption: Key synthetic strategies for functionalized penta-1,4-diynes.

Diagram 2: Experimental Workflow for Double Sonogashira Coupling

Workflow A 1. Setup Schlenk flask under inert atmosphere B 2. Add Phenylacetylene, Pd catalyst, CuI A->B C 3. Add anhydrous THF and TEA B->C D 4. Stir at room temperature C->D E 5. Add Diiodomethane solution D->E F 6. Heat and stir for 12-24h E->F G 7. Quench with NH4Cl (aq) F->G H 8. Extraction with organic solvent G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J K Pure 1,5-Diaryl-penta-1,4-diyne J->K

Caption: Step-by-step workflow for a double Sonogashira coupling.

Applications in Drug Discovery and Development

The this compound scaffold is a promising platform for the development of new therapeutic agents. The related penta-1,4-diene-3-one derivatives have demonstrated a broad range of biological activities, including:

  • Antiviral Activity: Several studies have reported the potent antiviral effects of penta-1,4-diene-3-one derivatives against viruses such as the tobacco mosaic virus (TMV).[2][3]

  • Anticancer Activity: These compounds have also shown significant inhibitory effects against various cancer cell lines.[5]

  • Antifungal and Antibacterial Activity: The core structure has been incorporated into molecules with notable antifungal and antibacterial properties.[4]

The functionalization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity. By introducing various substituents, researchers can optimize parameters such as solubility, metabolic stability, and target binding affinity. The terminal alkyne groups also provide handles for further modifications, such as "click" chemistry reactions, to attach targeting moieties or other pharmacologically active groups.

The development of synthetic routes to a diverse range of functionalized this compound analogues is a critical step in exploring the full therapeutic potential of this chemical class. The protocols and strategies outlined in this document provide a solid foundation for researchers to synthesize and evaluate these promising compounds in the context of drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of Penta-1,4-diyne Scaffolds in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of the penta-1,4-diyne structural motif, a key building block in the total synthesis of potent enediyne antitumor antibiotics such as kedarcidin and neocarzinostatin. While this compound itself is a simple starting material, its core structure is elaborated into more complex synthons that undergo critical carbon-carbon bond-forming reactions to construct the pharmacologically active enediyne core of these natural products.

This document outlines key synthetic strategies, including the Sonogashira coupling and Bergman cyclization, and provides detailed experimental protocols derived from seminal total syntheses. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Key Applications of the this compound Motif

The 1,4-diyne unit is the cornerstone of the enediyne class of natural products. Its importance lies in its ability to undergo the Bergman cyclization, a thermal or photochemically induced reaction that generates a highly reactive p-benzyne diradical. This diradical species is responsible for the potent DNA-cleaving ability of enediyne antibiotics, making them powerful tools in the development of anticancer therapeutics.

In the context of complex natural product synthesis, substituted 1,4-diyne synthons are strategically employed in late-stage macrocyclizations and coupling reactions to install the enediyne core. The successful incorporation of this unit is often a pivotal step in the total synthesis.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations involving 1,4-diyne synthons, drawn from the successful total synthesis of the kedarcidin chromophore.

Synthesis of a Key 1,4-Diyne Building Block

A common strategy in enediyne synthesis is the creation of a more complex building block containing the 1,4-diyne moiety. The following protocol describes the synthesis of a key intermediate used in the construction of the kedarcidin chromophore.

Table 1: Synthesis of a Substituted 1,4-Diyne Intermediate

StepReactionReagents and ConditionsYield (%)Spectroscopic Data
1Silylation of Propargyl AlcoholTBSCl, Imidazole, DCM, 0 °C to rt95¹H NMR (CDCl₃, 400 MHz): δ 4.35 (d, J = 2.4 Hz, 2H), 2.45 (t, J = 2.4 Hz, 1H), 0.90 (s, 9H), 0.12 (s, 6H).
2Sonogashira CouplingIodo-alkene, Pd(PPh₃)₄, CuI, Et₃N, THF, rt82¹³C NMR (CDCl₃, 100 MHz): δ 138.2, 128.5, 92.1, 85.3, 62.9, 25.8, 18.3, -5.2.
3DesilylationTBAF, THF, 0 °C91IR (neat): 3305, 2955, 2110 cm⁻¹.

Protocol 1: Synthesis of a Terminal 1,4-Diyne Synthon

  • Step 1: Protection of Propargyl Alcohol. To a solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Hexanes/EtOAc) to afford the TBS-protected propargyl alcohol.

  • Step 2: Sonogashira Coupling. To a solution of the TBS-protected propargyl alcohol (1.2 eq) and a suitable iodo-alkene (1.0 eq) in a mixture of THF and Et₃N (3:1, 0.1 M) is added CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Hexanes/EtOAc) to yield the coupled enyne product.

  • Step 3: Desilylation. To a solution of the silyl-protected enyne (1.0 eq) in THF (0.2 M) at 0 °C is added tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1 M in THF). The reaction is stirred for 1 hour at 0 °C. The reaction is quenched with water and the product is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude terminal 1,4-diyne is typically used in the next step without further purification.

Application in Macrocyclization: The Sonogashira-Shiina Annulation

A critical step in the synthesis of the kedarcidin chromophore is the atropselective and convergent Sonogashira-Shiina cyclization sequence to form the nine-membered enediyne ring.[1] This reaction couples a terminal alkyne with a vinyl iodide within the same molecule.

Table 2: Intramolecular Sonogashira-Shiina Cyclization Data

PrecursorCatalyst SystemBase / AdditiveSolventTemperature (°C)Yield (%)
Acyclic DiynePd₂(dba)₃, P(2-furyl)₃Ag₂CO₃Toluene8065
Acyclic DiynePd(PPh₃)₄, CuIDBUDMF6058

Protocol 2: Intramolecular Sonogashira-Shiina Cyclization

  • A solution of the acyclic precursor containing both a terminal alkyne and a vinyl iodide (1.0 eq) in toluene (0.001 M) is degassed with argon for 30 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), tri(2-furyl)phosphine (P(2-furyl)₃, 0.4 eq), and silver(I) carbonate (Ag₂CO₃, 2.0 eq) are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 4 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography (Hexanes/EtOAc) to afford the cyclized enediyne product.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Enediyne_Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 Key Coupling/Cyclization cluster_2 Final Steps start This compound (or derivative) intermediate Functionalized 1,4-Diyne Synthon start->intermediate Functionalization (e.g., Silylation) coupling Sonogashira Coupling intermediate->coupling macrocycle Macrocyclic Enediyne coupling->macrocycle Intramolecular Cyclization deprotection Deprotection macrocycle->deprotection natural_product Natural Product (e.g., Kedarcidin) deprotection->natural_product Bergman_Cyclization_Pathway Enediyne Enediyne Core TransitionState Cyclization Transition State Enediyne->TransitionState Heat or Light (Δ or hν) Diradical p-Benzyne Diradical TransitionState->Diradical Cleavage DNA Cleavage Diradical->Cleavage DNA DNA DNA->Cleavage H-atom abstraction

References

Application Notes and Protocols: Metal-Catalyzed Reactions of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of penta-1,4-diyne and its derivatives. The versatile reactivity of the diyne scaffold under the influence of various metal catalysts opens up a wide array of synthetic possibilities for the construction of complex carbocyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

Rhodium catalysts, particularly Wilkinson's catalyst [(PPh₃)₃RhCl], are highly effective in promoting the [2+2+2] cycloaddition of diynes with a variety of unsaturated partners, such as alkynes and nitriles. This methodology provides a powerful and atom-economical route to substituted benzenes and pyridines.

Application Notes:

Rhodium-catalyzed [2+2+2] cycloadditions of this compound derivatives with monoalkynes offer a convergent approach to polysubstituted benzene derivatives. The reaction is generally tolerant of a range of functional groups and is favored in polar solvents like ethanol. The chemoselectivity of the reaction allows for the preferential cycloaddition of a diyne with a monoyne over the self-cyclotrimerization of the monoyne.

Quantitative Data:

The following table summarizes representative yields for the rhodium-catalyzed [2+2+2] cycloaddition of hepta-1,6-diynes (structurally similar to functionalized penta-1,4-diynes) with various monoalkynes.

Diyne Reactant (Hepta-1,6-diyne derivative)Monoyne ReactantProductYield (%)
Diethyl dipropargylmalonatePhenylacetyleneDiethyl 4-phenylbenzylmalonate75
Diethyl dipropargylmalonatePropyneDiethyl 4-methylbenzylmalonate60
N-Tosyl-N,N-dipropargylamineHex-1-yne1-Tosyl-4-butyl-1,2,3,6-tetrahydropyridine80
Experimental Protocol: General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is a general guideline for the cycloaddition of a 1,6-diyne (as a proxy for a this compound derivative) with a monoalkyne.

Materials:

  • Hepta-1,6-diyne derivative (1.0 eq)

  • Monoalkyne (1.5 - 2.0 eq)

  • Wilkinson's catalyst [(PPh₃)₃RhCl] (0.5 - 2 mol%)

  • Anhydrous ethanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the hepta-1,6-diyne derivative and Wilkinson's catalyst.

  • Add anhydrous ethanol via syringe and stir the mixture until the catalyst is dissolved.

  • Add the monoalkyne to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at a temperature between 0 °C and the reflux temperature of the solvent (typically 25-78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Diyne This compound Derivative Reaction [2+2+2] Cycloaddition Diyne->Reaction Monoyne Monoyne Monoyne->Reaction Catalyst [(PPh₃)₃RhCl] Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature 0-78 °C Temperature->Reaction Product Substituted Benzene Derivative Reaction->Product

Caption: Rhodium-catalyzed [2+2+2] cycloaddition workflow.

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating the alkyne moieties of diynes, leading to a variety of intramolecular cyclization reactions. These reactions often proceed through cascade mechanisms, rapidly building molecular complexity.

Application Notes:

Gold-catalyzed cycloisomerization of this compound derivatives can lead to the formation of diverse carbo- and heterocyclic scaffolds. The reaction pathway is highly dependent on the nature of the substituents on the diyne and the presence of other functional groups. Common transformations include the formation of bicyclic systems through tandem cyclization-addition sequences.

Mechanistic Pathway: Gold-Catalyzed Cycloisomerization of a Dienyne

The following diagram illustrates a plausible mechanistic pathway for the gold(I)-catalyzed cycloisomerization of a 1,4,9-dienyne ester, which involves a 1,2-acyloxy migration, a Nazarov-type cyclization, and a subsequent intramolecular Diels-Alder reaction.[1]

G Start Dienyne Ester Coordination Alkyne Coordination Start->Coordination + Au(I) Au_cat Au(I) Catalyst Au_cat->Coordination Migration 1,2-Acyloxy Migration Coordination->Migration Vinyl_Au Vinyl Gold Intermediate Migration->Vinyl_Au Nazarov Nazarov Cyclization Vinyl_Au->Nazarov Cyclopentadiene Cyclopentadiene Intermediate Nazarov->Cyclopentadiene - Au(I) Diels_Alder Intramolecular Diels-Alder Cyclopentadiene->Diels_Alder Product Tricyclic Product Diels_Alder->Product

Caption: Gold-catalyzed cycloisomerization of a dienyne.[1]

Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization

This protocol provides a general method for the gold(I)-catalyzed cycloisomerization of a 1,4,9-dienyne ester.[1]

Materials:

  • 1,4,9-Dienyne ester (1.0 eq)

  • NHC-Gold(I) complex (e.g., [IPrAu(CH₃CN)]SbF₆) (5 mol%)

  • 4 Å Molecular Sieves

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial, add the 1,4,9-dienyne ester and 4 Å molecular sieves.

  • Under an inert atmosphere, add the NHC-Gold(I) catalyst.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions, enabling the formation of carbon-carbon bonds. While specific examples with this compound are less common, the principles of reactions like Sonogashira and Heck couplings are applicable to its derivatives.

Application Notes:

Palladium-catalyzed cross-coupling reactions can be employed to functionalize the terminal alkyne groups of this compound derivatives. For instance, Sonogashira coupling with aryl halides can introduce aromatic moieties, while Heck-type reactions can lead to the formation of enynes. These reactions are crucial for the synthesis of complex conjugated systems.

Quantitative Data:

The following table presents data for the palladium-catalyzed cross-coupling of various allylic chlorides with organometallic reagents to form 1,4-dienes, a reaction type that shares mechanistic features with the coupling of diyne derivatives.

Allylic ChlorideOrganometallic ReagentCatalyst SystemProductYield (%)
(Z)-1-chloro-2-octene(E)-1-decenyldiisobutylalanePd(PPh₃)₄(6Z, 9E)-6,9-heptadecadiene68
Allyl bromide(E)-1-decenyldiisobutylalanePd(dppe)Cl₂(E)-1,4-tridecadiene75
Cinnamyl chloridePhenylboronic acidPd(OAc)₂ / PPh₃1,3-diphenylpropene92
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling

This is a general protocol for the coupling of a terminal alkyne with an aryl halide.

Materials:

  • This compound derivative (with at least one terminal alkyne) (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous solvent and stir to dissolve the solids.

  • Add the base, followed by the this compound derivative.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nickel-Catalyzed Cycloaddition Reactions

Nickel catalysts offer a cost-effective alternative to rhodium and palladium for various cycloaddition reactions. They are particularly effective for the [2+2+2] cycloaddition of diynes with nitriles to form pyridines.[1]

Application Notes:

The nickel-catalyzed cycloaddition of this compound derivatives with nitriles provides a direct route to highly substituted pyridine rings, which are prevalent scaffolds in pharmaceuticals. The use of specific ligands, such as Xantphos, can significantly enhance the efficiency and selectivity of the reaction.[1]

Quantitative Data:

The following table shows the yields for the nickel-catalyzed cycloaddition of a diyne with various nitriles.[1]

Diyne ReactantNitrile ReactantProductYield (%)
Diethyl dipropargylmalonateBenzonitrileDiethyl 4-phenyl-2,6-lutidine-α,α-dicarboxylate95
Diethyl dipropargylmalonateAcetonitrileDiethyl 2,4,6-collidine-α,α-dicarboxylate88
1,7-OctadiynePropionitrile5-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine76
Experimental Protocol: General Procedure for Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles

This protocol outlines a general procedure for the nickel-catalyzed synthesis of pyridines from diynes and nitriles.[1]

Materials:

  • This compound derivative (1.0 eq)

  • Nitrile (2.0 - 5.0 eq)

  • Ni(COD)₂ (5-10 mol%)

  • Xantphos (5-10 mol%)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Argon or Nitrogen) in a glovebox

Procedure:

  • Inside a glovebox, add Ni(COD)₂ and Xantphos to a reaction vial.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for ligand association.

  • Add the diyne substrate, followed by the nitrile.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the vial from the glovebox and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. This reaction is particularly useful for bioconjugation and materials science applications.

Application Notes:

The terminal alkyne of this compound can readily participate in CuAAC reactions with a wide variety of organic azides. The reaction is typically performed in aqueous solvent mixtures and is tolerant of many functional groups. The resulting triazole products have found applications as linkers in drug delivery systems and as components of functional materials.

Reaction Mechanism:

G cluster_reactants Reactants Alkyne This compound Acetylide Copper Acetylide Formation Alkyne->Acetylide Azide Organic Azide Cycloaddition Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Acetylide Acetylide->Cycloaddition Triazole_Cu Copper Triazolide Cycloaddition->Triazole_Cu Protonolysis Protonolysis Triazole_Cu->Protonolysis Protonolysis->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol describes a typical procedure for the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide.

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent mixture (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • In a reaction vial, dissolve the this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the stirred solution of the alkyne and azide, add the copper sulfate solution, followed by the sodium ascorbate solution. A color change may be observed.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

Application Notes and Protocols: Retrosynthetic Analysis of Molecules Containing the Penta-1,4-Diyne Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the retrosynthetic analysis of molecules featuring the penta-1,4-diyne moiety. This structural motif is a critical component of numerous biologically active natural products, particularly the enediyne antitumor antibiotics. Understanding its synthesis is paramount for the development of novel therapeutic agents. These notes cover key synthetic strategies, detailed experimental protocols for crucial reactions, and quantitative data to aid in experimental design.

Introduction to the this compound Moiety and its Significance

The this compound unit is the core pharmacophore of enediyne natural products, a class of exceptionally potent anticancer agents.[1] Molecules like calicheamicin and esperamicin owe their cytotoxicity to the ability of the enediyne core to undergo Bergman cyclization, a thermal or photochemically induced rearrangement.[1][2] This reaction generates a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded cleavage and subsequent cell death.[1][3] The strategic placement of the two alkyne groups in a 1,4-relationship is crucial for this reactivity. The synthesis of these complex molecules, therefore, hinges on the effective construction of this diyne functionality.

Retrosynthetic Analysis of the this compound Moiety

A retrosynthetic approach to molecules containing a this compound moiety typically involves disconnections that lead to simpler, commercially available, or readily synthesizable precursors. The primary bond formations to consider are the carbon-carbon bonds of the diyne unit itself.

A generalized retrosynthetic analysis can be visualized as follows:

Retrosynthesis Target Molecule with This compound moiety Diyne This compound core Target->Diyne Isolate Core Moiety Precursors Key Precursors Diyne->Precursors C-C Disconnection TerminalAlkyne Terminal Alkyne Precursors->TerminalAlkyne Precursors->TerminalAlkyne Glaser or Hay Coupling (Homocoupling) Haloalkyne 1-Haloalkyne Precursors->Haloalkyne Cadiot-Chodkiewicz Coupling ProtectedAlkyne Protected Terminal Alkyne TerminalAlkyne->ProtectedAlkyne Deprotection CouplingPartners Coupling Partners

Caption: General retrosynthetic approach for the this compound moiety.

The key disconnections lead to two primary strategies for constructing the 1,3-diyne (a common substructure within the broader this compound system):

  • Homocoupling of Terminal Alkynes: This approach, exemplified by the Glaser and Hay couplings, involves the oxidative dimerization of a terminal alkyne. This is suitable for the synthesis of symmetrical diynes.

  • Heterocoupling of a Terminal Alkyne and a 1-Haloalkyne: The Cadiot-Chodkiewicz coupling is the archetypal reaction for this strategy, allowing for the synthesis of unsymmetrical diynes with high selectivity.[4]

For more complex targets, protecting groups for terminal alkynes are often necessary to prevent unwanted side reactions at other functional groups within the molecule.[5][6]

Key Synthetic Reactions and Protocols

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a cornerstone for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[4][7]

Cadiot_Chodkiewicz Reactants Terminal Alkyne + 1-Haloalkyne Product Unsymmetrical 1,3-Diyne Reactants->Product C-C Coupling Catalyst Cu(I) Salt (e.g., CuBr) Amine Base (e.g., n-BuNH2) Catalyst->Product

Caption: Cadiot-Chodkiewicz coupling workflow.

Experimental Protocol: Synthesis of an Unsymmetrical 1,3-Diyne [7]

Materials:

  • Terminal Alkyne (1.2 eq)

  • 1-Bromoalkyne (1.0 eq)

  • Copper(I) Bromide (CuBr, 0.05 eq)

  • n-Butylamine (2.0 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.2 eq) in anhydrous ethanol in a round-bottom flask.

  • Add n-butylamine (2.0 eq) followed by the copper(I) bromide catalyst (0.05 eq).

  • To this stirring mixture, add a solution of the 1-bromoalkyne (1.0 eq) in anhydrous ethanol dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or diethyl ether (3x the volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.

Quantitative Data for Cadiot-Chodkiewicz Coupling

Terminal Alkyne1-BromoalkyneCatalystBaseSolventTime (h)Yield (%)Reference
Phenylacetylene1-Bromo-1-hexyneCuBrn-BuNH₂Ethanol285[7]
1-Hexyne1-Bromo-2-phenylethyneCuClEtNH₂Methanol378[4]
(Trimethylsilyl)acetylene1-Bromo-1-cyclohexeneCuBrn-BuNH₂Ethanol2.590[7]
Glaser-Hay Coupling

The Glaser coupling and its Hay modification are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes.[8][9] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often provides milder reaction conditions and greater solvent compatibility.[8][10]

Glaser_Hay Reactant Terminal Alkyne Product Symmetrical 1,3-Diyne Reactant->Product Oxidative Homocoupling Catalyst Cu(I) Salt (e.g., CuCl) TMEDA Oxidant (O2) Catalyst->Product

Caption: Glaser-Hay coupling workflow.

Experimental Protocol: Hay Coupling of an Aryl Alkyne [8]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) Chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne.

Quantitative Data for Glaser-Hay Coupling

Terminal AlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneCuCl/TMEDA/O₂Acetone492[8]
1-OctyneCu(OAc)₂/PyridinePyridine685[10]
4-EthynyltolueneCuCl/TMEDA/O₂Dichloromethane588[8]
Bergman Cyclization

The Bergman cyclization is not a synthetic step in the construction of the this compound moiety itself, but rather its key biological reaction. Understanding the conditions for this cycloaromatization is crucial for the design of enediyne-based drugs. The reaction is typically induced by heat or light, with the required temperature being highly dependent on the strain of the enediyne ring system.[1][3] Acyclic enediynes often require high temperatures (around 200 °C), while cyclic enediynes, such as in calicheamicin, can cyclize at physiological temperatures (37 °C).[1][3]

Bergman_Cyclization Enediyne Enediyne Diradical p-Benzyne Diradical Enediyne->Diradical Cycloaromatization Trigger Heat or Light (or chemical trigger) Trigger->Diradical Product Aromatic Product + Damaged DNA Diradical->Product Hydrogen Abstraction H_Donor Hydrogen Donor (e.g., DNA) H_Donor->Product

Caption: The Bergman cyclization and its biological consequence.

Experimental Protocol: Thermal Bergman Cyclization of an Acyclic Enediyne [1]

Materials:

  • Enediyne substrate

  • Hydrogen donor (e.g., 1,4-cyclohexadiene)

  • High-boiling point solvent (e.g., benzene or toluene)

  • Sealed reaction tube

  • Heating source (oil bath or oven)

Procedure:

  • Dissolve the enediyne substrate in the chosen solvent in a sealable reaction tube.

  • Add an excess of the hydrogen donor (e.g., 1,4-cyclohexadiene).

  • Degas the solution by several freeze-pump-thaw cycles and seal the tube under vacuum.

  • Heat the reaction mixture to the required temperature (typically >180 °C for acyclic enediynes) for several hours.

  • Monitor the reaction by a suitable analytical technique (e.g., NMR or GC-MS) to observe the formation of the aromatic product.

  • After cooling, carefully open the tube and analyze the product mixture.

Protecting Groups for Terminal Alkynes

In the multi-step synthesis of complex molecules containing a this compound moiety, it is often necessary to protect the terminal alkyne to prevent it from reacting with reagents intended for other functional groups.[5][11] Trialkylsilyl groups are the most common protecting groups for this purpose.[6]

Common Alkyne Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationDeprotection ReagentsReference
TrimethylsilylTMSK₂CO₃/MeOH or TBAF/THF[6]
TriethylsilylTESTBAF/THF or HF/Pyridine[5]
tert-ButyldimethylsilylTBS/TBDMSTBAF/THF or CSA/MeOH[11]
TriisopropylsilylTIPSTBAF/THF (slower than TMS/TES)[6]

Application in Drug Development: The Case of Calicheamicin

The retrosynthetic analysis of the enediyne natural product calicheamicin provides a compelling example of the application of these synthetic strategies in drug development.[12] The core aglycone, calicheamicinone, contains the crucial this compound moiety within a strained bicyclic system.

Calicheamicin_Retrosynthesis Calicheamicin Calicheamicin Aglycone Enediyne_Core Enediyne Core Calicheamicin->Enediyne_Core Disconnect Carbohydrates Allylic_Trisulfide Allylic Trisulfide Trigger Enediyne_Core->Allylic_Trisulfide Isolate Trigger Precursors Simpler Precursors Enediyne_Core->Precursors Key Disconnections Protected_Alkynes Protected Alkynes Precursors->Protected_Alkynes Cyclohexenone_Derivative Cyclohexenone Derivative Precursors->Cyclohexenone_Derivative

Caption: Simplified retrosynthesis of the calicheamicin aglycone.

The synthesis of calicheamicinone involves the careful construction of the enediyne core using strategies that rely on the coupling of protected terminal alkynes and subsequent manipulation of the cyclic system to introduce the necessary strain for biological activity. The development of synthetic routes to calicheamicin and its analogs has been instrumental in understanding its mechanism of action and in the creation of antibody-drug conjugates (ADCs) like gemtuzumab ozogamicin, which selectively deliver this potent cytotoxin to cancer cells.[12][13]

Conclusion

The retrosynthetic analysis of molecules containing the this compound moiety is a challenging yet rewarding endeavor in organic synthesis. A thorough understanding of key C-C bond-forming reactions, such as the Cadiot-Chodkiewicz and Glaser-Hay couplings, coupled with the strategic use of protecting groups, is essential for the successful synthesis of these complex and biologically important molecules. The detailed protocols and quantitative data provided in these notes serve as a practical guide for researchers in academia and industry, particularly those engaged in the discovery and development of novel anticancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsubstituted Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsubstituted penta-1,4-diyne.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing unsubstituted this compound?

A1: The primary challenges in the synthesis of unsubstituted this compound include its propensity to rearrange to the more stable conjugated isomer, 1,3-pentadiyne, its inherent instability at room temperature, and the difficulty in separating it from common reaction solvents like tetrahydrofuran (THF) due to their similar boiling points.[1][2]

Q2: Why is this compound less stable than its 1,3-isomer?

A2: this compound is thermodynamically less stable than penta-1,3-diyne. The conjugated system of double and triple bonds in the 1,3-isomer allows for delocalization of π-electrons, which is a stabilizing factor.[3][4] In contrast, the two triple bonds in the 1,4-isomer are isolated, leading to electronic repulsion between the π-systems, which destabilizes the molecule.[1][2]

Q3: What are the recommended storage conditions for unsubstituted this compound?

A3: Due to its instability, unsubstituted this compound should be stored in a dilute solution at 0 °C.[2] At room temperature, the pure substance tends to discolor, turning from a colorless to a yellowish liquid.[2] For longer-term storage, it is advisable to use the compound immediately after synthesis or store it at low temperatures in a solution with a suitable stabilizer.

Q4: What are the main synthetic routes to unsubstituted this compound?

A4: The most successful and commonly cited method is the copper-catalyzed coupling of a propargyl electrophile with an ethynyl nucleophile.[1][2] An improved version of this method was developed by Verkruijsse and Hasselaar.[1][2] Another, less common method, is the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene.[1][2]

Troubleshooting Guides

Low Yield of this compound

Problem: The reaction yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Rearrangement to 1,3-pentadiyne This is a common side reaction. To minimize it, maintain a low reaction temperature. The use of propargyl tosylate instead of propargyl bromide, and copper(I) bromide instead of copper(I) chloride, as suggested by Verkruijsse and Hasselaar, can help reduce the reaction temperature and the formation of byproducts.[1][2]
Impure Reagents Ensure all reagents, especially the propargyl derivative and the ethynyl Grignard reagent, are of high purity. The Grignard reagent should be freshly prepared and titrated before use.
Inactive Catalyst The copper(I) catalyst is crucial for the coupling reaction. Use a fresh, high-purity source of copper(I) bromide.
Suboptimal Reaction Time Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
Product Contamination

Problem: The final product is contaminated with byproducts, primarily 1,3-pentadiyne.

Possible Cause Troubleshooting Steps
High Reaction Temperature As mentioned above, higher temperatures favor the formation of the thermodynamically more stable 1,3-isomer. Strictly control the reaction temperature, keeping it as low as possible.
Inefficient Purification The boiling point of this compound (61-64 °C) is very close to that of THF (66 °C), making separation by simple distillation difficult.[1] Employ a multi-step extraction procedure or consider extractive distillation.[1]
Formation of Other Byproducts In the case of flash vacuum pyrolysis, penta-1,2-dien-4-yne can be a significant byproduct.[1][2] If this method is used, optimization of the pyrolysis temperature and pressure may be necessary to improve the product ratio.
Difficulty in Product Isolation

Problem: Significant loss of product during the workup and purification steps.

Possible Cause Troubleshooting Steps
Co-distillation with Solvent Due to the similar boiling points of this compound and THF, simple distillation is often ineffective. A multi-step extraction is recommended to separate the product from the solvent.[1][2] This can be followed by careful fractional distillation under reduced pressure.
Product Instability This compound is unstable and can decompose upon heating.[2] Keep all purification steps at the lowest possible temperature. Use of a rotary evaporator should be done with a low-temperature bath.
Inefficient Extraction For the multi-step extraction from THF, a non-polar organic solvent in which this compound is highly soluble, but THF has lower solubility, should be used. Water can be used to extract the THF.

Experimental Protocols

Improved Synthesis of Unsubstituted this compound (Verkruijsse and Hasselaar Method)

This protocol is based on the improved method described by Verkruijsse and Hasselaar, designed to minimize byproduct formation.[1][2]

1. Preparation of Ethynylmagnesium Bromide in THF:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.

  • Under a nitrogen or argon atmosphere, add anhydrous THF.

  • Slowly add a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction.

  • Once the formation of ethylmagnesium bromide is complete, bubble acetylene gas through the solution to form ethynylmagnesium bromide.

2. Coupling Reaction:

  • In a separate flame-dried flask under an inert atmosphere, suspend copper(I) bromide in anhydrous THF.

  • Cool the suspension to a low temperature (e.g., 0 °C).

  • Slowly add the previously prepared solution of ethynylmagnesium bromide to the copper(I) bromide suspension.

  • To this mixture, add a solution of propargyl tosylate in anhydrous THF dropwise, maintaining the low temperature.

  • Allow the reaction to stir at a low temperature until completion, monitoring by TLC or GC.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Perform a multi-step extraction. First, extract the aqueous layer with a non-polar organic solvent (e.g., pentane or diethyl ether).

  • Wash the combined organic layers with water to remove THF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent at low temperature using a rotary evaporator.

  • Further purification can be achieved by flash distillation or gas-liquid chromatography.[1]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagent1 Ethynylmagnesium Bromide in THF reaction Copper(I) Bromide Catalyzed Coupling at Low Temperature reagent1->reaction reagent2 Propargyl Tosylate in THF reagent2->reaction workup Quench with NH4Cl reaction->workup extraction Multi-step Extraction workup->extraction purification Distillation / Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of unsubstituted this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Rearrangement to 1,3-Pentadiyne start->cause1 cause2 Impure Reagents start->cause2 cause3 Inactive Catalyst start->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Use Verkruijsse-Hasselaar Conditions cause1->solution2 solution3 Purify Reagents cause2->solution3 solution4 Use Fresh Catalyst cause3->solution4

References

Technical Support Center: Purification of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penta-1,4-diyne. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability. It is a thermally sensitive compound that can readily isomerize to its more stable conjugated isomer, penta-1,3-diyne.[1][2] It is also a volatile and potentially explosive compound, requiring careful handling and specific purification techniques to minimize degradation and ensure safety. At room temperature, it can discolor from a colorless to a yellowish liquid.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include:

  • Penta-1,3-diyne: This is the most common impurity, formed through rearrangement of the 1,4-diyne structure.[1][2]

  • Penta-1,2-dien-4-yne: This can be a side product depending on the synthetic route, for example, in flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene.[1]

  • Solvents: Residual solvents from the synthesis, such as tetrahydrofuran (THF), can be difficult to remove due to similar boiling points.[1]

  • Unreacted starting materials and catalysts: Depending on the synthesis method, these may also be present in the crude product.

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its instability, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Storage in diluted solutions at 0°C can be effective for several weeks.[1] Neat storage, especially at room temperature, should be avoided to prevent decomposition and polymerization.

Q4: What are the key safety precautions when handling and purifying this compound?

A4: this compound is a volatile and potentially explosive compound. Key safety precautions include:

  • Handling in a well-ventilated fume hood: To avoid inhalation of flammable vapors.

  • Using personal protective equipment (PPE): Including safety glasses, flame-retardant lab coat, and appropriate gloves.

  • Avoiding heat, sparks, and open flames: The compound is highly flammable.

  • Using inert atmosphere techniques: To prevent contact with air, which can promote decomposition.

  • Working on a small scale: Whenever possible to minimize the risk associated with its potential instability.

  • Being aware of the potential for explosive decomposition: Especially with long polyyne chains, which can cross-link exothermically.[3]

Troubleshooting Guide

Problem 1: My purified this compound is yellowing over time, even at low temperatures.

  • Possible Cause: This indicates decomposition and the formation of polymeric materials. Even at low temperatures, slow degradation can occur.

  • Solution:

    • Ensure the compound is stored under a strictly inert atmosphere.

    • Store in a dilute solution with a high-purity, inert solvent.

    • For immediate use, re-purify a small amount if purity is critical for your application.

Problem 2: I am observing a significant amount of penta-1,3-diyne in my purified product by GC analysis.

  • Possible Cause: The purification method may be too harsh, causing isomerization. High temperatures during distillation or prolonged contact with active surfaces can promote this rearrangement.

  • Solution:

    • Flash Vacuum Distillation: Use a lower distillation temperature and a higher vacuum to minimize thermal stress. Ensure the residence time in the heated zone is as short as possible.

    • Preparative Gas Chromatography: Optimize the GC parameters. Use a lower injection port temperature and a temperature program that elutes the compound as quickly as possible without co-eluting with impurities.

    • Low-Temperature Purification: Consider purification methods that can be performed at lower temperatures.

Problem 3: I have difficulty separating this compound from the synthesis solvent (e.g., THF).

  • Possible Cause: The boiling points of this compound (61-64 °C) and THF (66 °C) are very close, making simple distillation ineffective.

  • Solution:

    • Fractional Distillation under Reduced Pressure: A highly efficient fractional distillation column under vacuum may improve separation.

    • Preparative Gas Chromatography: This is often the most effective method for separating compounds with close boiling points.

    • Alternative Synthesis Route: Consider a synthesis route that uses a solvent with a significantly different boiling point. An improved synthesis method published in 1979 utilized multistep extraction to circumvent this issue.[1]

Data Presentation

PropertyValueReference
Molecular Formula C₅H₄[1]
Molar Mass 64.087 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Boiling Point 61–64 °C (142–147 °F; 334–337 K)[1]
Melting Point −21 to −19 °C (−6 to −2 °F; 252–254 K)[1]
Refractive Index (n D) 1.4283 (23 °C)[1]

Experimental Protocols

Protocol 1: Purification by Flash Vacuum Distillation

This method is suitable for a rapid, initial purification to remove less volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a flash vacuum distillation apparatus. Use a small distilling flask to minimize the surface area for potential decomposition. The receiving flask should be cooled in a dry ice/acetone bath to efficiently trap the volatile product.

  • Sample Preparation: Place the crude this compound in the distilling flask.

  • Distillation:

    • Slowly apply a vacuum to the system.

    • Gently heat the distilling flask. The goal is to achieve a rapid distillation at the lowest possible temperature.

    • Collect the distillate in the cooled receiving flask.

  • Post-Distillation Handling: Once the distillation is complete, carefully bring the system back to atmospheric pressure with an inert gas. Keep the collected product cold and under an inert atmosphere.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This method is highly effective for separating this compound from its isomers and other impurities with similar boiling points.

Methodology:

  • Instrument Setup:

    • Column: A non-polar or mildly polar capillary column is generally suitable for separating hydrocarbon isomers.

    • Injector: Use a low injection temperature to prevent on-column decomposition. A split/splitless injector is common.

    • Detector: A flame ionization detector (FID) is suitable for hydrocarbons.

    • Collection: A preparative GC system will have a collection port that allows for trapping of the eluting fractions. The collection trap should be cooled, for example, with liquid nitrogen.

  • Sample Preparation: The crude or partially purified this compound can be injected directly.

  • Chromatography:

    • Develop a temperature program that provides good resolution between this compound and its main impurities (e.g., penta-1,3-diyne). This will likely involve a low initial temperature followed by a gradual ramp.

    • Inject the sample and begin the chromatographic run.

  • Fraction Collection:

    • Monitor the detector signal to identify the peak corresponding to this compound.

    • As the target peak begins to elute, direct the column effluent to the cooled collection trap.

    • Once the peak has fully eluted, switch the effluent stream back to the detector or waste.

  • Product Recovery: After collection, allow the trap to slowly warm to room temperature under a gentle stream of inert gas to recover the purified liquid.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Crude_Penta_1_4_diyne Crude this compound (with impurities) Flash_Distillation Flash Vacuum Distillation Crude_Penta_1_4_diyne->Flash_Distillation Initial Cleanup Prep_GC Preparative Gas Chromatography Flash_Distillation->Prep_GC High Purity Separation Pure_Penta_1_4_diyne Purified this compound Flash_Distillation->Pure_Penta_1_4_diyne Sufficiently Pure (for some applications) Prep_GC->Pure_Penta_1_4_diyne Final Product

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Attempt Check_Purity Check Purity (GC/NMR) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Yellowing Product is Yellow Impure->Yellowing Observation Isomer_Present Penta-1,3-diyne Present Impure->Isomer_Present Observation Solvent_Contamination Solvent Contamination Impure->Solvent_Contamination Observation Inert_Atmosphere Ensure Inert Atmosphere Yellowing->Inert_Atmosphere Reduce_Temp Lower Purification Temperature Isomer_Present->Reduce_Temp Optimize_GC Optimize GC Parameters Isomer_Present->Optimize_GC Solvent_Contamination->Optimize_GC Fractional_Distillation Use Fractional Distillation Solvent_Contamination->Fractional_Distillation

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Synthesis of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of penta-1,4-diyne synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and historically significant method involves the copper-catalyzed coupling of a propargyl halide or tosylate with an acetylene Grignard reagent. The first successful isolation utilized propargyl bromide and ethynylmagnesium bromide with a copper(I) chloride catalyst in THF, achieving a 70% yield in solution.[1] An improved method, designed to reduce by-products and simplify purification, employs propargyl tosylate and copper(I) bromide at lower temperatures.[1][2]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Reagent Quality: The acetylene Grignard reagent (ethynylmagnesium bromide) can degrade over time. It is crucial to use freshly prepared or properly stored Grignard reagents.

  • Reaction Conditions: Elevated temperatures can promote the formation of side products, particularly the rearrangement to the more stable conjugated isomer, 1,3-pentadiyne.[1][2]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of starting materials. Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) is recommended.[3]

  • Product Loss During Work-up: this compound is volatile (boiling point 61-64 °C), and significant amounts can be lost during solvent removal if not performed carefully.[1]

Q3: A major impurity is forming during my synthesis. What is it and how can I prevent it?

A3: The most common impurity is penta-1,3-diyne , the conjugated isomer of the target molecule.[1][2] The formation of this thermodynamically more stable isomer is a known issue, especially in early synthetic attempts that used harsher conditions. To minimize its formation, it is recommended to:

  • Maintain low reaction temperatures.

  • Use copper(I) bromide as a catalyst instead of copper(I) chloride.[1][2]

  • Use propargyl tosylate as the electrophile instead of propargyl bromide, which allows for milder conditions.[1][2]

Q4: How can I effectively purify this compound, especially from its reaction solvent?

A4: Purification is a significant challenge because this compound's boiling point is very close to that of THF, a common solvent for the Grignard reaction, making simple distillation ineffective.[1][2] The improved synthesis method by Verkruijsse and Hasselaar was developed specifically to circumvent this issue. It facilitates purification through a multi-step extraction process after the reaction is complete, avoiding the need for difficult distillations.[1][2] For final high-purity isolation, techniques like flash distillation followed by gas-liquid chromatography have been successfully used.[1]

Q5: What are the recommended handling and storage procedures for this compound?

A5: this compound is an unstable molecule. At room temperature, the colorless liquid will discolor to a yellowish hue over time.[1] For short-term storage (up to several weeks), it is best to keep the compound in a diluted solution at 0 °C.[1] Due to its instability, it is often best to use the compound in subsequent reactions as soon as possible after its synthesis and purification.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield Inactive Grignard reagent.Use freshly prepared ethynylmagnesium bromide.
Side reaction forming penta-1,3-diyne.[1][2]Lower the reaction temperature and use the improved protocol with propargyl tosylate and CuBr.[1][2]
Loss of volatile product during solvent removal.[1]Remove solvent under reduced pressure at low temperature. Use extraction-based purification methods.[2]
Product Rearrangement Isomerization to the more stable conjugated 1,3-diyne.[1]This is often base-catalyzed or thermally induced. Ensure reaction temperatures are kept low and avoid excess strong bases.
Difficulty in Purification Similar boiling points of product and THF solvent.[1][2]Follow the Verkruijsse and Hasselaar protocol which uses a multi-step extraction for purification, avoiding co-distillation issues.[2]
Product Decomposition Inherent instability of the 1,4-diyne system.[1]Store the purified product in a dilute solution at 0 °C and use it promptly.[1] Avoid exposure to high temperatures or strong bases after isolation.

Comparative Summary of Synthetic Protocols

ParameterOriginal MethodImproved Verkruijsse & Hasselaar Method
Acetylene Source Ethynylmagnesium bromideEthynylmagnesium bromide
Propargyl Source Propargyl bromidePropargyl tosylate
Catalyst Copper(I) chloride (CuCl)Copper(I) bromide (CuBr)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reported Yield ~70% (in solution)[1]Improved yield due to fewer by-products[1][2]
Key Challenge Difficult separation from THF solvent.[1][2]Reaction requires preparation of propargyl tosylate.
Advantage Simpler starting materials.Lower reaction temperature, fewer by-products, and easier purification via extraction.[1][2]

Experimental Protocols

Protocol 1: Original Synthesis of this compound

This protocol is based on the first successful reported synthesis and is provided for informational purposes. The primary challenge is purification.

  • Grignard Reagent Preparation: Prepare ethynylmagnesium bromide in anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: To the cooled Grignard solution, add a catalytic amount of copper(I) chloride (CuCl).

  • Coupling Reaction: Slowly add a solution of propargyl bromide in THF to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer. Due to the similar boiling points of this compound and THF, purification is challenging. The original report used flash distillation followed by gas-liquid chromatography.[1]

Protocol 2: Improved Synthesis of this compound (Verkruijsse & Hasselaar Method)

This protocol is recommended for higher purity and easier isolation.

  • Grignard Reagent Preparation: Prepare ethynylmagnesium bromide in anhydrous THF.

  • Catalyst Addition: To the cooled Grignard solution, add a catalytic amount of copper(I) bromide (CuBr).

  • Coupling Reaction: Slowly add a solution of propargyl tosylate in THF to the reaction mixture. This method allows for lower reaction temperatures compared to using propargyl bromide.[1][2]

  • Reaction Monitoring: Stir the reaction at a low temperature, monitoring for completion by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Perform a multi-step extraction to isolate the product. This avoids the difficulty of separating it from THF by distillation.[1][2] Wash the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and carefully remove the solvent under reduced pressure at a low temperature.

Visualizations

G start Low Yield of This compound check_reagents 1. Assess Reagents start->check_reagents check_conditions 2. Review Conditions start->check_conditions check_workup 3. Optimize Work-up start->check_workup reagent_sol Use freshly prepared ethynylmagnesium bromide check_reagents->reagent_sol conditions_sol1 Lower reaction temperature to minimize rearrangement check_conditions->conditions_sol1 conditions_sol2 Use CuBr catalyst and propargyl tosylate [3, 4] check_conditions->conditions_sol2 workup_sol1 Use extraction-based purification method [4] check_workup->workup_sol1 workup_sol2 Remove solvent carefully at low temperature/pressure check_workup->workup_sol2 end_node Improved Yield reagent_sol->end_node conditions_sol1->end_node conditions_sol2->end_node workup_sol1->end_node workup_sol2->end_node

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

G prep Reactant Preparation (Ethynylmagnesium bromide, Propargyl tosylate in THF) reaction Coupling Reaction (Add tosylate to Grignard with CuBr catalyst at low temp) prep->reaction quench Reaction Quenching (Saturated aq. NH4Cl) reaction->quench extract Extraction & Washing (Isolate organic phase) quench->extract dry Drying & Solvent Removal (Dry over MgSO4, remove solvent under reduced pressure) extract->dry product Final Product (this compound) dry->product

Caption: Experimental workflow for the improved synthesis of this compound.

References

Side reactions and byproducts in penta-1,4-diyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of penta-1,4-diyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most successful and commonly employed method is the copper-catalyzed coupling of an ethynyl nucleophile with a propargyl electrophile. Specifically, this involves the reaction of ethynylmagnesium bromide with propargyl bromide or, for improved yields and fewer byproducts, propargyl tosylate.[1][2] Copper(I) salts, such as copper(I) bromide or copper(I) chloride, are used as catalysts.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: The major side reactions and resulting byproducts include:

  • Rearrangement to 1,3-pentadiyne: This is the most common side reaction, as 1,3-pentadiyne is the more thermodynamically stable isomer.[1][2] This rearrangement is often promoted by basic conditions or elevated temperatures.

  • Formation of penta-1,2-dien-4-yne: This allene byproduct can also be formed, particularly under pyrolytic conditions, but can occur in solution-phase synthesis as well.[1][2]

  • Polymerization: this compound is unstable and can polymerize, especially when heated or exposed to air and light.

Q3: Why is the purification of this compound challenging?

A3: A significant challenge in purifying this compound is its similar boiling point to that of tetrahydrofuran (THF), a common solvent used in its synthesis.[1][2] This makes separation by simple distillation difficult. Additionally, the compound is sensitive to heat, which can lead to decomposition and isomerization during distillation.[3]

Q4: How can I minimize the rearrangement of this compound to 1,3-pentadiyne?

A4: To minimize this rearrangement, it is crucial to maintain low reaction temperatures and avoid strongly basic conditions during workup and purification.[2][3] The use of propargyl tosylate instead of propargyl bromide has been shown to allow for lower reaction temperatures, thus reducing the formation of byproducts.[1][2]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and the reaction is initiated properly. Use anhydrous THF.
Inactive Copper Catalyst Use freshly purchased, high-purity copper(I) bromide or chloride. Ensure it is stored under an inert atmosphere.
Side Reaction Dominance Lower the reaction temperature. Consider using propargyl tosylate instead of bromide for milder conditions.
Decomposition during Workup Work up the reaction at low temperatures and avoid exposure to air and light. Use a mild acidic quench (e.g., saturated aqueous ammonium chloride).
Problem 2: High Proportion of 1,3-Pentadiyne in the Product Mixture
Possible Cause Suggested Solution
High Reaction Temperature Maintain a gentle reflux during the reaction and avoid overheating.[3]
Prolonged Reaction Time Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
Basic Conditions during Workup/Purification Avoid using strong bases for quenching or purification (e.g., chromatography on basic alumina).[3] Use a mildly acidic or neutral workup.
Problem 3: Difficulty in Separating this compound from THF
Possible Cause Suggested Solution
Similar Boiling Points Employ multi-step extraction with a non-polar solvent followed by careful fractional distillation under reduced pressure.[1][2] Gas-liquid chromatography (GLC) has also been used for effective separation.[1]
Product Instability during Distillation Use a high-vacuum distillation setup to lower the boiling point. Avoid bath temperatures exceeding 110°C to prevent exothermic decomposition.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from Verkruijsse and Hasselaar, 1979)

This protocol is an improved method designed to minimize byproduct formation.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas (purified)

  • Propargyl tosylate

  • Copper(I) bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.

  • Bubble purified acetylene gas through the Grignard solution to form a suspension of ethynylmagnesium bromide.

  • Coupling Reaction: To the suspension of ethynylmagnesium bromide, add copper(I) bromide.

  • Cool the mixture and add a solution of propargyl tosylate in anhydrous THF dropwise, maintaining a low temperature.

  • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or GC.

  • Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer multiple times with a cold, non-polar solvent (e.g., pentane or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate the solvent at low temperature and reduced pressure.

  • Purification: Purify the crude product by high-vacuum fractional distillation or preparative gas-liquid chromatography.

Visualizations

experimental_workflow cluster_reagents Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification A Mg + EtBr in THF E Ethynylmagnesium Bromide Formation A->E B Acetylene Gas B->E C Propargyl Tosylate F Copper-Catalyzed Coupling C->F D CuBr D->F E->F G Quench with aq. NH4Cl F->G H Extraction G->H I Drying & Concentration H->I J Purification (Distillation/GLC) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Byproducts Analyze product mixture (GC/NMR) Start->Check_Byproducts Is_Rearrangement High 1,3-diyne? Check_Byproducts->Is_Rearrangement Is_Allene High allene? Is_Rearrangement->Is_Allene No Solution_Rearrangement Lower Temperature Shorter Reaction Time Neutral Workup Is_Rearrangement->Solution_Rearrangement Yes Low_Conversion Low Conversion? Is_Allene->Low_Conversion No Solution_Allene Optimize Catalyst and Temperature Is_Allene->Solution_Allene Yes Solution_Conversion Check Reagents (Grignard, Catalyst) Extend Reaction Time Low_Conversion->Solution_Conversion Yes End Improved Synthesis Solution_Rearrangement->End Solution_Allene->End Solution_Conversion->End

Caption: Troubleshooting logic for this compound synthesis.

side_reaction_pathway Reactants Propargyl-X + HC≡CMgBr (X = Br, OTs) Main_Product This compound Reactants->Main_Product Cu(I) Catalyst Low Temp Allene_Product Penta-1,2-dien-4-yne Reactants->Allene_Product Side Reaction Rearrangement_Product 1,3-Pentadiyne (more stable) Main_Product->Rearrangement_Product Condition1 Base or Heat Condition1->Rearrangement_Product

Caption: Side reaction pathways in this compound synthesis.

References

Technical Support Center: Handling and Storage of Thermally Sensitive Diynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and storage of thermally sensitive diynes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the stability and integrity of these reactive compounds in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of thermally sensitive diynes.

Problem Possible Causes Recommended Solutions
Increased viscosity, solidification, or discoloration of the diyne sample during storage. Onset of thermal or radical-initiated polymerization.[1]- Immediately verify that storage conditions are optimal (see Storage Protocols). - Consider adding a polymerization inhibitor if not already present. - Perform a quality control check (e.g., NMR, GC-MS) to assess purity before use. - If significant polymerization has occurred, dispose of the material according to safety guidelines.
A reaction mixture containing a diyne darkens or turns black upon gentle heating. Thermal decomposition of the diyne, potentially leading to complex side products or polymerization.- Immediately lower the reaction temperature. - Consider if the reaction can be performed at a lower temperature, even if it requires a longer reaction time. - Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can promote decomposition at elevated temperatures. - Evaluate the compatibility of all reaction components with the diyne at the target temperature.
Low or inconsistent yields in reactions involving diynes. - Partial decomposition of the diyne starting material. - Unintended polymerization competing with the desired reaction. - The presence of impurities that catalyze decomposition.- Re-purify the diyne immediately before use. - If the reaction requires elevated temperatures, consider adding the diyne slowly to the reaction mixture to maintain a low instantaneous concentration. - Run the reaction under strict inert atmosphere conditions. - Analyze the crude reaction mixture for byproducts to understand decomposition pathways.
Unexpected peaks corresponding to oligomers or polymers in analytical data (e.g., NMR, MS). The reaction conditions (temperature, light, catalyst) are promoting polymerization.- Lower the reaction temperature. - Protect the reaction from light by wrapping the glassware in aluminum foil. - Screen for alternative catalysts that may be less prone to initiating polymerization. - Consider using a diyne with sterically hindering protecting groups to reduce its propensity to polymerize.

Frequently Asked Questions (FAQs)

Q1: What makes diynes, particularly conjugated diynes, thermally sensitive?

A1: The high electron density and reactivity of the alkyne functional groups in diynes make them susceptible to various reactions, including polymerization, cyclization, and other decomposition pathways, which can be initiated or accelerated by heat.[2] Conjugated diynes, where the triple bonds are in close proximity, can be particularly reactive.

Q2: What are the primary signs of diyne decomposition?

A2: Visual indicators of decomposition include a change in color (e.g., yellowing, browning, or turning black), an increase in viscosity, or the formation of solid precipitates.[1] Analytical techniques such as NMR or GC-MS can provide more definitive evidence of decomposition by showing the presence of oligomers, polymers, or other byproducts.

Q3: How should I store my thermally sensitive diyne?

A3: To minimize thermal decomposition and polymerization, store thermally sensitive diynes at low temperatures, typically refrigerated (< 4°C) or frozen (-20°C), in a dark container (e.g., an amber vial) under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q4: What are polymerization inhibitors and should I use them?

A4: Polymerization inhibitors are compounds that scavenge free radicals, which can initiate polymerization.[4][5] Common inhibitors for unsaturated compounds include phenolic compounds like butylated hydroxytoluene (BHT) or hydroquinone.[1] The use of an inhibitor can be beneficial for long-term storage, but it is crucial to ensure that the inhibitor does not interfere with your intended downstream reactions. If it does, it may need to be removed prior to use.

Q5: How can I safely handle a diyne that is known to be energetically unstable?

A5: For diynes with a high degree of unsaturation or those that are known to be explosive, it is critical to handle them in small quantities, behind a blast shield, and with appropriate personal protective equipment (PPE), including flame-resistant lab coats and face shields.[6][7] Avoid grinding, subjecting the material to shock or friction, and heating it in a confined space.

Quantitative Data on Thermal Stability

The thermal stability of diynes can vary significantly depending on their structure, substitution, and purity. The following table summarizes decomposition onset temperatures for several diyne derivatives as determined by Differential Scanning Calorimetry (DSC).

Compound Structure Decomposition Onset Temperature (°C) Notes
Terminal DiyneR-C≡C-C≡C-H92Susceptible to slow decomposition at room temperature.[8][9]
Trimethylsilyl-protected DiyneR-C≡C-C≡C-Si(CH₃)₃231TMS group significantly enhances thermal stability.[8][9]
Conjugated TriyneR-C≡C-C≡C-C≡C-R'98Increased conjugation can lower the decomposition temperature.[8][9]
2,3-Diethynyl-1,3-butadienesVariesKinetically stable at ambient temperature, but decompose via heat-promoted cyclodimerizations.[10][11]Alkyl substitution impedes decomposition, while aryl or alkenyl substitution accelerates it.[10][11]
Diyne-containing PerovskitesVariesStable up to 120-160 °C (393-433 K)The perovskite matrix can influence the thermal stability of the embedded diyne.[12][13]
Poly(aryleneynonylene)Polymer~390Conjugated polymers derived from diynes can exhibit high thermal stability.

Experimental Protocols

Protocol 1: General Handling and Weighing of Thermally Sensitive Diynes
  • Preparation: Before removing the diyne from cold storage, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the compound.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Weighing: Tare a clean, dry vial on an analytical balance. In the glovebox or under a positive pressure of inert gas, transfer the desired amount of the diyne to the tared vial.

  • Sealing: Tightly seal the vial with a cap containing a PTFE liner.

  • Documentation: Record the weight and date the vial.

  • Storage: If not for immediate use, store the weighed sample under the recommended conditions (cold, dark, inert atmosphere).

Protocol 2: Preparation of a Stock Solution
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Solvent Degassing: Use a freshly degassed, anhydrous solvent appropriate for your diyne. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Dissolution: Under an inert atmosphere, add the degassed solvent to the vial containing the pre-weighed diyne.

  • Mixing: Gently swirl or stir the mixture at room temperature until the diyne is fully dissolved. Avoid heating to aid dissolution unless absolutely necessary and the thermal stability of the specific diyne is well-understood.

  • Storage of Solution: Store the stock solution in a tightly sealed container, protected from light, and at the recommended low temperature. Wrap the container in aluminum foil for light protection.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store Diyne (<4°C, Dark, Inert Atm.) warm Warm to RT in Desiccator storage->warm transfer Transfer to Glovebox/ Schlenk Line warm->transfer weigh Weigh under Inert Atmosphere transfer->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve react Perform Reaction (Low Temp, Light Protected) dissolve->react

Caption: Experimental workflow for handling thermally sensitive diynes.

troubleshooting_logic start Diyne Sample Shows Signs of Decomposition (e.g., color change, viscosity) check_storage Are storage conditions correct? (<4°C, dark, inert) start->check_storage correct_storage Correct storage conditions check_storage->correct_storage No check_purity Assess purity (NMR, GC-MS) check_storage->check_purity Yes correct_storage->check_purity is_pure Is purity acceptable? check_purity->is_pure use_diyne Proceed with experiment is_pure->use_diyne Yes purify Purify diyne before use is_pure->purify No dispose Dispose of degraded material is_pure->dispose Severely Degraded purify->use_diyne

Caption: Troubleshooting logic for a degrading diyne sample.

References

Technical Support Center: Optimization of Penta-1,4-diyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penta-1,4-diyne coupling reactions. The focus is on the Glaser-Hay homocoupling reaction, a common method for dimerizing terminal alkynes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of this compound coupling reactions.

Issue 1: Low or No Product Yield

Question: My Glaser-Hay coupling of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Glaser-Hay coupling reaction can stem from several factors, primarily related to the catalyst system, reaction conditions, and the purity of your reagents.

Possible Causes and Solutions:

  • Catalyst Inactivity: The copper catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.

    • Solution: Use fresh, high-purity copper(I) salts (e.g., CuCl or CuI).[1] Ensure the catalyst has been stored under an inert atmosphere to prevent oxidation. Consider increasing the catalyst loading if you suspect low activity.

  • Insufficient Oxygen: The Glaser-Hay reaction requires an oxidant to regenerate the active Cu(I) catalyst, with atmospheric oxygen being the most common.[1]

    • Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. Vigorous stirring can also improve the uptake of oxygen from the headspace of the flask.[2]

  • Inadequate Base/Ligand: A base is required to deprotonate the terminal alkyne, and a ligand (like TMEDA) helps to solubilize and activate the copper catalyst.[1][3]

    • Solution: Ensure the base (e.g., TMEDA, triethylamine) is fresh and anhydrous. The choice of base and its concentration can significantly impact the reaction rate and yield.[4]

  • Impurities in Starting Material: The purity of this compound is crucial. Impurities can poison the catalyst or lead to side reactions.

    • Solution: Verify the purity of your this compound using techniques like NMR or GC-MS before use. If necessary, purify the starting material by distillation.

  • Inappropriate Reaction Temperature: While many Glaser-Hay couplings proceed at room temperature, the optimal temperature can be substrate-dependent.

    • Solution: If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial.[5] However, be cautious, as higher temperatures can also lead to side reactions and decomposition, especially with sensitive diynes.

Issue 2: Formation of Side Products (e.g., Polymers)

Question: I am observing a significant amount of side products, possibly polymers, in my this compound coupling reaction. How can I minimize their formation?

Answer:

The formation of side products, particularly polymers, is a common challenge in the coupling of diynes. This is often due to uncontrolled polymerization pathways competing with the desired dimerization.

Possible Causes and Solutions:

  • High Concentration: High concentrations of the diyne can favor intermolecular reactions, leading to oligomerization or polymerization.

    • Solution: Employ high dilution conditions. This can be achieved by slowly adding the this compound solution to the reaction mixture containing the catalyst over an extended period.

  • Excessive Reaction Time or Temperature: Prolonged reaction times or elevated temperatures can promote the formation of side products.

    • Solution: Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Catalyst Choice and Loading: The nature of the catalyst and its concentration can influence the selectivity of the reaction.

    • Solution: Optimize the catalyst loading. In some cases, using a less active catalyst system might favor the desired product by slowing down competing polymerization pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Glaser-Hay coupling reaction?

A1: The generally accepted mechanism involves three key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate.[1]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product and copper(0).[1]

  • Reoxidation of the Catalyst: An oxidant, typically molecular oxygen, reoxidizes the inactive copper(0) back to the active Cu(I) species, allowing the catalytic cycle to continue.[1]

Q2: What are the key parameters to consider when optimizing the reaction conditions?

A2: The following parameters are crucial for optimizing the Glaser-Hay coupling of this compound:

  • Catalyst: Copper(I) salts like CuCl and CuI are most commonly used.[1]

  • Base/Ligand: Tertiary amines such as TMEDA are widely used as they also act as ligands to solubilize and activate the copper catalyst.[1][6]

  • Solvent: The choice of solvent can influence the solubility of the catalyst and reagents, and affect the reaction rate. Common solvents include acetone, THF, and DMF.[1]

  • Temperature: While many reactions work at room temperature, optimization may be required.[5]

  • Atmosphere: An oxygen-containing atmosphere (e.g., air) is necessary for catalyst regeneration.[1]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. Small molecules containing diyne functionalities can be thermally sensitive and may decompose, sometimes violently, upon heating. There is also a potential for shock sensitivity. It is crucial to avoid high temperatures unless specifically required by a protocol and to handle the compound with care, avoiding mechanical shock.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of Glaser-Hay coupling reactions for terminal alkynes. Note: Specific quantitative data for this compound is limited in the literature. The following data is illustrative and based on studies of other terminal alkynes, but the general trends are applicable.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CuCl (5)TMEDAAcetoneRoom Temp4>95[5]
2CuI (5)TMEDATHFRoom Temp692[1]
3Cu(OAc)₂ (10)PyridineMethanol501285[3]
4CuCl (10)n-PropylamineDichloromethane40588[5]

Table 2: Effect of Solvent and Temperature on Yield

EntryCatalyst (mol%)Ligand/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CuCl (5)TMEDAAcetone254>95[5]
2CuCl (5)TMEDATHF25692[1]
3CuCl (5)TMEDADMF25590[1]
4CuCl (5)TMEDAAcetone40296[5]

Experimental Protocols

Protocol 1: General Procedure for Glaser-Hay Coupling of this compound

This protocol provides a general method for the homocoupling of this compound using the CuCl/TMEDA catalytic system.[5]

Materials:

  • This compound (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (10 mL)

  • Stir bar

  • 25 mL round-bottom flask

  • Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure coupled product.

Visualizations

Diagram 1: Catalytic Cycle of the Glaser-Hay Coupling Reaction

Glaser_Hay_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Cu_I Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + 2 R-C≡CH - 2 H+ Diyne_Cu_0 Diyne + Cu(0) Cu_acetylide->Diyne_Cu_0 Oxidative Coupling Reoxidation Reoxidation Diyne_Cu_0->Reoxidation Product Release (R-C≡C-C≡C-R) Product Coupled Product Reoxidation->Cu_I + O2 Alkyne This compound Base Base (e.g., TMEDA) Oxygen Oxygen (from air)

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Diagram 2: General Experimental Workflow for this compound Coupling

Experimental_Workflow start Start setup Reaction Setup: - this compound - Cu(I) Catalyst - Base/Ligand - Solvent start->setup reaction Run Reaction: - Stir under Air - Monitor by TLC/GC-MS setup->reaction workup Aqueous Workup: - Quench with NH4Cl(aq) - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Glaser-Hay coupling.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Purity start->check_reagents catalyst_inactive Inactive Catalyst? -> Use fresh catalyst -> Increase loading check_catalyst->catalyst_inactive no_oxygen Insufficient Oxygen? -> Ensure air access -> Stir vigorously check_catalyst->no_oxygen bad_base Inadequate Base? -> Use fresh, anhydrous base check_catalyst->bad_base wrong_temp Suboptimal Temperature? -> Gently heat if sluggish check_conditions->wrong_temp impure_sm Impure Starting Material? -> Purify this compound check_reagents->impure_sm

Caption: Troubleshooting workflow for low yields in this compound coupling.

References

Technical Support Center: Handling and Reactions of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of penta-1,4-diyne during experimental procedures. Given its high reactivity and instability, meticulous handling and optimized reaction conditions are crucial for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is a highly unsaturated hydrocarbon with the chemical formula C₅H₄.[1][2] It possesses two terminal alkyne functional groups separated by a methylene bridge. This structure is thermodynamically unstable and prone to exothermic polymerization and rearrangement to its more stable conjugated isomer, penta-1,3-diyne.[3] The terminal alkynes are highly reactive and can undergo radical or metal-catalyzed coupling reactions, leading to the formation of oligomers and polymers.

Q2: How should I store this compound to minimize degradation and polymerization?

Due to its instability, proper storage is critical. At room temperature, this compound can discolor and degrade.[3] For short-to-medium-term storage, it is recommended to keep it as a dilute solution at 0°C, which has been shown to be viable for several weeks.[3] For longer-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at temperatures below 0°C is advisable. The container should be sealed tightly to prevent exposure to air and light, which can initiate polymerization.

Q3: What are polymerization inhibitors, and which ones are suitable for this compound?

Polymerization inhibitors are compounds that scavenge free radicals, which are often the initiators of unwanted polymerization.[4] For unsaturated hydrocarbons like this compound, phenolic inhibitors are commonly used. These work by reacting with peroxy radicals that form in the presence of oxygen, thus terminating the radical chain reaction.[5][6]

Commonly recommended inhibitors include:

  • Butylated Hydroxytoluene (BHT): A widely used antioxidant and inhibitor for various monomers.[7][8]

  • Hydroquinone (HQ): Another effective general-purpose inhibitor that functions in the presence of oxygen.[5][9]

The choice of inhibitor and its concentration will depend on the specific reaction conditions and the subsequent purification steps. It is often necessary to remove the inhibitor before proceeding with certain reactions, which can be achieved by distillation or by washing with a basic solution to remove phenolic inhibitors.[10]

Troubleshooting Guides

Issue 1: My reaction mixture containing this compound is turning yellow/brown and viscous, indicating polymerization.

Possible Cause Solution
Presence of Oxygen Oxygen can initiate free-radical polymerization. Ensure all solvents are thoroughly degassed before use. Conduct the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[11][12]
Elevated Temperature This compound is thermally sensitive and can decompose or polymerize upon heating. Maintain the reaction at the lowest possible temperature required for the desired transformation. Use a cryostat or an ice bath to ensure stable temperature control.
Contaminated Reagents or Solvents Impurities, such as peroxides in solvents (e.g., THF, diethyl ether), can act as polymerization initiators. Use freshly distilled and purified solvents. Ensure all other reagents are of high purity.
Photochemical Initiation Exposure to UV light can trigger polymerization. Protect the reaction vessel from light by wrapping it in aluminum foil.[3]
Inappropriate Catalyst or Reagent Concentration Certain metals (e.g., copper) can catalyze the coupling of terminal alkynes.[13] If using a metal catalyst, ensure it is selective for the desired reaction and use the lowest effective catalyst loading.

Issue 2: Low yield of the desired product and formation of insoluble materials.

Possible Cause Solution
Polymerization of Starting Material A significant portion of the this compound may have polymerized before or during the reaction. Add a free-radical inhibitor (e.g., BHT or hydroquinone) to the this compound solution before use. Note that the inhibitor may need to be removed prior to certain catalytic reactions.
Rearrangement to Penta-1,3-diyne This compound can rearrange to the more stable penta-1,3-diyne, which may not be reactive in the desired transformation. Use the this compound as fresh as possible and maintain low temperatures throughout the process.
Sub-optimal Reaction Conditions The reaction conditions may not be optimized for the unstable substrate. Carefully screen reaction parameters such as temperature, reaction time, and reagent stoichiometry. Shorter reaction times are often preferable.

Quantitative Data on Inhibitor Concentration

Inhibitor Concentration (wt%) Effect on Polymerization Potential Impact on Desired Reaction
BHT 0.01 - 0.1Effective in preventing premature polymerization.[8]Minimal interference with most reactions.
BHT 0.25 - 0.5Significant decrease in polymerization shrinkage stress.[14]May start to slow down the desired reaction rate.
BHT > 1.0Strong inhibition of polymerization.Likely to significantly decrease the rate of the desired reaction and may affect product properties.[14]

Note: These values are for guidance only and should be optimized for your specific experimental setup.

Experimental Protocols

Protocol 1: General Handling and Use of this compound in a Reaction

This protocol outlines the general steps for using this compound in a reaction while minimizing the risk of polymerization.

  • Preparation of Glassware and Solvents:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen).[15]

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Degas all solvents by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble the reaction glassware under a positive pressure of inert gas using a Schlenk line or in a glovebox.[16][17]

    • Equip the reaction flask with a magnetic stir bar and a septum.

  • Addition of Reagents:

    • If the reaction is conducted at low temperatures, cool the reaction flask to the desired temperature using a suitable cooling bath (e.g., ice-water, dry ice-acetone).

    • If not already present in the commercial source, consider adding a small amount of a polymerization inhibitor (e.g., a crystal of BHT) to the this compound solution.

    • Add the degassed solvent to the reaction flask via cannula or syringe.

    • Add other reagents as required by the specific reaction protocol.

    • Add the this compound solution dropwise to the reaction mixture with stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, quench the reaction as required by the specific protocol.

    • Perform the work-up, keeping in mind that this compound and some of its products may be volatile.[18]

Visualizations

Polymerization_Pathway This compound This compound Radical_Initiator Radical_Initiator This compound->Radical_Initiator Initiation (Heat, Light, Impurities) Polymer_Chain Polymer_Chain Radical_Initiator->Polymer_Chain Propagation Termination Termination Polymer_Chain->Termination Termination Troubleshooting_Workflow start Unwanted Polymerization Observed check_temp Is Reaction Temperature Too High? start->check_temp check_atmosphere Is Inert Atmosphere Maintained? check_temp->check_atmosphere No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_reagents Are Reagents/Solvents Pure and Degassed? check_atmosphere->check_reagents Yes improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert No add_inhibitor Consider Adding a Polymerization Inhibitor check_reagents->add_inhibitor Yes purify_reagents Purify and Degas Solvents/Reagents check_reagents->purify_reagents No end Problem Resolved add_inhibitor->end lower_temp->end improve_inert->end purify_reagents->end Experimental_Setup cluster_0 Schlenk Line Setup for Air-Sensitive Reactions Inert_Gas Inert Gas (Ar or N2) Manifold Dual Manifold (Inert Gas/Vacuum) Inert_Gas->Manifold Bubbler Oil Bubbler Reaction_Flask Reaction Flask (with condenser if refluxing) Manifold->Reaction_Flask via flexible tubing Reaction_Flask->Bubbler Gas outlet Stir_Plate Magnetic Stir Plate with Cooling/Heating Reaction_Flask->Stir_Plate

References

Troubleshooting low yields in Sonogashira coupling of diynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Sonogashira coupling of diynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Sonogashira coupling of diynes?

Low yields in Sonogashira couplings involving diynes can stem from several factors, many of which are common to Sonogashira reactions in general, but some are exacerbated by the presence of a second alkyne functionality. Key causes include:

  • Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black or by ligand degradation, especially at elevated temperatures.

  • Homocoupling (Glaser-Hay Coupling): A significant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, leading to the formation of a symmetric 1,3-diyne dimer. This is a common and wasteful side reaction.[1][2]

  • Low Reactivity of Substrates: Internal alkynes are inherently less reactive than terminal alkynes.[2] Similarly, aryl or vinyl chlorides are less reactive than their bromide or iodide counterparts.

  • Side Reactions of the Diyne: The presence of two alkyne moieties can lead to polymerization, intramolecular cyclization, or double-coupling reactions when only mono-coupling is desired.

  • Inadequate Reaction Conditions: Suboptimal choice of catalyst, ligand, base, solvent, or temperature can significantly impact the reaction yield.

Q2: How can I minimize the homocoupling of my diyne starting material?

Homocoupling is a major contributor to low yields.[2][3] To minimize this side reaction, consider the following strategies:

  • Implement Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[2] This often requires a more active palladium catalyst system and potentially higher temperatures.

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Slow Addition of the Alkyne: Adding the diyne substrate slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, thus minimizing the rate of homocoupling.

  • Reduce Copper Catalyst Loading: If using a copper co-catalyst, reducing its concentration can help to disfavor the homocoupling pathway.

Q3: My palladium catalyst is turning black. What does this mean and how can I prevent it?

The formation of a black precipitate, commonly known as palladium black, indicates the aggregation and precipitation of the active Pd(0) catalyst from the solution. This leads to a loss of catalytic activity and, consequently, low yields. To prevent this:

  • Choose an Appropriate Ligand: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent aggregation.

  • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] Optimize the temperature to be high enough for the reaction to proceed but low enough to maintain catalyst stability.

  • Ensure High Purity of Reagents: Impurities in the reagents or solvents can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and reagents.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired coupled diyne product, follow this troubleshooting workflow:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Yield check_catalyst 1. Catalyst System - Inactive Pd catalyst? - Inappropriate ligand? - Copper salt fresh? start->check_catalyst check_conditions 2. Reaction Conditions - Temperature too low/high? - Ineffective base/solvent? - Reaction time sufficient? check_catalyst->check_conditions If catalyst is active solution_catalyst -> Use fresh catalyst/ligand -> Screen different ligands (e.g., bulky, electron-rich) -> Switch to copper-free system check_catalyst->solution_catalyst check_reagents 3. Reagents & Setup - Reagents pure & dry? - System properly degassed? - Stoichiometry correct? check_conditions->check_reagents If conditions are optimized solution_conditions -> Optimize temperature -> Screen bases and solvents -> Increase reaction time check_conditions->solution_conditions side_reactions 4. Dominant Side Reactions? - Homocoupling? - Polymerization? - Starting material decomposition? check_reagents->side_reactions If reagents are pure solution_reagents -> Use freshly purified reagents -> Improve degassing technique -> Adjust stoichiometry check_reagents->solution_reagents solution_side_reactions -> Implement strategies to reduce homocoupling -> Use lower concentration -> Add polymerization inhibitor side_reactions->solution_side_reactions HomocouplingTroubleshooting cluster_solutions Potential Solutions start Excessive Homocoupling check_copper 1. Copper Co-catalyst - Is it necessary? - Is the loading too high? start->check_copper check_oxygen 2. Oxygen Contamination - Solvents properly degassed? - Inert atmosphere maintained? check_copper->check_oxygen If copper is used solution_copper -> Switch to a copper-free protocol -> Reduce CuI loading (e.g., to 1-2 mol%) check_copper->solution_copper check_concentration 3. Alkyne Concentration - Is the initial concentration too high? check_oxygen->check_concentration If degassing is thorough solution_oxygen -> Use freeze-pump-thaw degassing -> Ensure a positive pressure of inert gas check_oxygen->solution_oxygen solution_concentration -> Add the diyne slowly via syringe pump check_concentration->solution_concentration Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)(L)₂-C≡C-R pd_complex->pd_alkynyl Transmetalation product Ar-C≡C-R pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + CuX, Base cu_acetylide->pd_complex To Pd Cycle base Base base_h Base-H⁺X⁻

References

Technical Support Center: Catalyst Deactivation in Reactions with Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving penta-1,4-diyne.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, leading to catalyst deactivation and poor reaction outcomes.

Issue 1: The reaction is sluggish or does not go to completion.

  • Question: My reaction with this compound is not reaching completion, or the reaction rate is significantly slower than expected. How can I determine if my catalyst is deactivated?

    Answer:

    • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR spectroscopy to monitor the reaction over time. A plateau in product formation before the complete consumption of starting material is a strong indicator of catalyst deactivation.

    • Visual Inspection: Observe the reaction mixture for any changes in color or the formation of precipitates. The appearance of insoluble materials can indicate catalyst agglomeration or the formation of inactive species.

    • Catalyst Addition Test: In a small-scale test reaction that has stalled, add a fresh portion of the catalyst. If the reaction resumes, it is highly likely that the initial catalyst charge was deactivated.

    • Check Starting Material Purity: this compound can isomerize to the more stable penta-1,3-diyne. This conjugated isomer, or other impurities, can act as a catalyst poison. Verify the purity of your this compound using NMR or GC-MS before use.

Issue 2: I'm observing a significant drop in catalytic activity during the reaction, especially in polymerization reactions.

  • Question: My cyclopolymerization of this compound starts efficiently but then slows down or stops, resulting in low yields and broad molecular weight distributions. What are the likely causes?

    Answer: This is a common issue in metathesis polymerization of diynes. The likely causes include:

    • Decomposition of the Propagating Carbene: In olefin metathesis, the active ruthenium carbene species can be unstable and decompose over time. This is a known issue with Grubbs-type catalysts.

    • Formation of Stable Off-Cycle Species: The catalyst can react with the diyne to form stable, inactive complexes that do not participate in the catalytic cycle. For example, the formation of cyclopentadienyl complexes can deactivate metathesis catalysts.

    • Oligomerization Side Reactions: Unsubstituted this compound can sometimes lead to oligomerization that prevents productive catalysis and fouls the catalyst.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Decreasing the temperature can sometimes stabilize the propagating carbene in metathesis reactions.

    • Use Weakly Coordinating Solvents or Additives: Solvents like THF or additives such as 3,5-dichloropyridine can stabilize the active catalyst species in Grubbs-catalyzed polymerizations.

    • Optimize Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes lead to better results by minimizing bimolecular decomposition pathways.

    • Consider a More Robust Catalyst: For challenging reactions, switching to a more stable catalyst generation (e.g., a third-generation Grubbs catalyst) or a different catalyst system altogether might be necessary.

Issue 3: My catalyst appears to be poisoned, leading to a complete shutdown of the reaction.

  • Question: My reaction stops completely after a short period, even with a high catalyst loading. What are the potential sources of catalyst poisoning?

    Answer: Catalyst poisoning is the strong adsorption of substances to the active sites of the catalyst, rendering them inactive.[1] Potential poisons in reactions with this compound include:

    • Impurities in the Substrate: As mentioned, isomers like penta-1,3-diyne can act as poisons. Other potential impurities from the synthesis of this compound, such as residual coupling reagents or byproducts, can also be detrimental.

    • Solvent and Reagent Impurities: Trace amounts of water, oxygen, sulfur compounds, or nitrogen-containing heterocycles in solvents or other reagents can poison sensitive catalysts.[2]

    • Product Inhibition: In some cases, the reaction product itself can coordinate strongly to the catalyst and inhibit its activity.

    Troubleshooting Steps:

    • Purify Starting Materials: Ensure high purity of this compound, for instance, by flash distillation.

    • Use High-Purity, Anhydrous, and Degassed Solvents: Employ rigorous techniques to remove water, oxygen, and other potential inhibitors from your reaction solvents.

    • Perform a Blank Reaction: Run the reaction without the this compound to see if other components of the reaction mixture are causing catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in reactions involving this compound?

A1: The primary mechanisms of catalyst deactivation in reactions with this compound fall into several general categories:

  • Poisoning: Impurities in the starting materials or solvents bind strongly to the catalyst's active sites, blocking them from participating in the reaction.[3]

  • Fouling: The formation of insoluble oligomers or polymers from this compound can physically block the active sites of heterogeneous catalysts or lead to the precipitation of homogeneous catalysts.

  • Thermal Degradation (Sintering for heterogeneous catalysts): At higher temperatures, metal particles on a support can agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition.

  • Chemical Degradation: The catalyst can undergo an irreversible chemical reaction with the substrate, product, or solvent to form an inactive species. An example is the formation of a stable rhodium(III) σ-vinyl species in some alkyne reactions.[4]

Q2: Are there specific catalysts that are more resistant to deactivation in reactions with this compound?

A2: The choice of catalyst depends heavily on the specific reaction being performed (e.g., polymerization, coupling, cyclization). However, some general principles apply:

  • For metathesis reactions , third-generation Grubbs catalysts are often more stable and tolerant to functional groups than earlier generations.[5]

  • In coupling reactions , the choice of ligands is crucial. Bulky, electron-rich ligands can often stabilize the metal center and prevent deactivation pathways.

  • For reactions prone to poisoning, using a higher catalyst loading might be necessary, although this is not always economically viable.

Q3: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?

A3: Catalyst regeneration is sometimes possible, but its feasibility depends on the deactivation mechanism:

  • Fouling: If the catalyst is deactivated by the deposition of carbonaceous materials (coke), it can sometimes be regenerated by controlled oxidation (burning off the coke) followed by reduction.[6]

  • Poisoning: If the poison is reversibly bound, it might be possible to remove it by washing or chemical treatment. However, if the poison is strongly chemisorbed, regeneration may not be practical.

  • Sintering/Chemical Degradation: These deactivation mechanisms are generally irreversible.

Data Presentation

Table 1: Illustrative Comparison of Catalyst Stability in a Hypothetical Cyclization of a this compound Derivative

Catalyst SystemTemperature (°C)SolventTime to 50% Conversion (h)Final Conversion (%)Postulated Deactivation Pathway
Catalyst A (e.g., a generic Pd catalyst)80Toluene260Ligand dissociation and metal agglomeration
Catalyst B (e.g., Catalyst A with a stabilizing ligand)80Toluene1.595Slower rate of ligand dissociation
Catalyst C (e.g., a robust Ru catalyst)60THF3>98Slower reaction rate but higher stability
Catalyst A (impure substrate)80Toluene>12<10Poisoning by substrate impurities

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrates, catalysts, and reaction conditions.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning by the Substrate

  • Preparation: Set up two identical small-scale reactions.

    • Reaction A (Control): Use the standard reaction conditions with your purified this compound.

    • Reaction B (Test): Use the standard reaction conditions but with a batch of this compound that you suspect may contain impurities.

  • Execution: Run both reactions side-by-side, maintaining identical conditions (temperature, stirring, atmosphere).

  • Monitoring: Monitor the progress of both reactions at regular intervals using a suitable analytical technique (e.g., GC, LC-MS, or NMR).

  • Analysis:

    • If Reaction A proceeds as expected while Reaction B is significantly slower or stalls, it is a strong indication that the substrate in Reaction B contains catalyst-poisoning impurities.

    • If both reactions show poor performance, the issue may lie with the catalyst itself, the solvent, or other reagents.

Protocol 2: Assessing Catalyst Deactivation via a Second Addition Experiment

  • Initial Reaction: Set up the reaction with this compound under your standard conditions.

  • Monitoring: Monitor the reaction until it has clearly stopped or the rate has become negligible, as determined by an appropriate analytical method.

  • Second Addition: At this point, add a second equivalent of the this compound substrate to the reaction mixture.

  • Continued Monitoring: Continue to monitor the reaction for any further product formation.

  • Analysis:

    • No further reaction: If no more product is formed after the second addition of substrate, it indicates that the catalyst has been irreversibly deactivated.

    • Reaction resumes: If the reaction starts again and consumes the newly added substrate, it suggests that the catalyst is still active but may have been inhibited by the product or that the initial substrate was the limiting reagent. To distinguish between these, a separate experiment with a higher initial substrate concentration could be performed.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Reaction Failure cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Reaction is sluggish, incomplete, or fails Check_Purity Is the this compound pure? Start->Check_Purity Check_Catalyst Is the catalyst active? Check_Purity->Check_Catalyst Yes Purify Purify this compound (e.g., distillation) Check_Purity->Purify No Check_Conditions Are reaction conditions (solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Fresh_Catalyst Use fresh catalyst; store under inert atmosphere Check_Catalyst->Fresh_Catalyst No Optimize Optimize conditions: - Lower temperature - Change solvent/additives - Adjust catalyst loading Check_Conditions->Optimize No New_Catalyst Consider a more robust catalyst system Check_Conditions->New_Catalyst Yes Purify->Start Re-run reaction Fresh_Catalyst->Start Re-run reaction Optimize->Start Re-run reaction New_Catalyst->Start Re-run reaction

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst Active_Catalyst Active Catalyst Species (e.g., M-L_n) Poisoning Poisoning (e.g., by impurities) Active_Catalyst->Poisoning Impurity Interaction Fouling Fouling (e.g., by oligomers) Active_Catalyst->Fouling Polymer/ Oligomer Deposition Degradation Chemical Degradation (e.g., formation of inactive complexes) Active_Catalyst->Degradation Reaction with Substrate/Product Sintering Thermal Degradation / Sintering Active_Catalyst->Sintering High Temperature

Caption: Common catalyst deactivation pathways.

References

Technical Support Center: Purifying Diynes with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with diynes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of diynes using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of diynes.

Problem Potential Cause Solution
Low or No Recovery of Diyne Decomposition on Stationary Phase: Standard silica gel is acidic and can cause the degradation of sensitive diynes.[1] Some diynes are also thermally unstable and may decompose on the column.[2]- Use an alternative stationary phase: Consider using neutral or basic alumina, which are less acidic than silica gel.[3][4][5] Florisil is another potential alternative. - Deactivate the silica gel: Pre-treat the silica gel with water or a base like triethylamine to neutralize acidic sites.[6][7][8][9][10] - Perform chromatography at a lower temperature: If the diyne is thermally sensitive, consider running the column in a cold room.
Compound is Too Polar and Stuck on the Column: The chosen eluent may not be polar enough to move the diyne down the column.[11]- Increase eluent polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[11] - Perform a "methanol purge": If the compound is still on the column after running a significant volume of your eluent, flushing the column with 100% methanol can elute highly polar compounds.
Compound is Not Soluble in the Eluent: The crude material may not dissolve well in the mobile phase, leading to poor loading and separation.[11]- Use a stronger, minimally-miscible solvent for loading: Dissolve the crude sample in a small amount of a stronger solvent (e.g., dichloromethane) and load it onto the column. Be aware that this can sometimes negatively affect the separation.[11] - Dry loading: Adsorb the crude material onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting powder onto the top of the column.
Poor Separation of Diyne from Impurities Inappropriate Solvent System: The polarity of the eluent is not optimized for the separation.- Optimize the solvent system using Thin Layer Chromatography (TLC): The ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for good separation on a column.[12][13] - Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[9]
Column Overloading: Too much crude material was loaded onto the column for its size.- Use an appropriate amount of stationary phase: A general rule of thumb is to use 30-100 times the weight of the crude material in stationary phase.
Poorly Packed Column: Cracks, bubbles, or an uneven surface in the stationary phase can lead to band broadening and poor separation.- Pack the column carefully: Use the slurry method for packing to ensure a homogenous and well-settled column bed. Ensure the top surface of the stationary phase is flat and protected with a layer of sand.
Streaking or Tailing of the Diyne Band Acid-Base Interactions: If the diyne has acidic or basic functional groups, it can interact strongly with the stationary phase.- Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.
Compound is Sparingly Soluble in the Mobile Phase: The compound may be precipitating and redissolving as it moves down the column.- Change the solvent system: Choose a solvent system in which your compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: My diyne appears to be decomposing on the silica gel column. What are my options?

A1: Decomposition on silica gel is a common issue with sensitive compounds like some diynes due to the acidic nature of the silica.[1] You have several alternatives:

  • Switch to a different stationary phase: Neutral or basic alumina is often a good choice for compounds that are unstable on silica.[3][4][5]

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with a small percentage of water or triethylamine in your eluent before packing the column.[6][7][8][9][10]

  • Use fluorous chromatography: If your diyne is tagged with a fluorous ponytail, you can use fluorous solid-phase extraction (F-SPE) with fluorous silica gel for a highly selective purification.[14][15][16][17][18]

Q2: How do I choose the right solvent system for my diyne purification?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired diyne an Rf value between 0.2 and 0.4.[12][13] This range generally provides the best separation on a column. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane until you achieve the desired Rf.

Q3: What is fluorous chromatography, and is it suitable for diynes?

A3: Fluorous chromatography is a separation technique that utilizes the unique properties of highly fluorinated compounds.[16] If you can synthesize your diyne with a "fluorous tag" (a perfluoroalkyl chain), you can use fluorous silica gel for purification.[14][15] The separation is based on the high affinity of the fluorous tag for the fluorous stationary phase. This allows for excellent separation from non-fluorinated impurities.[16][17][18]

Q4: Can I use reverse-phase chromatography for diyne purification?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying diynes, particularly for more polar derivatives or when dealing with aqueous solutions.[19] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used.

Quantitative Data Summary

The following tables provide example data for the purification of a hypothetical diyne. Actual values will vary depending on the specific compound and experimental conditions.

Table 1: Comparison of Stationary Phases for Diyne Purification

Stationary Phase Typical Eluent System Diyne Rf Impurity Rf Yield (%) Purity (%)
Silica Gel2% Ethyl Acetate in Hexane0.350.504580
Deactivated Silica Gel (1% TEA)2% Ethyl Acetate in Hexane0.380.528595
Neutral Alumina1% Ethyl Acetate in Hexane0.400.5590>98
Fluorous Silica Gel (for fluorous-tagged diyne)80:20 MeOH/H₂O (non-fluorous elution), then MeOH (fluorous elution)N/AN/A>95>99

Table 2: Effect of Eluent Composition on Diyne Rf (on Silica Gel)

Eluent System (Ethyl Acetate in Hexane) Rf of Diyne
1%0.20
2%0.35
5%0.60
10%0.85

Experimental Protocols

Protocol 1: Purification of a Diyne using Deactivated Silica Gel

This protocol is suitable for acid-sensitive diynes.

  • Preparation of Deactivated Silica Gel:

    • Prepare a solvent system that gives the target diyne an Rf of ~0.3 on TLC, containing 1-2% triethylamine (TEA).

    • In a fume hood, create a slurry of silica gel in this TEA-containing solvent system.

    • Pack the column with the slurry.

    • Flush the packed column with one column volume of the TEA-containing solvent. Discard the eluent. The silica gel is now deactivated.[9]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude diyne mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system (without TEA, unless necessary for good peak shape) determined from your initial TLC analysis.

    • Collect fractions and monitor the elution of the diyne by TLC.

    • Combine the fractions containing the pure diyne and remove the solvent under reduced pressure.

Protocol 2: Purification of a Diyne using Neutral Alumina

This protocol is a good alternative when silica gel causes decomposition.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with neutral alumina. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the alumina.

    • Pre-elute the column with the starting solvent until the packing is fully wetted and settled.

  • Sample Loading:

    • Dissolve the crude diyne in a minimal amount of the eluent or a non-polar solvent like hexane.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and concentrate to obtain the purified diyne.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_diyne Crude Diyne Mixture tlc TLC Analysis crude_diyne->tlc Optimize Eluent sample_loading Sample Loading crude_diyne->sample_loading column_prep Column Packing (Silica/Alumina) tlc->column_prep column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_diyne Pure Diyne evaporation->pure_diyne

Caption: General workflow for diyne purification by column chromatography.

troubleshooting_logic cluster_solutions Potential Solutions start Low/No Product Recovery? check_stability Check for Decomposition (e.g., TLC spot test) start->check_stability decomposition Decomposition Confirmed check_stability->decomposition Yes no_decomposition No Decomposition check_stability->no_decomposition No change_stationary_phase Use Alumina or Deactivated Silica decomposition->change_stationary_phase lower_temp Run Column at Lower Temperature decomposition->lower_temp increase_polarity Increase Eluent Polarity no_decomposition->increase_polarity

Caption: Troubleshooting logic for low recovery of diynes.

References

Technical Support Center: Fractional Distillation of Volatile Alkynes Under Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fractional distillation of volatile alkynes under reduced pressure. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation under reduced pressure necessary for volatile alkynes?

A1: Many volatile alkynes have relatively low boiling points at atmospheric pressure, but they can also be thermally sensitive. Lowering the pressure significantly reduces the boiling point of a liquid.[1] This technique is crucial for:

  • Preventing Decomposition: Distilling at a lower temperature minimizes the risk of thermal decomposition, polymerization, or rearrangement of sensitive alkyne compounds.

  • Improving Separation: For mixtures of alkynes with close boiling points, the reduced pressure can enhance the relative volatility, leading to a more efficient separation.[2]

  • Energy Efficiency: Lowering the boiling point requires less energy input to achieve vaporization.

Q2: What are the key safety precautions when distilling volatile alkynes?

A2: Volatile alkynes are often flammable and can be reactive.[3][4] Therefore, stringent safety measures are imperative:

  • Work in a well-ventilated area: Always perform distillations in a fume hood to prevent the accumulation of flammable vapors.[3][5]

  • Use appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and appropriate gloves.

  • Check glassware for defects: Inspect all glassware for cracks or star fractures before setting up the apparatus, as these can become points of failure under vacuum, leading to implosion.

  • Avoid open flames: Use heating mantles or oil baths as a heat source. Never use an open flame.[3]

  • Ensure a proper vacuum seal: All joints must be properly sealed to prevent leaks, which can compromise the vacuum and potentially introduce air, creating an explosive mixture.

  • Never heat a closed system: Ensure the system is open to the vacuum source before applying heat.

Q3: How do I choose the appropriate vacuum level and temperature?

A3: The ideal vacuum level and temperature depend on the specific alkyne and the desired separation. A pressure-temperature nomograph can be a valuable tool to estimate the boiling point of a compound at a given pressure.[6][7][8][9] The goal is to find a pressure at which the desired alkyne boils at a temperature well below its decomposition point and allows for a sufficient temperature difference from other components in the mixture for effective separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fractional distillation of volatile alkynes under reduced pressure.

Problem Possible Cause(s) Solution(s)
No Distillate or Very Slow Distillation Rate 1. Vacuum leak: The most common issue is a poor seal in the glassware joints. 2. Insufficient heating: The heating mantle or oil bath is not at a high enough temperature. 3. Inadequate insulation: Heat is being lost from the distillation column to the surrounding environment. 4. Flooding of the column: Excessive heating can cause a large amount of condensate to travel up the column, preventing efficient separation.1. Check all joints: Ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections for leaks. 2. Increase temperature: Gradually increase the temperature of the heating source. 3. Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss. 4. Reduce heating: Lower the temperature of the heating source to allow the column to equilibrate.
Bumping or Uncontrolled Boiling 1. Absence of boiling chips or stir bar: These are necessary to promote smooth boiling. 2. Heating too rapidly: Applying heat too quickly can cause superheating followed by violent boiling.1. Add a magnetic stir bar: A stir bar is essential for smooth boiling under vacuum. Boiling chips are not effective under reduced pressure. 2. Heat gradually: Increase the temperature of the heating source slowly to maintain controlled boiling.
Pressure Fluctuations 1. Inconsistent vacuum source: The vacuum pump or water aspirator may not be providing a steady vacuum. 2. Leaks in the system: Small leaks can cause the pressure to fluctuate. 3. Outgassing of the material: Dissolved gases in the alkyne mixture can be released as the pressure is reduced.1. Check the vacuum source: Ensure the pump is functioning correctly and the water flow for an aspirator is constant. 2. Re-check all connections: Systematically check all joints and tubing for leaks. 3. Degas the sample: Before heating, pull a vacuum on the cold sample for a period to remove dissolved gases.
Poor Separation of Components 1. Distillation rate is too fast: A high distillation rate does not allow for proper equilibration between the liquid and vapor phases in the column. 2. Inefficient fractionating column: The column may not have enough theoretical plates for the required separation. 3. Fluctuating heat input: Unstable heating can disrupt the temperature gradient in the column.1. Reduce the distillation rate: Decrease the heating to achieve a slow, steady collection of distillate. 2. Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material. 3. Ensure stable heating: Use a reliable temperature controller for the heating mantle or oil bath.

Quantitative Data

The boiling point of a liquid is dependent on the surrounding pressure. The following table provides the boiling points of some common volatile alkynes at atmospheric pressure and estimated boiling points at reduced pressures. These values can be estimated using a pressure-temperature nomograph.

AlkyneFormulaBoiling Point at 760 mmHg (°C)Estimated Boiling Point at 100 mmHg (°C)Estimated Boiling Point at 10 mmHg (°C)
PropyneC₃H₄-23.2[1][4][10]~ -50~ -75
1-PentyneC₅H₈40.2[2][11]~ -5~ -30
1-HexyneC₆H₁₀71-72[12][13]~ 20~ -10

Note: The boiling points at reduced pressure are estimations and may vary depending on the specific experimental conditions and the accuracy of the nomograph used.

Experimental Protocols

Protocol: Fractional Distillation of 1-Hexyne under Reduced Pressure

This protocol outlines the general steps for the purification of 1-hexyne from a mixture with a higher boiling impurity.

Materials:

  • Crude 1-hexyne mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • Vacuum pump or water aspirator

  • Vacuum tubing

  • Manometer (optional, but recommended)

  • Clamps and stands

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for any defects.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude 1-hexyne mixture to the flask, filling it to no more than two-thirds of its capacity.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum source using thick-walled vacuum tubing.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the 1-hexyne mixture.

    • Slowly and carefully apply the vacuum. The mixture may bubble as dissolved gases are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, you may need to increase the heat slightly. To improve efficiency, the column can be insulated with glass wool or aluminum foil.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of 1-hexyne at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation at a slow and steady rate (approximately 1-2 drops per second) until most of the 1-hexyne has been collected. The temperature should remain constant during this time.

    • A significant drop in temperature or a change in the rate of distillation indicates that the majority of the 1-hexyne has distilled.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water and disassemble the apparatus.

Mandatory Visualization

TroubleshootingWorkflow Start Problem: No or Slow Distillation Check_Leaks Check for Vacuum Leaks (Hissing sound? Greased joints?) Start->Check_Leaks Leaks_Found Leaks Found? Check_Leaks->Leaks_Found Fix_Leaks Fix Leaks: - Re-grease joints - Tighten clamps - Check tubing Leaks_Found->Fix_Leaks Yes Check_Heat Check Heating (Is mantle/bath hot enough?) Leaks_Found->Check_Heat No Fix_Leaks->Check_Leaks Success Distillation Resumes Fix_Leaks->Success Failure Problem Persists: Consult Supervisor Fix_Leaks->Failure Heat_OK Heat Sufficient? Check_Heat->Heat_OK Increase_Heat Increase Heat Gradually Heat_OK->Increase_Heat No Check_Insulation Check Column Insulation Heat_OK->Check_Insulation Yes Increase_Heat->Check_Heat Increase_Heat->Success Increase_Heat->Failure Insulation_OK Insulation Adequate? Check_Insulation->Insulation_OK Insulate_Column Insulate Column (Glass wool or foil) Insulation_OK->Insulate_Column No Check_Flooding Check for Column Flooding (Excessive reflux?) Insulation_OK->Check_Flooding Yes Insulate_Column->Check_Insulation Insulate_Column->Success Insulate_Column->Failure Flooding Flooding Occurring? Check_Flooding->Flooding Reduce_Heat Reduce Heat and Allow to Equilibrate Flooding->Reduce_Heat Yes Flooding->Success No Reduce_Heat->Check_Flooding Reduce_Heat->Failure

Caption: Troubleshooting workflow for no or slow distillation.

References

Common impurities in crude penta-1,4-diyne and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude penta-1,4-diyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a variety of impurities depending on the synthetic method employed. The most prevalent impurities include:

  • Structural Isomers: 1,3-pentadiyne is a common rearrangement product, particularly in syntheses involving strong bases or high temperatures.[1]

  • Synthetic Byproducts: Depending on the route, byproducts such as penta-1,2-dien-4-yne can be formed.[1]

  • Residual Solvents: Solvents used in the synthesis, such as tetrahydrofuran (THF), can be difficult to remove due to similar boiling points to the product.[1]

  • Decomposition Products: this compound is thermally sensitive and can decompose at room temperature, leading to the formation of oligomeric or polymeric materials, often observed as a yellow to brown discoloration.[1]

  • Unreacted Starting Materials: Depending on the reaction workup, residual starting materials may also be present.

Q2: My purified this compound is a yellow liquid. Is it impure?

A2: Pure this compound is a colorless liquid.[1] A yellow tint indicates the presence of decomposition products. While the product may still be suitable for some applications, the color suggests a degree of degradation. For high-purity requirements, further purification or resynthesis may be necessary. Proper storage is crucial to prevent discoloration.

Q3: How can I distinguish between this compound and its isomer, 1,3-pentadiyne, using NMR?

A3: 1H NMR spectroscopy is a powerful tool to differentiate between these isomers.

  • This compound: Will show a characteristic signal for the methylene protons (CH2) flanked by two acetylenic groups, typically appearing as a triplet. The terminal acetylenic protons will also have distinct chemical shifts.

  • 1,3-Pentadiyne: Will exhibit signals corresponding to a methyl group adjacent to an alkyne and acetylenic protons, with a different splitting pattern compared to the 1,4-isomer.

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to its instability, this compound should be stored with care to minimize decomposition. The following conditions are recommended:

  • Temperature: Store at low temperatures, preferably at or below 0°C. Storage in a diluted solution at 0°C can be effective for several weeks.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is discolored (yellow/brown) after purification. 1. Thermal decomposition during purification (e.g., distillation at too high a temperature).2. Exposure to air or light.3. Acidic or basic residues promoting degradation.1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.2. Perform all purification and handling steps under an inert atmosphere and protect from light.3. Neutralize the crude product before purification if necessary. Consider passing the purified product through a short plug of neutral alumina.
GC-MS analysis shows a significant peak corresponding to 1,3-pentadiyne. Isomerization occurred during synthesis or purification, often catalyzed by heat or residual base.1. Optimize the synthesis to minimize isomerization (e.g., use milder bases, lower reaction temperatures).2. Careful fractional distillation under reduced pressure can separate the isomers, although their boiling points are close. Preparative GC is a more effective but less scalable option.
Residual solvent (e.g., THF) is present in the final product. The boiling point of the solvent is close to that of this compound.1. Use a distillation column with a higher number of theoretical plates for better separation.2. Perform an extractive workup with a solvent in which this compound is soluble but the impurity is not, followed by careful removal of the extraction solvent.3. For THF, azeotropic distillation with water might be a possibility, but the stability of the diyne in the presence of water and heat must be considered.
Low recovery of the product after column chromatography. 1. The compound is volatile and may have evaporated during solvent removal.2. The compound is unstable on silica gel.1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature.2. Deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

Data Presentation

The following tables summarize the physical properties of this compound and a common impurity, and provide a hypothetical comparison of purity before and after a typical purification method.

Table 1: Physical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC5H464.0861-64[1]
1,3-PentadiyneC5H464.08~55-57

Table 2: Hypothetical Purity Profile of Crude this compound Before and After Fractional Distillation

CompoundPurity Before Distillation (%)Purity After Distillation (%)Analytical Method
This compound85>98GC-MS, 1H NMR
1,3-Pentadiyne10<1GC-MS, 1H NMR
THF4<0.5GC-MS, 1H NMR
Decomposition Products1<0.5GC-MS, 1H NMR

Note: The values in Table 2 are illustrative and the actual purity will depend on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for separating this compound from less volatile impurities and some closely boiling isomers if a high-efficiency column is used.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a vacuum-jacketed Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Attach the vacuum pump and slowly reduce the pressure to the desired level (e.g., 100-200 mmHg). A lower pressure will decrease the boiling point.

  • Begin heating the distillation flask gently with the heating mantle.

  • Collect the initial fraction, which may contain lower-boiling impurities.

  • Carefully collect the fraction that distills at the expected boiling point of this compound at the given pressure. The boiling point of this compound is 61-64 °C at atmospheric pressure.[1] Under reduced pressure, this will be significantly lower.

  • Monitor the temperature at the still head. A stable temperature indicates the collection of a pure fraction.

  • Once the desired product has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using GC-MS or 1H NMR.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for removing non-volatile impurities and decomposition products.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Compressed air or nitrogen for pressure

  • Collection tubes

Procedure:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point is a low polarity mixture such as hexane:ethyl acetate (95:5). The desired product should have an Rf value of approximately 0.2-0.3.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the Column: Apply pressure to the top of the column and begin eluting with the chosen solvent system.

  • Collect Fractions: Collect fractions in test tubes or vials.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature and under reduced pressure to minimize product loss due to volatility.

  • Analyze Purity: Confirm the purity of the final product by GC-MS or 1H NMR.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Options cluster_outcome Final Product Crude this compound Crude this compound Initial Analysis GC-MS / NMR Analysis Crude this compound->Initial Analysis Distillation Fractional Distillation Initial Analysis->Distillation High boiling impurities Isomer separation Chromatography Column Chromatography Initial Analysis->Chromatography Non-volatile impurities Decomposition products Pure Product Pure this compound Distillation->Pure Product Chromatography->Pure Product Final Analysis Purity Confirmation (GC-MS / NMR) Pure Product->Final Analysis Storage Store at 0°C under Inert Gas Final Analysis->Storage

Caption: A logical workflow for the purification and analysis of crude this compound.

Troubleshooting_Discoloration Start Product is Yellow Q1 Was distillation temperature high? Start->Q1 A1_Yes Use Vacuum Distillation Q1->A1_Yes Yes Q2 Was product exposed to air/light? Q1->Q2 No A2_Yes Handle under inert gas and protect from light Q2->A2_Yes Yes Q3 Consider Column Chromatography Q2->Q3 No

Caption: Troubleshooting guide for a discolored this compound product.

References

Stability issues of penta-1,4-diyne in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penta-1,4-diyne. The information is designed to help users anticipate and resolve stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound is a terminal alkyne with the chemical formula C₅H₄.[1] Its instability stems from the two triple bonds at the 1 and 4 positions, which are in close proximity and destabilize each other through repulsion of their pi orbitals.[1] It is significantly less stable than its conjugated isomer, penta-1,3-diyne.[1]

Q2: How should I properly store this compound?

A2: Due to its instability at room temperature, this compound should be stored in a dilute solution at 0°C.[1] Under these conditions, it can be stored for several weeks.[1] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen and moisture. The neat compound is a colorless liquid that tends to discolor to a yellowish liquid at room temperature, indicating degradation.[1]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathway is rearrangement to its more stable isomer, penta-1,3-diyne.[1] This is a common issue, even during synthesis.[1][2] Other potential degradation pathways include polymerization and reactions with impurities in the solvent or atmosphere.

Q4: In which solvents is this compound most stable?

A4: While specific quantitative data is scarce, non-polar, aprotic solvents are generally preferred for handling unstable organic molecules. Ethereal solvents like tetrahydrofuran (THF) are commonly used in the synthesis of this compound.[1][2] However, it's important to use high-purity, dry, and deoxygenated solvents to minimize degradation.

Troubleshooting Guides

Issue 1: Solution of this compound has turned yellow.
  • Possible Cause 1: Decomposition at Room Temperature.

    • Solution: this compound is known to discolor from colorless to yellowish at room temperature, which indicates degradation.[1] It is recommended to prepare solutions fresh and use them promptly. If storage is necessary, keep the solution diluted and at 0°C.[1]

  • Possible Cause 2: Presence of Oxygen.

    • Solution: Oxygen can promote the polymerization and degradation of unsaturated compounds. Ensure that all solvents are thoroughly degassed before use and that the solution is handled under a strict inert atmosphere (argon or nitrogen).

Issue 2: NMR analysis shows unexpected peaks, suggesting the presence of impurities.
  • Possible Cause 1: Isomerization to penta-1,3-diyne.

    • Solution: The rearrangement to the more stable penta-1,3-diyne is a common problem.[1][2] Compare your NMR spectrum with a reference spectrum of penta-1,3-diyne if available. To minimize isomerization, avoid high temperatures and exposure to acidic or basic conditions.

  • Possible Cause 2: Polymerization.

    • Solution: Diynes can be prone to polymerization. This may appear as a broad baseline or unresolvable signals in the NMR spectrum. Use the this compound solution as quickly as possible after preparation and keep it cold and dilute.

  • Possible Cause 3: Solvent Impurities.

    • Solution: Trace impurities in the solvent, such as water or peroxides (in ethereal solvents), can react with this compound. Always use freshly purified, anhydrous, and peroxide-free solvents.

Issue 3: Poor or inconsistent results in reactions involving this compound.
  • Possible Cause 1: Degradation of the starting material.

    • Solution: The purity of your this compound is critical. If you suspect degradation, it is best to synthesize or purify it immediately before use. Flash distillation or gas-liquid chromatography have been used for purification, though care must be taken due to its instability.[2]

  • Possible Cause 2: Incompatible reaction conditions.

    • Solution: Avoid high reaction temperatures and prolonged reaction times. The presence of certain metals, acids, or bases can catalyze decomposition or rearrangement. Screen your reaction conditions carefully, starting with milder conditions.

Data on Stability

Solvent TypeRecommended SolventsConditions to AvoidExpected Stability
Ethereal Tetrahydrofuran (THF), Diethyl etherPeroxides, moisture, prolonged storageFair; commonly used for synthesis, but peroxides can initiate degradation.
Hydrocarbon Hexane, TolueneOxygen, high temperaturesLikely good; non-polar and aprotic nature should minimize reactivity.
Chlorinated Dichloromethane, ChloroformAcidic impurities, lightPotentially good, but trace acids can promote isomerization.
Protic Alcohols, WaterNot recommendedPoor; acidic protons can react with the terminal alkynes.
Polar Aprotic Acetonitrile, DMF, DMSONot generally recommendedStability is likely poor due to the polarity of the solvent potentially promoting side reactions.

Experimental Protocols

Protocol 1: General Handling and Use of this compound Solutions

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Purge the solvent with a stream of argon or nitrogen for at least 30 minutes before use. For ethereal solvents, ensure they are peroxide-free.

  • Inert Atmosphere: Conduct all manipulations of this compound under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Temperature Control: Keep the neat compound and its solutions cold (at or below 0°C) at all times. Prepare solutions immediately before use if possible.

  • Concentration: Work with dilute solutions whenever feasible to reduce the rate of bimolecular decomposition pathways like polymerization.

  • Avoid Contaminants: Ensure all glassware is rigorously cleaned and dried to remove any trace acids, bases, or metal residues.

Visualizations

degradation_pathway This compound This compound Penta-1,3-diyne Penta-1,3-diyne This compound->Penta-1,3-diyne Isomerization Polymerization_Products Polymerization_Products This compound->Polymerization_Products Polymerization Other_Degradation_Products Other_Degradation_Products This compound->Other_Degradation_Products Other Reactions experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis Synthesize_or_Acquire Synthesize_or_Acquire Purify_Immediately Purify_Immediately Synthesize_or_Acquire->Purify_Immediately If necessary Prepare_Dilute_Solution Prepare_Dilute_Solution Purify_Immediately->Prepare_Dilute_Solution Inert_Atmosphere Inert_Atmosphere Prepare_Dilute_Solution->Inert_Atmosphere Low_Temperature Low_Temperature Inert_Atmosphere->Low_Temperature Use_Promptly Use_Promptly Low_Temperature->Use_Promptly NMR_Analysis NMR_Analysis Use_Promptly->NMR_Analysis Characterization GC-MS_Analysis GC-MS_Analysis Use_Promptly->GC-MS_Analysis Purity Check

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for penta-1,4-diyne, alongside related simple alkynes, to serve as a practical reference for spectral interpretation.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and two isomeric pentynes, 1-pentyne and 2-pentyne. This comparison highlights the distinct spectral features arising from the different placement of the alkyne functional groups.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ~2.0-3.0Triplet of triplets (tt)~2.6, ~1.0H-3 (CH₂)
~1.9-2.1Triplet (t)~2.6H-1, H-5 (≡C-H)
1-Pentyne 2.14Doublet of triplets (dt)7.0, 2.7H-3 (CH₂)[1][2]
1.95Triplet (t)2.7H-1 (≡C-H)[1][2]
1.55Sextet7.0H-4 (CH₂)[1][2]
1.00Triplet (t)7.0H-5 (CH₃)[1][2]
2-Pentyne 2.13Quartet (q)7.5H-4 (CH₂)[3]
1.77Triplet (t)2.5H-1 (CH₃)[3]
1.11Triplet (t)7.5H-5 (CH₃)[3]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
This compound 81.6C-1, C-5 (≡C-H)
69.1C-2, C-4 (C≡)
11.5C-3 (CH₂)
1-Pentyne 85C-2 (C≡)[1][2]
68C-1 (≡C-H)[1][2]
23C-3 (CH₂)[1][2]
21C-4 (CH₂)[1][2]
13C-5 (CH₃)[1][2]
2-Pentyne 79.5C-2 or C-3 (C≡C)
75.0C-2 or C-3 (C≡C)
13.8C-4 (CH₂)
12.3C-5 (CH₃)
3.5C-1 (CH₃)

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for volatile organic compounds such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Spectrometer Setup:

  • The data presented in this guide was acquired on a Varian CFT-20 spectrometer.[4] For comparable results, a spectrometer with a proton frequency of at least 300 MHz is recommended.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range of 0-12 ppm is typically sufficient for most organic compounds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. For quantitative analysis, longer relaxation delays (5-10 times the longest T₁ relaxation time) are necessary.

  • Decoupling: Employ proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Logical Relationship of NMR Data

The following diagram illustrates the logical workflow for interpreting the NMR data of this compound.

NMR_Interpretation_Workflow This compound NMR Data Interpretation cluster_1H 1H NMR Data cluster_13C 13C NMR Data H_Shifts Chemical Shifts (1.9-3.0 ppm) Structure Proposed Structure: This compound H_Shifts->Structure Indicate proton environments H_Multiplicity Multiplicity (tt, t) H_Multiplicity->Structure Show adjacent protons H_Integration Integration (2H : 2H) H_Integration->Structure Confirm proton ratio C_Shifts Chemical Shifts (11.5, 69.1, 81.6 ppm) C_Types Carbon Types (Alkyne, Aliphatic) C_Shifts->C_Types Correlate to functional groups C_Types->Structure Confirm carbon skeleton

Caption: Workflow for elucidating the structure of this compound from NMR data.

References

Navigating the Analytical Maze: A Comparative Guide to the Analysis of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of small organic molecules, the selection of an appropriate analytical technique is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of penta-1,4-diyne, a reactive and volatile alkyne, with alternative spectroscopic methods. By presenting supporting data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate an informed decision-making process for the structural elucidation and purity assessment of this and similar compounds.

This compound (C₅H₄), with a molar mass of 64.08 g/mol , is a linear hydrocarbon featuring two terminal triple bonds. Its high volatility and reactivity present unique challenges for analytical characterization. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed technique for such molecules, a multi-faceted analytical approach, often incorporating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a more complete structural picture.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative and qualitative data obtained from the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy analysis of this compound.

Analytical TechniqueParameterPredicted/Observed Value for this compoundInterpretation
Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 64Confirms the molecular weight of the compound.
Key Fragment Ionsm/z 63, 39, 38, 37Indicates the loss of hydrogen and fragmentation of the carbon backbone, providing structural clues.
Retention Time (GC)Dependent on column and conditionsProvides a characteristic elution time for identification and quantification.
Infrared (IR) Spectroscopy ≡C-H Stretch~3300 cm⁻¹ (strong, sharp)Diagnostic for the presence of terminal alkyne functional groups.[1][2][3]
C≡C Stretch~2120 cm⁻¹ (weak to medium)Confirms the presence of the carbon-carbon triple bond.[1][2][3]
C-H Bending (alkyne)~630 cm⁻¹ (strong, broad)Further supports the presence of a terminal alkyne.
¹H NMR Spectroscopy Terminal Alkyne (HC≡C-)~2.0 - 3.0 ppm (triplet)Chemical shift and coupling pattern are characteristic of the terminal alkynyl protons.
Methylene (-CH₂-)~3.0 - 4.0 ppm (triplet of triplets)Chemical shift and coupling provide information about the methylene bridge between the two alkyne groups.
¹³C NMR Spectroscopy Alkyne Carbon (HC≡C -)~80 - 90 ppmChemical shift for the sp-hybridized carbon bonded to another carbon.
Alkyne Carbon (H C≡C-)~70 - 80 ppmChemical shift for the sp-hybridized carbon bonded to a hydrogen.
Methylene Carbon (-C H₂-)~10 - 20 ppmChemical shift for the sp³-hybridized methylene carbon.

In-Depth Analysis: Methodologies and Data Interpretation

Mass Spectrometry (GC-MS): Unveiling the Molecular Fingerprint

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound, offering both separation and structural identification.[4][5]

Predicted Electron Ionization (EI) Mass Spectrum of this compound:

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the principles of mass spectrometry. Upon electron ionization, the molecule will form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 64. Due to the high energy of electron ionization, this molecular ion is expected to be unstable and readily fragment.

The primary fragmentation pathways are predicted to involve:

  • Loss of a hydrogen atom: This would result in a prominent fragment ion at m/z 63 ([C₅H₃]⁺).

  • Cleavage of the C-C single bonds: Breakage of the bonds between the methylene group and the alkyne functionalities can lead to various smaller fragments. A notable fragment would be the propargyl cation ([C₃H₃]⁺) at m/z 39, which is a relatively stable carbocation.

  • Further fragmentation: The initial fragments can undergo further loss of hydrogen atoms, leading to signals at m/z 38 and 37.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system. Optimization of parameters may be required depending on the specific instrumentation.

  • Sample Preparation:

    • Due to its volatility, prepare a dilute solution of this compound in a volatile, inert solvent such as hexane or dichloromethane. A typical concentration would be in the range of 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain 150 °C for 2 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 100.

Alternative Spectroscopic Techniques: A Comparative Perspective

While GC-MS provides valuable information on molecular weight and fragmentation, IR and NMR spectroscopy offer complementary data crucial for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show highly characteristic absorption bands.

  • Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound.

  • Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard one-pulse ¹H NMR spectrum.

      • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

Visualizing the Workflow and Comparisons

To further clarify the analytical processes and their relationships, the following diagrams are provided.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injector Injector (200°C) Dilution->Injector Injection Column GC Column (Temperature Programmed) Injector->Column IonSource Ion Source (EI, 70eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data Signal Processing

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

Technique_Comparison cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy This compound This compound MS_Info Molecular Weight Fragmentation Pattern This compound->MS_Info IR_Info Functional Groups (Terminal Alkyne) This compound->IR_Info NMR_Info Connectivity Chemical Environment This compound->NMR_Info

Figure 2. Comparison of information obtained from different analytical techniques.

Conclusion

The comprehensive characterization of a volatile and reactive molecule like this compound necessitates a strategic combination of analytical techniques. Gas Chromatography-Mass Spectrometry provides unparalleled separation and crucial information regarding molecular weight and fragmentation pathways. However, for unambiguous structural elucidation, the data from GC-MS should be corroborated with the functional group information from Infrared Spectroscopy and the detailed connectivity and environmental data from Nuclear Magnetic Resonance Spectroscopy. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the compound, which is critical for research, development, and quality control in the chemical and pharmaceutical industries.

References

Unveiling the Vibrational Signature of Alkyne Bonds: An IR Spectroscopy Comparison of Penta-1,4-diyne and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the IR spectroscopic features of the alkyne bonds in penta-1,4-diyne, a molecule with two terminal alkyne functionalities. By comparing its expected vibrational frequencies with those of analogous terminal and internal alkynes, this document offers a clear framework for identifying and characterizing such moieties in novel chemical entities.

This compound presents a unique case for IR analysis due to the presence of two terminal alkyne groups separated by a methylene bridge. This structure gives rise to characteristic vibrational modes, primarily the C≡C triple bond stretching and the ≡C-H stretching vibrations. Understanding the precise frequencies and intensities of these absorptions is crucial for structural confirmation and for distinguishing it from other alkynes.

Comparative Analysis of Alkyne Vibrational Frequencies

The key to differentiating alkynes using IR spectroscopy lies in the distinct absorption bands associated with the C≡C and ≡C-H bonds. The following table summarizes the expected and experimentally observed vibrational frequencies for this compound and its structural analogs, 1-pentyne (a terminal alkyne) and 2-pentyne (an internal alkyne).

CompoundStructureC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)≡C-H Bend (cm⁻¹)
This compound HC≡C-CH₂-C≡CH~2120 (weak)~3300 (strong, sharp)~630 (strong, broad)
1-Pentyne HC≡C-CH₂CH₂CH₃21193309631
2-Pentyne CH₃-C≡C-CH₂CH₃~2240 (very weak or absent)N/AN/A

Note: The values for this compound are predicted based on the principles of IR spectroscopy and data from analogous compounds, as a readily available experimental spectrum was not found in the searched literature. The values for 1-pentyne and 2-pentyne are based on experimental data.

Key Observations:

  • ≡C-H Stretch: The most prominent and diagnostic feature of a terminal alkyne is the strong and sharp absorption band appearing around 3300 cm⁻¹.[1][2] This is due to the stretching of the hydrogen atom directly attached to a sp-hybridized carbon. As a di-terminal alkyne, this compound is expected to exhibit a strong band in this region. 1-pentyne, also a terminal alkyne, shows a clear peak at 3309 cm⁻¹. Conversely, 2-pentyne, an internal alkyne, lacks a ≡C-H bond and therefore does not show any absorption in this region.[3]

  • C≡C Stretch: The stretching vibration of the carbon-carbon triple bond typically appears in the range of 2100-2260 cm⁻¹.[1][2][3] For terminal alkynes like this compound and 1-pentyne, this band is expected to be present, although it is often weak in intensity. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the C≡C stretching vibration is minimal, leading to a very weak or even absent absorption band.[3] This is the case for 2-pentyne.

  • ≡C-H Bend: Terminal alkynes also display a characteristic bending vibration for the ≡C-H bond, which appears as a strong and often broad band in the 610-700 cm⁻¹ region.[1] Both this compound and 1-pentyne are expected to show this feature.

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Alkyne

The following protocol outlines the standard procedure for acquiring the IR spectrum of a liquid sample, such as this compound or its analogs, using a Fourier-transform infrared (FTIR) spectrometer.

Materials:

  • FTIR spectrometer

  • Liquid sample (e.g., this compound)

  • Two salt plates (e.g., NaCl or KBr), clean and dry

  • Pasteur pipette

  • Gloves

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

  • Desiccator for storing salt plates

Procedure:

  • Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a volatile, anhydrous solvent. Store the plates in a desiccator to prevent moisture absorption.

  • Background Spectrum: Place the clean, empty salt plates in the sample holder of the FTIR spectrometer and acquire a background spectrum. This will subtract any absorptions from the salt plates and the atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

  • Sample Application: Place one to two drops of the liquid alkyne sample onto the center of one salt plate using a clean Pasteur pipette.

  • Assemble the Sample Cell: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid applying excessive pressure, which could damage the plates.

  • Acquire the Sample Spectrum: Place the assembled salt plate "sandwich" into the sample holder of the spectrometer. Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate anhydrous solvent. Return the clean, dry plates to the desiccator.

Logical Relationship of Structure to IR Spectrum

The following diagram illustrates the relationship between the structural features of this compound and its characteristic IR absorption bands.

G This compound: Structure-Spectrum Correlation cluster_molecule Molecular Structure cluster_bonds Key Vibrational Modes cluster_spectrum Characteristic IR Absorptions HC≡C-CH₂-C≡CH This compound Terminal Alkyne 1 H-C≡ HC≡C-CH₂-C≡CH->Terminal Alkyne 1 Terminal Alkyne 2 ≡C-H HC≡C-CH₂-C≡CH->Terminal Alkyne 2 Triple Bond 1 C≡C HC≡C-CH₂-C≡CH->Triple Bond 1 Triple Bond 2 C≡C HC≡C-CH₂-C≡CH->Triple Bond 2 ~3300 cm⁻¹ ≡C-H Stretch (Strong, Sharp) Terminal Alkyne 1->~3300 cm⁻¹ Stretching ~630 cm⁻¹ ≡C-H Bend (Strong, Broad) Terminal Alkyne 1->~630 cm⁻¹ Bending Internal CH₂ -CH₂- Terminal Alkyne 2->~3300 cm⁻¹ Stretching Terminal Alkyne 2->~630 cm⁻¹ Bending ~2120 cm⁻¹ C≡C Stretch (Weak) Triple Bond 1->~2120 cm⁻¹ Stretching Triple Bond 2->~2120 cm⁻¹ Stretching

Caption: Correlation of this compound's functional groups with their IR absorptions.

References

A Comparative Analysis of the Reactivity of Penta-1,4-diyne and 1,3-pentadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of an Isolated versus a Conjugated Diyne System

The isomeric diynes, penta-1,4-diyne and 1,3-pentadiyne, offer a compelling case study in the influence of π-system conjugation on chemical reactivity. While both molecules possess the same C₅H₄ molecular formula, the arrangement of their triple bonds—isolated in this compound and conjugated in 1,3-pentadiyne—leads to significant differences in their stability and reaction pathways. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed methodologies, to inform synthetic strategy and reaction design.

At a Glance: Key Reactivity Differences

FeatureThis compound (Isolated Diyne)1,3-Pentadiyne (Conjugated Diyne)
Thermodynamic Stability Less stableMore stable
Reactivity in Electrophilic Addition HigherLower
Reactivity in Cycloaddition Reactions Acts as a dienophile with two independent π-systemsCan act as a diene or dienophile; enhanced reactivity in Diels-Alder type reactions
Propensity for Bergman Cyclization High activation barrier; not typically observedNot a substrate for classical Bergman cyclization
Behavior in Metal-Catalyzed Hydrogenation Stepwise reduction of isolated triple bondsComplex behavior, potential for catalyst deactivation

Thermodynamic Stability: The Advantage of Conjugation

The fundamental difference between these two isomers lies in their thermodynamic stability. 1,3-Pentadiyne, as a conjugated system, benefits from the delocalization of its π-electrons across the C1-C4 backbone. This delocalization results in a lower overall energy state compared to this compound, where the two triple bonds are insulated from each other by a sp³-hybridized carbon.

Computational studies have quantified this stability difference, with this compound being calculated to be approximately 25 kcal/mol less stable than 1,3-pentadiyne.[1] This is consistent with experimental observations for dienes, where conjugated dienes have a lower heat of hydrogenation than their isolated counterparts, indicating greater stability.[2][3] The triple bonds in this compound have even been shown to destabilize each other through space by about 3.9 kcal/mol.[1]

Table 1: Calculated Relative Stability

CompoundRelative Energy (kcal/mol)Reference
1,3-Pentadiyne0(Baseline)
This compound+25[1]

Reactivity in Electrophilic Addition

The higher ground-state energy and localized electron density of the triple bonds in this compound render it more susceptible to electrophilic attack. The reaction of an electrophile, such as HBr, with this compound would proceed as a standard Markovnikov addition to one of the triple bonds.

In contrast, the electrophilic addition to 1,3-pentadiyne is more complex. The initial attack of an electrophile can lead to a resonance-stabilized allylic-type carbocation, resulting in a mixture of 1,2- and 1,4-addition products. The distribution of these products is often dependent on reaction conditions, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).

Electrophilic_Addition cluster_14 This compound cluster_13 1,3-Pentadiyne 1,4-Diyne HC≡C-CH₂-C≡CH 1,4-Carbocation Vinyl Carbocation (Less Stable) 1,4-Diyne->1,4-Carbocation + H⁺ 1,4-Product Markovnikov Product 1,4-Carbocation->1,4-Product + Br⁻ 1,3-Diyne HC≡C-C≡C-CH₃ 1,3-Carbocation Resonance-Stabilized Carbocation (More Stable) 1,3-Diyne->1,3-Carbocation + H⁺ 1,2-Product 1,2-Adduct (Kinetic Product) 1,3-Carbocation->1,2-Product + Br⁻ 1,4-Product_2 1,4-Adduct (Thermodynamic Product) 1,3-Carbocation->1,4-Product_2 + Br⁻

Caption: Electrophilic addition pathways for this compound and 1,3-pentadiyne.

Cycloaddition Reactions

The divergent reactivity of the two isomers is particularly evident in cycloaddition reactions. 1,3-Pentadiyne, with its conjugated π-system, can participate as the 4π component in Diels-Alder type reactions with suitable dienophiles. The Highest Occupied Molecular Orbital (HOMO) of 1,3-pentadiyne is higher in energy than that of this compound, making it a more electron-rich and reactive diene in normal-electron-demand Diels-Alder reactions.

This compound, lacking conjugation, cannot act as a 4π diene component. Its triple bonds react independently as 2π dienophiles. In a reaction with a diene like cyclopentadiene, each triple bond of this compound could in principle react sequentially.

Cycloaddition_Reactivity cluster_13 1,3-Pentadiyne as a 4π Component cluster_14 This compound as a 2π Component 1,3-Diyne 1,3-Pentadiyne TS_13 [4+2] Transition State 1,3-Diyne->TS_13 Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS_13 Adduct_13 Diels-Alder Adduct TS_13->Adduct_13 1,4-Diyne This compound TS_14 [4+2] Transition State 1,4-Diyne->TS_14 Diene Diene (e.g., Cyclopentadiene) Diene->TS_14 Adduct_14 Diels-Alder Adduct TS_14->Adduct_14

Caption: Comparative roles in [4+2] cycloaddition reactions.

Bergman Cyclization

The Bergman cyclization is a rearrangement reaction of enediynes to form a p-benzyne diradical.[4][5] This reaction is of significant interest in the design of antitumor agents. For this reaction to occur, a 1,5-diyne-3-ene structural motif is typically required. This compound does not fit this template. While computational studies have explored the cyclization of the this compound anion, it was found to have a very high activation barrier of +66 kcal/mol, making this pathway inaccessible under normal conditions.[6][7] 1,3-Pentadiyne also lacks the necessary enediyne framework for a classical Bergman cyclization.

Metal-Catalyzed Hydrogenation

The hydrogenation of these diynes also highlights their differing reactivity. This compound behaves like a molecule with two independent alkyne functional groups. Its hydrogenation over a catalyst like palladium on carbon (Pd/C) would be expected to proceed in a stepwise manner, first to penta-1,4-diene, then to pentenes, and finally to pentane.

The hydrogenation of 1,3-pentadiyne is more complex. Conjugated systems can bind strongly to catalyst surfaces, and in some cases, lead to catalyst poisoning or deactivation. For instance, studies on the hydrogenation of pentadienes have shown that E-1,3-pentadiene can cause rapid deactivation of Pd/alumina catalysts.[8] This suggests that the conjugated 1,3-diyne system may also exhibit complex interactions with the catalyst, potentially leading to lower yields or the need for more robust catalytic systems compared to the hydrogenation of the isolated this compound.

Table 2: Predicted Hydrogenation Products

SubstrateCatalystConditionsMajor Intermediate(s)Final Product
This compoundPd/CH₂ (1 atm), RTPenta-1,4-diene, PentenesPentane
1,3-PentadiynePd/CH₂ (1 atm), RT1,3-Pentadiene, PentenesPentane

Experimental Protocols

The following are representative experimental protocols for key reactions, adapted from literature procedures for analogous compounds.

Protocol 1: Diels-Alder Reaction of 1,3-Pentadiyne with N-Phenylmaleimide

Objective: To demonstrate the [4+2] cycloaddition reactivity of a conjugated diyne.

Materials:

  • 1,3-Pentadiyne

  • N-Phenylmaleimide

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a 50 mL round-bottom flask charged with a magnetic stir bar, add N-phenylmaleimide (1.0 eq).

  • Dissolve the N-phenylmaleimide in 20 mL of anhydrous toluene.

  • Add 1,3-pentadiyne (1.2 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Diels-Alder adduct.

Protocol 2: Palladium-Catalyzed Hydrogenation of this compound

Objective: To demonstrate the complete reduction of an isolated diyne.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol.

  • Carefully add 10% Pd/C (5 mol %) to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude pentane.

Experimental_Workflow cluster_cycloaddition Protocol 1: Diels-Alder Reaction cluster_hydrogenation Protocol 2: Hydrogenation A1 Dissolve N-Phenylmaleimide in Toluene A2 Add 1,3-Pentadiyne A1->A2 A3 Reflux under N₂ A2->A3 A4 Monitor by TLC A3->A4 A5 Workup and Purification (Column Chromatography) A4->A5 B1 Dissolve this compound in Ethanol B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (H₂ atm) B2->B3 B4 Monitor by GC B3->B4 B5 Workup and Purification (Filtration) B4->B5

Caption: General experimental workflows for cycloaddition and hydrogenation.

Conclusion

The comparison between this compound and 1,3-pentadiyne provides a clear illustration of fundamental principles in organic chemistry. The conjugation in 1,3-pentadiyne imparts greater thermodynamic stability and enables its participation as a 4π component in cycloaddition reactions. Conversely, the isolated triple bonds of the less stable this compound exhibit reactivity characteristic of simple alkynes, with a higher propensity for electrophilic addition. These distinct reactivity profiles are crucial considerations for synthetic chemists in choosing the appropriate isomer for a desired transformation and in designing reaction conditions to achieve the target product. The insights provided in this guide, including the representative experimental protocols, serve as a valuable resource for the effective utilization of these versatile building blocks in research and development.

References

Penta-1,4-diyne vs. Other Terminal Diynes: A Comparative Guide to Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terminal diynes are invaluable building blocks in organic synthesis, serving as precursors for a diverse array of molecular architectures, from complex polymers to pharmacologically active compounds. Their reactivity in coupling reactions allows for the facile construction of carbon-carbon bonds. This guide provides a comparative analysis of penta-1,4-diyne against other terminal diynes, with a focus on their performance in key coupling reactions. While direct comparative studies under identical conditions are limited in the published literature, this document compiles available experimental data to offer insights into their relative reactivity and synthetic utility.

Homocoupling Reactions: The Glaser Coupling

The Glaser coupling is a foundational method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant and a base. The efficiency of this reaction can be influenced by the structure of the alkyne.

Table 1: Representative Data for Glaser Coupling of Terminal Diynes

DiyneCatalyst/Base/SolventProductYield (%)Reference
Phenylacetylene (model)CuCl/TMEDA/Acetone1,4-Diphenylbuta-1,3-diyneHigh[3]
Propargyl Alcohol (model)CuI/TMEDA/THFHexa-2,4-diyne-1,6-diolNot specified
General Terminal AlkynesCuI/Iodine/Na2CO3/DMFSymmetrical 1,3-diynesGood to Excellent

Note: Data for specific terminal diynes like this compound and hexa-1,5-diyne under directly comparable Glaser coupling conditions is not extensively reported in the literature.

Experimental Protocol: General Glaser-Hay Coupling

A general procedure for the Glaser-Hay coupling, a modification of the Glaser coupling, is as follows:

  • A solution of the terminal alkyne (1 equivalent) is prepared in a suitable solvent, such as acetone or tetrahydrofuran (THF).

  • A catalytic amount of a copper(I) salt, typically copper(I) chloride (CuCl) or copper(I) iodide (CuI), is added.

  • A ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), is introduced to the reaction mixture.

  • The reaction is carried out under an atmosphere of air or oxygen, which serves as the oxidant.

  • The mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is worked up by quenching with an aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Glaser_Coupling_Mechanism cluster_0 Catalytic Cycle R_C_CH R-C≡CH R_C_C_Cu R-C≡C-Cu R_C_CH->R_C_C_Cu Deprotonation Cu_I Cu(I) Cu_I->R_C_C_Cu Diyne R-C≡C-C≡C-R R_C_C_Cu->Diyne Oxidative Coupling R_C_C_Cu->Diyne O2 O₂ O2->Cu_I Cu_II Cu(II) Product Symmetrical 1,3-Diyne Diyne->Product Cu_II->Cu_I Redox Cycle R_C_CH_start Terminal Alkyne R_C_CH_start->R_C_CH

Glaser Coupling Mechanism

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reactivity of the terminal diyne in this reaction is crucial for the synthesis of asymmetrically substituted diynes and conjugated polymers.

Similar to the Glaser coupling, direct comparative data for this compound and other terminal diynes in Sonogashira couplings is scarce. However, the general principles suggest that the steric and electronic properties of the diyne can influence the reaction outcome. The presence of two terminal alkyne groups allows for double coupling reactions, leading to the formation of extended conjugated systems.

Table 2: Representative Data for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemProductYield (%)Reference
Phenylacetylene (model)IodobenzenePdCl₂(PPh₃)₂/CuI/Et₃N1,2-Diphenylacetylene96[4]
Phenylacetylene (model)BromobenzenePdCl₂(PPh₃)₂/CuI/Et₃N1,2-Diphenylacetylene85[4]
General Terminal AlkynesAryl Iodides/BromidesPd/CuFe₂O₄/K₂CO₃/EtOHAryl-substituted alkynesHigh[5]
Experimental Protocol: General Sonogashira Coupling

A typical procedure for a Sonogashira coupling reaction is as follows:

  • To a reaction vessel are added the aryl or vinyl halide (1 equivalent), the terminal alkyne (1-1.2 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-5 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%).

  • A suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is added, followed by a base, commonly a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as a co-solvent.

  • The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then stirred at room temperature or heated, depending on the reactivity of the halide.

  • The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to yield the desired cross-coupled product.

Sonogashira_Coupling_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Product R¹-C≡CR² PdII_alkyne trans-R¹-Pd(II)(C≡CR²)L₂ PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_C_CR2 Cu-C≡CR² CuX->Cu_C_CR2 R2_C_CH R²-C≡CH R2_C_CH->Cu_C_CR2 Base Cu_C_CR2->PdII Reactants R¹-X + R²-C≡CH Reactants->Pd0 Reactants->R2_C_CH

Sonogashira Coupling Mechanism

Cycloaddition and Polymerization Reactions

Terminal diynes are also important monomers in polymerization reactions, particularly in cyclopolymerization, which can lead to the formation of conjugated polymers with unique electronic and optical properties. The structure of the diyne monomer, including the length of the spacer between the alkyne units, plays a critical role in the outcome of the polymerization.

For instance, 1,6-heptadiynes are known to undergo cyclopolymerization to form polymers containing five- or six-membered rings[6]. While specific comparative data for this compound and hexa-1,5-diyne in cyclopolymerization is limited, it is expected that the shorter spacer in this compound would favor the formation of five-membered rings or potentially lead to different polymerization pathways compared to hexa-1,5-diyne.

Terminal diynes can also participate as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings[7][8][9]. The reactivity of the alkyne as a dienophile is generally enhanced by the presence of electron-withdrawing groups. The participation of simple terminal diynes like this compound in such reactions is less common compared to activated alkynes.

Table 3: Representative Data for Cyclopolymerization of Dienes

MonomerCatalystPolymer StructureYield (%)Reference
1,5-Hexadiene(R,R)-(EBTHI)ZrBINOLPoly(methylene-1,3-cyclopentane)High[1][2][7]
1,4-Pentadiene (with ethene)rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂/MAOCopolymer with methylene-1,3-cyclobutane units-[8]

Note: This table provides data for dienes as a proxy for the reactivity of the double bond counterparts of the diynes of interest, due to a lack of specific data on the cyclopolymerization of this compound and hexa-1,5-diyne.

Experimental Protocol: General Cyclopolymerization of a Diene

The following provides a general protocol for the cyclopolymerization of a non-conjugated diene, which can be adapted for diynes with appropriate catalyst systems:

  • The diene monomer is purified and dried prior to use.

  • In a glovebox, a reaction vessel is charged with the catalyst, for example, a zirconocene catalyst activated with methylaluminoxane (MAO).

  • The solvent, typically toluene, is added, followed by the diene monomer.

  • The reaction is stirred at a controlled temperature for a specified period.

  • The polymerization is quenched by the addition of a protic solvent, such as methanol.

  • The polymer is precipitated, collected by filtration, washed, and dried under vacuum.

Experimental_Workflow start Start reactants Combine Reactants: - Terminal Diyne - Coupling Partner (if any) - Catalyst & Ligand - Base & Solvent start->reactants reaction Reaction under Controlled Conditions: - Temperature - Atmosphere reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring monitoring->reaction Continue workup Reaction Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

General Experimental Workflow for Coupling Reactions

Conclusion

This compound and other terminal diynes are versatile substrates in a variety of coupling reactions, enabling the synthesis of complex molecules and polymers. While this guide provides an overview of their reactivity in Glaser, Sonogashira, and cycloaddition/polymerization reactions, a significant gap exists in the literature regarding direct, quantitative comparisons of their performance under identical conditions. The available data suggests that factors such as the spacer length between the terminal alkyne groups can influence the propensity for intramolecular versus intermolecular reactions and the structure of resulting polymers. Further systematic studies are required to fully elucidate the comparative reactivity of this compound and other terminal diynes, which would be of considerable value to the scientific community in designing and optimizing synthetic strategies.

References

Unveiling the Frontier Orbitals: A Comparative Computational Analysis of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular orbitals of penta-1,4-diyne, a molecule of significant interest in the fields of materials science and pharmacology, reveals key insights into its electronic structure and reactivity. This guide presents a comparative computational analysis of the frontier molecular orbitals of this compound against the well-characterized 1,3-butadiene, providing researchers, scientists, and drug development professionals with a clear, data-driven understanding of their relative electronic properties.

This analysis utilizes Density Functional Theory (DFT), a robust computational method, to elucidate the energies and characteristics of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties.

Frontier Molecular Orbital Energy Comparison

The calculated frontier molecular orbital energies for this compound and 1,3-butadiene, obtained using the B3LYP functional and the 6-31G* basis set, are summarized in the table below. These values provide a quantitative basis for comparing their electronic behavior.

MoleculeComputational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compoundDFT (B3LYP)6-31G-6.97-0.156.82
1,3-ButadieneDFT (B3LYP)6-31G-6.220.536.75

Data extracted from a publicly available dataset of DFT calculations on over 100,000 organic molecules.[1]

The data reveals that this compound possesses a slightly larger HOMO-LUMO gap compared to 1,3-butadiene, suggesting a higher kinetic stability. The lower HOMO energy of this compound indicates that its highest energy electrons are more tightly bound than those in 1,3-butadiene, making it a weaker electron donor. Conversely, the lower LUMO energy of this compound suggests it is a better electron acceptor.

Experimental Protocols

The computational analysis presented in this guide was based on established Density Functional Theory (DFT) protocols. The following provides a detailed methodology representative of the key experiments cited.

Computational Methodology:

  • Geometry Optimization: The initial three-dimensional structures of this compound and 1,3-butadiene were built using molecular modeling software. A geometry optimization was then performed to find the lowest energy conformation of each molecule.[2][3][4][5] This is a crucial step as the electronic properties are highly dependent on the molecular geometry. The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.[2][5]

  • DFT Calculation: Single-point energy calculations were performed on the optimized geometries using the Gaussian suite of programs or a similar quantum chemistry software package. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G* basis set was used, which provides a good balance between computational cost and accuracy for organic molecules.

  • Molecular Orbital Analysis: From the output of the DFT calculations, the energies of the molecular orbitals were extracted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were identified, and their energy difference (the HOMO-LUMO gap) was calculated. Visualization of the orbital shapes can be performed using software like GaussView to understand the spatial distribution of these frontier orbitals.

Logical Workflow for Computational Molecular Orbital Analysis

The following diagram illustrates the typical workflow for a computational analysis of molecular orbitals using Density Functional Theory.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase cluster_output Output Mol_Structure 1. Define Molecular Structure Method_Selection 2. Select Computational Method & Basis Set Mol_Structure->Method_Selection Geom_Opt 3. Geometry Optimization Method_Selection->Geom_Opt Energy_Calc 4. Single-Point Energy Calculation Geom_Opt->Energy_Calc MO_Extraction 5. Extract Molecular Orbital Energies Energy_Calc->MO_Extraction Data_Analysis 6. Analyze HOMO/LUMO & Energy Gap MO_Extraction->Data_Analysis Visualization 7. Visualize Molecular Orbitals Data_Analysis->Visualization Results Results & Interpretation Data_Analysis->Results Visualization->Results

Caption: Computational chemistry workflow for molecular orbital analysis.

This guide provides a foundational understanding of the frontier molecular orbitals of this compound in comparison to 1,3-butadiene. The presented data and methodologies offer a starting point for researchers to delve deeper into the electronic properties of this fascinating molecule and its potential applications. The computational approach outlined here can be extended to a wider range of molecules and properties, serving as a valuable tool in modern chemical research and development.

References

A Comparative Guide to the X-ray Crystallographic Data of Penta-1,4-diyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of selected penta-1,4-diyne derivatives. The information is intended to assist researchers in understanding the structural properties of these compounds, which are valuable precursors in the synthesis of more complex molecules, including heterocycles and conjugated polymers. This document summarizes key crystallographic parameters, details experimental methodologies for their synthesis and crystal structure determination, and presents a generalized workflow for these processes.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for two representative this compound derivatives. The selection is based on the availability of comprehensive data in published literature.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1,4-Di([2,2'-bithiophen]-3-yl)buta-1,3-diyneC₂₀H₁₀S₄MonoclinicP2₁/c8.834(2)12.083(3)8.895(2)90108.73(3)90898.3(4)2[1]
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol)C₁₆H₂₂O₂MonoclinicP2₁/c12.296(3)11.235(2)21.921(4)9098.48(3)902994.1(10)8[2]

Experimental Protocols

Synthesis and Crystallization

1. Synthesis of 1,4-Di([2,2'-bithiophen]-3-yl)buta-1,3-diyne

This compound was synthesized via a one-step palladium-catalyzed homocoupling of 3-ethynyl-2,2'-bithiophene. The reaction was carried out in tetrahydrofuran (THF) at room temperature in the presence of PdCl₂(PPh₃)₂ and CuI as catalysts. N,N-diisopropylethylamine (DIPEA) was used as a base, and ethyl bromoacetate was used to initiate the coupling reaction. The product was purified by flash column chromatography and recrystallized from a dichloromethane/hexane mixture to yield yellow plate-like crystals suitable for X-ray diffraction.[1]

2. Synthesis of 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol)

The synthesis of this derivative involves the reaction of 1-ethynylcyclohexanol. While the specific details for this derivative's synthesis are part of a broader study, a general approach involves the oxidative coupling of the terminal alkyne.[2]

Single-Crystal X-ray Diffraction

A general procedure for single-crystal X-ray diffraction is as follows: A suitable single crystal is selected and mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1][2]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (e.g., Terminal Alkyne) reaction Chemical Reaction (e.g., Pd-catalyzed Homocoupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification crystallization Recrystallization (e.g., Slow Evaporation) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Data Validation & Deposition (e.g., CCDC) refinement->validation

General workflow for synthesis and crystallographic analysis.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of penta-1,4-diyne. Ensuring the purity of this reactive building block is critical for its application in the synthesis of complex molecules and functional materials. This document outlines the experimental protocols and comparative performance data for Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

Introduction to this compound and its Purity Assessment

This compound (C₅H₄) is a highly unsaturated organic compound featuring two terminal alkyne functionalities.[1][2] Its unique structure makes it a valuable precursor in various chemical syntheses. However, its synthesis is often accompanied by the formation of its more stable conjugated isomer, penta-1,3-diyne, as a primary impurity.[2] The presence of this and other potential impurities can significantly impact the reactivity and outcome of subsequent reactions. Therefore, robust analytical methods are required to accurately determine the purity of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. This section compares the performance of GC-MS, qNMR, and HPLC-RI for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC-RI)
Principle Separation based on volatility and polarity, with mass-based detection.Intrinsic quantitative response of nuclei in a magnetic field.Separation based on polarity, with detection based on changes in refractive index.
Primary Application Separation and quantification of volatile impurities, especially isomers.Absolute purity determination without a specific reference standard of the analyte.Analysis of non-volatile impurities and quantification of the main component.
Selectivity Excellent for separating volatile isomers like penta-1,3-diyne.High for structurally distinct molecules.Moderate, may have difficulty resolving structurally similar, non-polar compounds.
Sensitivity High (ng to pg level).Moderate (mg level).Low (µg to mg level).
Limit of Detection (LoD) ~0.01%~0.1%~0.5%
Limit of Quantitation (LoQ) ~0.05%~0.5%~1.0%
Linearity (R²) >0.999>0.999>0.995
Precision (%RSD) < 2%< 1%< 5%
Analysis Time ~15-20 minutes~5-10 minutes per sample~20-30 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for resolving this compound from its volatile isomers.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in a volatile solvent (e.g., hexane) injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation detection Detection by MS separation->detection chromatogram Generate chromatogram detection->chromatogram integration Peak integration and quantification chromatogram->integration purity Calculate purity integration->purity QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent (e.g., CDCl₃) weigh->dissolve acquire Acquire ¹H-NMR spectrum dissolve->acquire integrate Integrate signals of analyte and internal standard acquire->integrate calculate Calculate purity using the qNMR equation integrate->calculate HPLCRID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing prep Dissolve sample in mobile phase injection Inject sample into HPLC prep->injection separation Separation on C18 column injection->separation detection Detection by RI detector separation->detection chromatogram Generate chromatogram detection->chromatogram integration Peak integration and quantification chromatogram->integration purity Calculate purity integration->purity

References

A Comparative Analysis of Catalysts for Non-Conjugated Diyne Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of alkynes is a cornerstone of modern synthetic chemistry. Non-conjugated diynes, such as penta-1,4-diyne and its derivatives, offer a versatile platform for the construction of complex molecular architectures. The choice of catalyst is paramount in directing the reaction pathway and achieving desired outcomes. This guide provides a comparative overview of prominent catalytic systems for the transformation of a model non-conjugated diyne, diethyl dipropargylmalonate, highlighting key performance metrics and providing detailed experimental protocols.

The reactivity of the carbon-carbon triple bonds in diynes can be harnessed through various transition metal-catalyzed transformations, including cycloisomerization, cycloaddition, hydrosilylation, and carbonylation. Each catalyst class—gold, rhodium, platinum, and palladium—exhibits unique reactivity profiles, influencing not only the type of transformation but also the yield, selectivity, and overall efficiency of the reaction.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different transition metal catalysts in the transformation of diethyl dipropargylmalonate, a common model substrate for non-conjugated 1,6-diynes. This data, collated from various studies, provides a quantitative basis for catalyst selection.

Catalyst SystemReaction TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity
Gold(I) Cycloisomerization/Diels-Alder1Room Temp.-HighHigh
Rhodium(I) [2+2+2] Cycloaddition0.5 - 20 - 78-Moderate to GoodChemospecific
Platinum(0) Hydrosilylation0.2570< 1HighExclusive syn-addition, β/α up to 94:6
Palladium(0) Carbonylation2402487High

Experimental Protocols

Detailed methodologies for the key catalytic transformations are provided below to facilitate the replication and adaptation of these procedures.

Gold(I)-Catalyzed Cycloisomerization/Diels-Alder Reaction

This reaction proceeds under mild conditions to form complex polycyclic structures.

Catalyst: [Au(I)-NHC complex] (e.g., IPrAuCl/AgOTf) Substrate: Diethyl dipropargylmalonate and an alkene (e.g., N-phenylmaleimide) Solvent: Dichloromethane (CH₂Cl₂) Procedure: To a solution of the gold(I) precatalyst and silver salt in dichloromethane, the diethyl dipropargylmalonate is added. The mixture is stirred for a short period to allow for the in situ formation of the active catalyst and the cycloisomerization of the diyne to a reactive intermediate. Subsequently, the alkene is added, and the reaction is stirred at room temperature until completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

This method is effective for the construction of substituted benzene derivatives.[1]

Catalyst: Wilkinson's catalyst [RhCl(PPh₃)₃] Substrates: Diethyl dipropargylmalonate and a monoyne (e.g., phenylacetylene) Solvent: Ethanol Procedure: Wilkinson's catalyst is added to a solution of diethyl dipropargylmalonate and the monoyne in ethanol. The reaction mixture is stirred at a temperature ranging from 0 to 78 °C. The reaction is monitored by TLC or gas chromatography (GC). After completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the polysubstituted benzene derivative.[1]

Platinum(0)-Catalyzed Hydrosilylation

This protocol allows for the selective formation of vinyl silanes.[2]

Catalyst: Platinum(0) complex (e.g., Karstedt's catalyst) or Pt/TiO₂ Substrates: Diethyl dipropargylmalonate and a hydrosilane (e.g., triethylsilane) Solvent: Toluene (optional, can be run neat) Procedure: To a mixture of diethyl dipropargylmalonate and the hydrosilane, the platinum catalyst is added at room temperature. The reaction is then heated to 70 °C and stirred for less than one hour.[2] The reaction progress is monitored by GC-MS. After completion, the product can be isolated by distillation or column chromatography. The reaction proceeds with exclusive syn-addition and high regioselectivity.[2]

Palladium(0)-Catalyzed Carbonylation

This reaction introduces carbonyl groups to synthesize ketones.[3]

Catalyst: Pd(PPh₃)₄ with a bidentate phosphine ligand (e.g., DPPP) Reagents: Diethyl dipropargylmalonate, Carbon Monoxide (CO), and an oxidant (e.g., AgNO₃) Solvent: Acetone Procedure: In a reaction vessel, Pd(PPh₃)₄, DPPP, and AgNO₃ are dissolved in acetone. The vessel is charged with carbon monoxide (1 atm), and a solution of diethyl dipropargylmalonate in acetone is added. The reaction is stirred at 40 °C for 24 hours.[3] After the reaction is complete, the mixture is filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for these catalytic reactions and the logical relationship in catalyst selection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Substrate (Diyne) + Reagents Start->Reactants Catalyst_Solution Catalyst System (Precursor + Ligand) Start->Catalyst_Solution Solvent Solvent Start->Solvent Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst_Solution->Reaction_Vessel Solvent->Reaction_Vessel Set_Conditions Set Temperature & Atmosphere (e.g., CO, N2) Reaction_Vessel->Set_Conditions Stirring Stir for Specified Time Set_Conditions->Stirring Monitoring Monitor Progress (TLC, GC, NMR) Stirring->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Extraction Solvent Evaporation & Extraction Quench->Extraction Purification Column Chromatography or Distillation Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

A generalized experimental workflow for catalytic diyne reactions.

CatalystSelection cluster_catalysts Catalyst Choice cluster_products Product Class Start Desired Transformation Gold Gold Start->Gold Cycloisomerization Rhodium Rhodium Start->Rhodium [2+2+2] Cycloaddition Platinum Platinum Start->Platinum Hydrosilylation Palladium Palladium Start->Palladium Carbonylation Polycycles Polycycles Gold->Polycycles Aromatics Aromatics Rhodium->Aromatics Vinyl_Silanes Vinyl_Silanes Platinum->Vinyl_Silanes Ketones Ketones Palladium->Ketones

Catalyst selection guide for desired diyne transformations.

References

Unveiling the Molecular Architecture of Penta-1,4-diyne: A Comparative Analysis of Theoretical and Experimental Bond Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. This guide provides a comparative analysis of the theoretical and experimentally determined bond lengths of penta-1,4-diyne, a molecule of interest in various fields of chemical research. By juxtaposing computational predictions with empirical data, we aim to offer a comprehensive overview of the structural nuances of this simple yet intriguing diyne.

Executive Summary

This guide delves into the bond lengths of this compound, presenting a comparison between values derived from experimental techniques, primarily microwave spectroscopy, and those obtained through theoretical calculations. While direct, publicly available experimental bond length data from a primary literature source proved elusive during the compilation of this guide, the National Institute of Standards and Technology (NIST) Chemistry WebBook confirms the existence of microwave spectra for this molecule.[1][2] This strongly indicates that a detailed experimental structure has been determined and is likely published in the specialized literature. For the purpose of this guide, and in the absence of the specific experimental data, we will present a framework for comparison and discuss the methodologies used to obtain such data. Theoretical bond lengths, calculated using computational chemistry methods, will be presented to provide a predictive model of the molecule's geometry.

Data Presentation: A Comparative Table

The following table summarizes the expected bond types within this compound. In a complete analysis, this table would be populated with experimentally determined and theoretically calculated bond lengths, along with their respective uncertainties.

Bond TypeAtom 1Atom 2Theoretical Bond Length (Å)Experimental Bond Length (Å)Method of Determination
Carbon-Carbon TripleC1C2ValueValueMicrowave Spectroscopy
Carbon-Carbon SingleC2C3ValueValueMicrowave Spectroscopy
Carbon-Carbon SingleC3C4ValueValueMicrowave Spectroscopy
Carbon-Carbon TripleC4C5ValueValueMicrowave Spectroscopy
Carbon-HydrogenC1H1ValueValueMicrowave Spectroscopy
Carbon-HydrogenC5H2ValueValueMicrowave Spectroscopy
Carbon-HydrogenC3H3ValueValueMicrowave Spectroscopy
Carbon-HydrogenC3H4ValueValueMicrowave Spectroscopy

Methodologies for Bond Length Determination

The determination of molecular geometry, including bond lengths, relies on sophisticated experimental and computational techniques.

Experimental Protocols

Microwave Spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, one can determine the moments of inertia of a molecule with very high precision. From these moments of inertia, the bond lengths and angles can be deduced.

A typical experimental setup for microwave spectroscopy involves:

  • Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Detection: A detector measures the absorption of microwaves as a function of frequency.

  • Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants of the molecule.

  • Structure Determination: The rotational constants are then used to calculate the moments of inertia, from which the molecular geometry is derived.

Gas-Phase Electron Diffraction (GED) is another powerful technique for determining the structure of molecules in the gaseous state. In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is then analyzed to determine the internuclear distances.

Theoretical (Computational) Methods

Theoretical bond lengths are determined through computational quantum chemistry methods. These methods solve the Schrödinger equation for the molecule to predict its equilibrium geometry. Two of the most common approaches are:

  • Ab initio methods: These are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory provide increasingly accurate results, albeit at a higher computational cost.

  • Density Functional Theory (DFT): DFT methods are based on the electron density of a molecule and offer a good balance between accuracy and computational cost. A variety of functionals (e.g., B3LYP, PBE0) are available, and the choice of functional can influence the accuracy of the results.

For both ab initio and DFT methods, the choice of the basis set (a set of mathematical functions used to describe the atomic orbitals) is also crucial for obtaining accurate results. Larger basis sets generally lead to more accurate predictions.

Logical Relationships in Structure Determination

The interplay between theoretical and experimental approaches is crucial for a comprehensive understanding of molecular structure. The following diagram illustrates this relationship.

BondLengthDetermination cluster_experimental Experimental Determination cluster_theoretical Theoretical Prediction exp_method Experimental Method (e.g., Microwave Spectroscopy) raw_data Raw Spectral Data exp_method->raw_data analysis Data Analysis (e.g., Rotational Constants) raw_data->analysis exp_structure Experimental Structure (Bond Lengths & Angles) analysis->exp_structure comparison Comparison & Validation exp_structure->comparison comp_method Computational Method (e.g., DFT, ab initio) calc Quantum Chemical Calculation comp_method->calc basis_set Basis Set Selection basis_set->calc theo_structure Theoretical Structure (Optimized Geometry) calc->theo_structure theo_structure->comparison caption Workflow for comparing theoretical and experimental bond lengths.

Workflow for comparing theoretical and experimental bond lengths.

Conclusion

The precise determination of bond lengths in molecules like this compound is a critical aspect of chemical research. While specific, readily available experimental data for this molecule remains to be located in the public domain, the established methodologies of microwave spectroscopy and computational chemistry provide a robust framework for its structural characterization. The synergy between these experimental and theoretical approaches is essential for validating and refining our understanding of molecular architecture. Further investigation into the specialized spectroscopic literature is recommended to obtain the precise experimental bond lengths for a complete comparative analysis.

References

A Comparative Guide to the Reactivity of Penta-1,4-diyne and Penta-1,4-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of penta-1,4-diyne and penta-1,4-diene. The information presented is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate molecule for their synthetic and developmental needs.

Introduction

This compound and penta-1,4-diene are both five-carbon unsaturated hydrocarbons, but the presence of triple bonds in the former and double bonds in the latter leads to significant differences in their stability and chemical reactivity. Penta-1,4-diene behaves as a typical molecule with isolated double bonds, while this compound possesses the unique reactivity characteristic of terminal alkynes and enediyne systems.

Structural and Stability Comparison

Penta-1,4-diene is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond.[1] This isolation prevents electronic communication between the π-systems of the double bonds. In contrast, the two triple bonds in this compound are also in a non-conjugated arrangement.

A useful measure of the thermodynamic stability of unsaturated compounds is the heat of hydrogenation (ΔH°_hydrog), which is the enthalpy change upon complete saturation with hydrogen. A lower heat of hydrogenation indicates a more stable starting molecule.

CompoundFunctional GroupsHeat of Hydrogenation (kJ/mol)Product of Hydrogenation
Penta-1,4-diene2 x isolated C=C254.4[2][3]n-Pentane
1-Pentyne (as proxy)1 x terminal C≡C~292.9[2][3]n-Pentane

The data suggests that the two isolated double bonds of penta-1,4-diene are thermodynamically more stable than a single terminal triple bond. This is consistent with the general principle that alkynes are less stable than alkenes.[4]

Reactivity Comparison

The differing electronic structures of the double and triple bonds in these molecules dictate their reactivity profiles.

Catalytic Hydrogenation

Both this compound and penta-1,4-diene can be fully hydrogenated to n-pentane. However, the stepwise reduction of this compound allows for the formation of different intermediates.

  • Penta-1,4-diene: Undergoes catalytic hydrogenation to yield n-pentane. The reaction proceeds via penta-1-ene as an intermediate.

  • This compound: Can be fully hydrogenated to n-pentane using a strong catalyst like platinum or palladium on carbon.[5] More interestingly, its reduction can be controlled to yield specific isomers of pentadiene or pentene using specialized catalysts. For example, Lindlar's catalyst will produce cis-alkenes, while sodium in liquid ammonia will yield trans-alkenes.[5][6]

HydrogenationPathways cluster_diyne This compound Hydrogenation cluster_diene Penta-1,4-diene Hydrogenation Diyne This compound Diene_cis Penta-1,4-diene (cis) Diyne->Diene_cis H₂, Lindlar's Cat. Diene_trans Penta-1,4-diene (trans) Diyne->Diene_trans Na, NH₃ Pentane_diyne n-Pentane Diene_cis->Pentane_diyne H₂, Pd/C Diene_trans->Pentane_diyne H₂, Pd/C Diene Penta-1,4-diene Pentane_diene n-Pentane Diene->Pentane_diene H₂, Pd/C

Electrophilic Addition

Electrophilic addition is a characteristic reaction for both alkenes and alkynes. For non-conjugated systems like penta-1,4-diene, the two double bonds react independently, similar to simple alkenes.[7]

  • Penta-1,4-diene: Addition of electrophiles like HBr follows Markovnikov's rule, yielding 4-bromopent-1-ene as the major product from the reaction of one equivalent of HBr. With two equivalents, 2,4-dibromopentane is formed.[7][8]

  • This compound: The sp-hybridized carbons of the triple bond make alkynes generally less reactive towards electrophilic addition than alkenes because the resulting vinylic carbocation is less stable. However, these reactions can be facilitated, often requiring a catalyst like Hg²⁺ for hydration.[9]

ElectrophilicAddition cluster_diene_add Penta-1,4-diene + HBr cluster_diyne_add This compound + HBr Diene_start Penta-1,4-diene Carbocation Secondary Carbocation Intermediate Diene_start->Carbocation H⁺ addition Diyne_start This compound Product_diene 4-Bromopent-1-ene (Markovnikov Product) Carbocation->Product_diene Br⁻ attack Vinylic_Carbocation Vinylic Carbocation (Less Stable) Diyne_start->Vinylic_Carbocation H⁺ addition Product_diyne 4-Bromopent-1-yne Vinylic_Carbocation->Product_diyne Br⁻ attack

Unique Reactivity of this compound

This compound belongs to the class of enediynes, which can undergo unique and powerful transformations not available to dienes. The most notable of these is the Bergman cyclization, a reaction that generates a highly reactive p-benzyne diradical. While the parent hexa-3-ene-1,5-diyne is the classic substrate for this reaction, analogs like this compound can undergo related cyclizations under specific conditions, such as in their anionic form, although the activation barrier for the this compound anion is high. This type of reactivity is harnessed in the design of some anticancer drugs.

Experimental Protocols

Catalytic Hydrogenation of Penta-1,4-diene

Objective: To reduce the double bonds of penta-1,4-diene to yield n-pentane.

Materials:

  • Penta-1,4-diene (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (5-10 wt%)

  • Ethanol or Ethyl Acetate (10 mL)

  • Hydrogen (H₂) gas balloon

  • 25 mL round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add penta-1,4-diene (1.0 mmol) and the solvent (10 mL).

  • Carefully add the 10% Pd/C catalyst (approx. 50 mg).

  • Seal the flask with a rubber septum and begin stirring.

  • Evacuate the flask using a vacuum line and then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Replace the nitrogen atmosphere with hydrogen by connecting a balloon filled with H₂ gas to the flask via a needle through the septum.

  • Allow the reaction to stir under the positive pressure of the hydrogen balloon at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.

  • Remove the solvent from the filtrate by rotary evaporation to yield the product, n-pentane.

(Protocol adapted from general procedures for alkene hydrogenation).[10][11]

Electrophilic Bromination of Penta-1,4-diene

Objective: To add one equivalent of bromine across one of the double bonds of penta-1,4-diene.

Materials:

  • Penta-1,4-diene (1.0 mmol)

  • Bromine (Br₂) (1.0 mmol) as a solution in a non-reactive solvent (e.g., dichloromethane, CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve penta-1,4-diene (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • Prepare a solution of bromine (1.0 mmol) in CH₂Cl₂ and place it in a dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of the diene over 15-20 minutes. Maintain the temperature at 0°C. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the product, primarily 4,5-dibromopent-1-ene.

(Protocol based on general procedures for the bromination of alkenes).[12]

Summary and Conclusion

The reactivity of this compound and penta-1,4-diene is fundamentally different due to the nature of their unsaturated bonds.

  • Penta-1,4-diene is a relatively stable molecule whose reactivity is characteristic of isolated alkenes. It undergoes predictable catalytic hydrogenation and electrophilic addition reactions.

  • This compound is a more reactive, less stable molecule. While it can undergo reactions common to alkynes like hydrogenation and electrophilic addition (though often more slowly than alkenes), its true potential lies in unique transformations like Bergman-type cyclizations, which are of significant interest in medicinal chemistry and materials science.

The choice between these two molecules will be dictated by the desired chemical transformation. Penta-1,4-diene is a reliable substrate for standard alkene chemistry, whereas this compound offers access to more complex and specialized reactivity pathways.

References

Predicting the Reactivity of Penta-1,4-diyne: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of small organic molecules is paramount for designing novel therapeutics and synthetic pathways. Penta-1,4-diyne, as the simplest acyclic enediyne, presents a fundamental system for studying the reactivity of this potent class of compounds. This guide provides a comparative analysis of using Density Functional Theory (DFT) calculations to predict the reactivity of this compound, benchmarked against higher-level computational methods and contextualized with the known reactivity of related enediyne systems.

The enediyne moiety is the pharmacophore of a class of potent antitumor antibiotics.[1] Their biological activity stems from their ability to undergo Bergman cyclization, a thermal rearrangement that produces a highly reactive p-benzyne diradical capable of cleaving DNA.[2][3] The propensity of an enediyne to undergo this cyclization is highly dependent on its molecular geometry.[4]

Predicting Reactivity: The Power of Computational Chemistry

DFT calculations have emerged as a powerful and cost-effective tool for predicting the reactivity of enediynes by calculating key parameters such as activation energies for cycloaromatization.[4] However, the accuracy of DFT is often compared to more computationally expensive ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF), which are considered the gold standard for systems with significant diradical character.[1][5]

Comparison of Computational Methods for Enediyne Cyclization

The choice of computational method is critical for accurately modeling the complex potential energy surface of the Bergman cyclization. Below is a comparison of DFT with alternative methods.

Method Description Advantages Limitations
DFT (e.g., B3LYP, wB97X-D) A quantum mechanical method that uses the electron density to calculate the energy of a system.[4]Computationally efficient, making it suitable for larger molecules and screening studies.Accuracy can be dependent on the choice of functional; may struggle with systems with strong static correlation (like diradicals).[1]
CCSD(T) A high-level ab initio wave function-based method that provides a highly accurate description of electron correlation.[5]Considered a "gold standard" for single-reference systems; provides very accurate energies.Computationally very expensive, limiting its application to smaller molecules.
CASSCF/CASPT2 A multireference method that is essential for describing molecules with significant diradical character or bond-breaking processes.[1]Accurately describes static correlation; essential for correctly modeling the diradical products of Bergman cyclization.Computationally demanding and requires careful selection of the active space.
EOM-SF-CCSD An equation-of-motion spin-flip coupled-cluster method that can accurately describe diradical states starting from a high-spin triplet reference.[6]Provides a balanced description of ground and excited states, including diradicals.More computationally expensive than DFT.

DFT Predictions for this compound Reactivity

While extensive experimental data on the thermal reactivity of neutral this compound is scarce, computational studies provide significant insights. Acyclic enediynes are generally predicted to be much less reactive towards Bergman cyclization than their cyclic counterparts.[4] This is attributed to the high flexibility of the acyclic chain, which does not enforce the proximity of the two alkyne termini required for cyclization.

A high-level EOM-SF-CCSD study on the This compound anion calculated a very high activation barrier of +66 kcal/mol for its Bergman-type cyclization, rendering it thermally inaccessible under physiological conditions.[6] For the neutral this compound, DFT calculations would be expected to predict a similarly high, if not higher, activation barrier due to the lack of the anionic charge that might influence the electronic structure.

One DFT-based model, the "angle distortion model," predicts enediyne reactivity based on the deviation of the alkyne carbons from linearity.[4] Enediynes with average interior proximal angles less than 166° are predicted to undergo cyclization under ambient conditions.[4] For a flexible acyclic molecule like this compound, this angle is expected to be close to the ideal 180°, suggesting high stability and low reactivity towards Bergman cyclization.

Predicted Reactivity Comparison: this compound vs. Other Enediynes
Compound Type Predicted/Observed Reactivity Key Factor
This compound AcyclicVery Low (predicted)High conformational flexibility, large distance between alkyne termini.[4]
This compound Anion Acyclic, IonicVery Low (Calculated Barrier: +66 kcal/mol)[6]High activation energy despite anionic nature.[6]
(Z)-Hex-3-ene-1,5-diyne AcyclicLow (Experimental Barrier: ~32 kcal/mol)The central double bond brings the alkyne ends closer than in this compound.[5]
Cyclodeca-3,7-diene-1,5-diyne CyclicHigh (spontaneous cyclization)The 10-membered ring constrains the alkyne termini, facilitating cyclization.[4]

Potential Reaction Pathways for this compound

Besides the high-barrier Bergman cyclization, other reaction pathways could be considered for this compound. DFT can be employed to explore the feasibility of these alternatives.

  • 1,3-Dipolar Cycloadditions: The alkyne moieties of this compound can act as dipolarophiles in reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings.[7] DFT calculations can predict the activation barriers and regioselectivity of such reactions.

  • Diels-Alder Reactions: this compound could potentially act as a dienophile in [4+2] cycloaddition reactions, although less activated alkynes are generally poor dienophiles.

The following diagram illustrates a typical workflow for using DFT to predict the reactivity of a molecule like this compound.

dft_workflow DFT Workflow for Reactivity Prediction cluster_setup Computational Setup cluster_calcs DFT Calculations cluster_analysis Analysis and Prediction mol_structure Define Molecular Structure of This compound comp_method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation (confirm minimum) geom_opt->freq_calc ts_search Transition State Search (e.g., for Bergman Cyclization) geom_opt->ts_search reactivity_desc Calculate Reactivity Descriptors (HOMO-LUMO, Fukui Functions) geom_opt->reactivity_desc energy_profile Construct Reaction Energy Profile freq_calc->energy_profile irc_calc IRC Calculation (confirm transition state) ts_search->irc_calc irc_calc->energy_profile reactivity_prediction Predict Reaction Feasibility and Pathways reactivity_desc->reactivity_prediction activation_barrier Determine Activation Energy (ΔG‡) energy_profile->activation_barrier activation_barrier->reactivity_prediction

Caption: Workflow for predicting this compound reactivity using DFT.

The signaling pathway below illustrates the central concept of the Bergman cyclization, which is the key reaction for many enediynes, although predicted to be unfavorable for this compound.

bergman_cyclization Bergman Cyclization Pathway enediyne Enediyne (e.g., this compound) ts Transition State enediyne->ts Δ (Heat) diradical p-Benzyne Diradical ts->diradical dna DNA diradical->dna H-atom abstraction cleavage DNA Cleavage dna->cleavage

Caption: The Bergman cyclization pathway leading to DNA cleavage.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported via several methods. One improved method involves the reaction of propargyl tosylate with ethynylmagnesium bromide in the presence of a copper(I) bromide catalyst.[1]

Materials:

  • Propargyl tosylate

  • Ethynylmagnesium bromide (in THF)

  • Copper(I) bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of propargyl tosylate in anhydrous THF is added dropwise to a stirred solution of ethynylmagnesium bromide in THF containing a catalytic amount of copper(I) bromide at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product is purified by flash distillation or gas-liquid chromatography to yield pure this compound.[1]

Note: this compound is a volatile and potentially unstable compound and should be handled with care in a well-ventilated fume hood.[1]

General Protocol for Studying Thermal Reactivity (Hypothetical for this compound)

Due to the predicted high activation barrier, experimental studies on the thermal reactivity of this compound would likely require high temperatures. A general protocol would involve:

  • A solution of this compound in a high-boiling, inert solvent (e.g., diphenyl ether) is prepared in a sealed tube under an inert atmosphere.

  • The tube is heated to a specific temperature for a defined period.

  • The reaction mixture is cooled, and the contents are analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any products of rearrangement or decomposition.

  • Kinetic studies could be performed by running the reaction at different temperatures and monitoring the disappearance of the starting material over time to determine the activation energy.

Conclusion

DFT calculations serve as an invaluable tool for predicting the reactivity of molecules like this compound, particularly when experimental data is limited. The consensus from theoretical perspectives is that acyclic this compound is a highly stable molecule with a significant kinetic barrier to undergoing the Bergman cyclization, a stark contrast to its constrained cyclic analogues. This predicted lack of reactivity makes it an interesting starting material for other types of transformations, such as cycloadditions, which can be further explored and validated through a combination of DFT modeling and targeted experimental studies. This guide provides a framework for researchers to approach the study of such reactive intermediates, leveraging computational chemistry to guide synthetic efforts.

References

A Comparative Guide to the Characterization of Reaction Intermediates in Penta-1,4-Diyne Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The study of penta-1,4-diyne and related enediyne scaffolds is of paramount importance, particularly due to their role in the mechanism of action of several potent antitumor agents.[1][2] The biological activity of these compounds stems from their ability to undergo thermal rearrangement, most notably the Bergman cyclization, to generate highly reactive diradical intermediates.[1][3] These intermediates, such as p-benzyne, can abstract hydrogen atoms from the DNA backbone, leading to strand cleavage and subsequent cell death.[1] A thorough characterization of these transient species is crucial for understanding their reactivity and for the rational design of new therapeutic agents.

This guide provides a comparative overview of the primary analytical techniques used to characterize reaction intermediates in this compound chemistry. We will compare computational and experimental methods, presenting quantitative data and detailed protocols to aid researchers in selecting the most appropriate techniques for their investigations.

Key Reaction Pathway: The Bergman Cyclization

The cornerstone of this compound chemistry is the Bergman cyclization, an electronic rearrangement that converts a (Z)-hexa-3-ene-1,5-diyne moiety into a 1,4-didehydrobenzene diradical (p-benzyne).[1] This reaction is critical as it transforms a stable precursor into a highly reactive species capable of inducing DNA damage. Understanding the energetics and kinetics of this transformation is a central goal of characterization efforts.

G Laser Femtosecond Laser System BS Beam Splitter Laser->BS PumpPath Pump Beam (High Intensity) BS->PumpPath ~90% ProbePath Probe Beam (Low Intensity) BS->ProbePath ~10% Sample Sample Cell PumpPath->Sample Delay Optical Delay Line (Controls timing, τ) ProbePath->Delay WLC White Light Generation (e.g., CaF₂) Delay->WLC WLC->Sample Detector Spectrometer & CCD/PDA Detector Sample->Detector

References

Safety Operating Guide

Proper Disposal of Penta-1,4-diyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific safety and disposal information is available for penta-1,4-diyne. The following procedures are based on the known hazards of similar terminal alkynes and diynes, as well as general best practices for the disposal of highly reactive chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

This compound, due to its structure featuring two terminal triple bonds, is presumed to be a highly reactive and potentially hazardous compound. Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Key Hazards and Safety Precautions

Terminal alkynes can be highly reactive and may form explosive acetylides with certain metals.[1] Diynes, in particular, can be prone to polymerization and may be sensitive to shock, heat, or friction. Therefore, this compound should be handled with extreme caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Heavy-duty chemical-resistant gloves

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes the likely hazards based on the properties of similar acetylenic compounds.

Hazard CategoryQuantitative Data / Classification (Inferred)
Flammability Assumed to be a flammable liquid and vapor. Keep away from all sources of ignition.
Reactivity Highly reactive. May form explosive metal acetylides.[1] Can be sensitive to shock, heat, and friction. Avoid contact with strong oxidizing agents, strong bases, and certain metals (e.g., copper, silver, mercury).[1]
Toxicity The toxicity of this compound is not well-documented. Assume it to be toxic and handle with care to avoid skin contact, eye contact, and inhalation.
Explosive Potential May have explosive properties, particularly if impurities are present or if it comes into contact with incompatible materials.[2]
Disposal Consideration Must be disposed of as hazardous waste.[3] Do not dispose of down the drain or in regular trash.[3] Deactivation of the reactive nature may be required before disposal, to be assessed by a qualified chemist or EHS professional.[4]

Experimental Protocol for Disposal

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary steps for its disposal.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clean, and chemically compatible waste container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Inert Atmosphere: For larger quantities or if the material is known to be particularly unstable, it may be prudent to collect the waste under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air.

  • Avoid Mixing: Do not mix this compound waste with any other chemical waste streams, especially those containing incompatible materials such as strong acids, bases, or oxidizing agents.

Step 2: Labeling and Storage
  • Proper Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Highly Flammable," "Reactive," "Potential Explosive Hazard").

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from heat, sparks, and open flames.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or if you have completed the work involving this compound, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including its composition and any known or suspected hazards.

Step 4: Potential Deactivation (Expert Consultation Required)

For highly reactive substances like this compound, deactivation to a less hazardous form may be necessary before disposal.[4] This is a complex and potentially dangerous process that should only be considered and performed by highly trained personnel in a controlled environment.

Note: Do not attempt to neutralize or deactivate this compound without expert consultation and a thoroughly vetted and approved procedure from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE: - Flame-resistant lab coat - Goggles and face shield - Chemical-resistant gloves start->ppe segregate Segregate Waste in a Dedicated & Labeled Container ppe->segregate storage Store in a Cool, Dry, Ventilated Satellite Accumulation Area segregate->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact deactivation_check EHS Assesses Need for Deactivation ehs_contact->deactivation_check deactivation Deactivation by Trained Personnel (If Required) deactivation_check->deactivation Yes pickup Arrange for Hazardous Waste Pickup deactivation_check->pickup No deactivation->pickup end Proper Disposal Complete pickup->end

References

Essential Safety and Logistical Information for Handling Penta-1,4-diyne

Author: BenchChem Technical Support Team. Date: December 2025

Penta-1,4-diyne is a highly unsaturated hydrocarbon containing two terminal triple bonds. Its structure suggests several significant hazards that require stringent safety protocols. The presence of terminal alkyne functionalities makes it particularly dangerous due to the risk of forming explosive metal acetylides.

Core Hazards of this compound:
  • Extreme Flammability: As a small, volatile organic compound, it is expected to be highly flammable. Its vapors can likely form explosive mixtures with air.

  • Reactivity and Instability: Diynes, especially terminal ones, can be highly reactive and potentially unstable. There is a risk of explosive decomposition, which can be initiated by heat, shock, or friction. The two triple bonds in the 1,4-position destabilize each other, increasing the compound's reactivity[1].

  • Formation of Explosive Acetylides: Terminal alkynes can react with certain metals, such as copper, silver, and mercury, to form highly unstable and explosive acetylide salts[2][3].

  • Toxicity: While the specific toxicity is unknown, it should be treated as a hazardous substance. Inhalation of vapors and skin contact should be avoided.

Personal Protective Equipment (PPE)

Based on general guidance for volatile, flammable, and reactive organic compounds, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield worn over safety glasses is necessary when there is a risk of explosion, splash hazard, or a highly exothermic reaction.
Hand Protection Chemical-resistant gloves are required. Given the lack of specific data for this compound, it is recommended to use gloves with broad chemical resistance, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection A flame-resistant lab coat (e.g., Nomex®) must be worn and fully buttoned. Clothing worn underneath should be made of natural fibers like cotton. Avoid synthetic fabrics such as polyester or acrylic. Long pants and closed-toe, closed-heel shoes are mandatory.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above permissible limits, a respirator may be required, and a formal respiratory protection program must be in place.

Operational Plan

Storage
  • Temperature: Store in a cool, dark, and well-ventilated area. Refrigeration is advisable, and storage at 0°C in diluted solutions may be possible for several weeks[1].

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture.

  • Container: Use a tightly sealed, robust container. Consider storing in a blast shield as a precautionary measure.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and metals such as copper, silver, and mercury, and their salts to prevent the formation of explosive acetylides[2][3].

Handling
  • Preparation: Before starting any work, ensure that all necessary PPE is worn correctly. The work area in the chemical fume hood should be clean and free of incompatible materials. All equipment must be properly grounded to prevent static discharge.

  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

  • Use of Non-Sparking Tools: Use tools made of non-sparking materials to prevent ignition sources.

  • Heating: Avoid excessive heating. If a reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely. Be aware that the compound may decompose violently upon heating.

  • Quenching: At the end of a reaction, quench the mixture carefully with a suitable reagent. For example, reactions can be quenched with a saturated aqueous ammonium chloride solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a cool, well-ventilated area away from heat and ignition sources.

  • Neutralization (if applicable): For residual amounts, it may be possible to neutralize the reactivity. However, this should only be attempted by trained personnel with a well-established and validated procedure. Given the instability of diynes, this is not generally recommended without specific protocols.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (Clean, Grounded) prep_ppe->prep_hood prep_inert Establish Inert Atmosphere prep_hood->prep_inert handle_transfer Transfer Under Inert Atmosphere prep_inert->handle_transfer handle_reaction Perform Reaction (Monitor Temperature) handle_transfer->handle_reaction handle_quench Carefully Quench Reaction handle_reaction->handle_quench disp_collect Collect Waste in Labeled Container handle_quench->disp_collect disp_store Store Waste Safely disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.